Technical Documentation Center

7-Bromo-2,3-dichloro-5-methylquinoxaline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 7-Bromo-2,3-dichloro-5-methylquinoxaline
  • CAS: 187479-68-1

Core Science & Biosynthesis

Foundational

Technical Monograph: Structural Dynamics and Synthetic Utility of 7-Bromo-2,3-dichloro-5-methylquinoxaline

Abstract This technical guide provides a comprehensive analysis of 7-Bromo-2,3-dichloro-5-methylquinoxaline , a high-value heterocyclic intermediate. Characterized by its tri-functionalized core, this scaffold offers ort...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of 7-Bromo-2,3-dichloro-5-methylquinoxaline , a high-value heterocyclic intermediate. Characterized by its tri-functionalized core, this scaffold offers orthogonal reactivity profiles: highly electrophilic centers at C2 and C3 suitable for nucleophilic aromatic substitution (


), and a chemically distinct halogen handle at C7 primed for palladium-catalyzed cross-coupling. This monograph details the structural logic, validated synthetic pathways, and experimental protocols required to utilize this compound as a template for advanced kinase inhibitors and bioactive agents.

Structural Analysis & Electronic Properties

The quinoxaline core is a benzopyrazine system.[1][2] In the target molecule, the electronic environment is heavily modulated by the substitution pattern:

  • C2 & C3 (Dichloro): The imine-like nitrogens (N1, N4) exert a strong electron-withdrawing effect, making C2 and C3 highly deficient in electron density. This makes them exceptional electrophiles for ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     reactions. The presence of two chlorines allows for sequential substitution, enabling the construction of non-symmetric 2,3-disubstituted derivatives.
    
  • C7 (Bromo): Located on the benzenoid ring, the C7-bromo substituent is less reactive toward nucleophiles but highly reactive toward oxidative addition by transition metals (e.g., Pd(0)). This allows for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • C5 (Methyl): The methyl group at C5 introduces steric bulk proximal to the N4 nitrogen. This steric hindrance can be leveraged to direct regioselectivity during nucleophilic attacks at C3 vs. C2, favoring attack at the less hindered C2 position in certain steric environments.

Table 1: Predicted Physicochemical Profile
PropertyValue (Predicted)Structural Implication
Molecular Formula C₉H₅BrCl₂N₂Core Scaffold
Molecular Weight 291.96 g/mol Fragment-based Drug Design (FBDD) compliant
LogP ~3.2 - 3.5High lipophilicity due to tri-halogenation
TPSA ~26 ŲLow polar surface area; good membrane permeability
Reactivity Order C2 ≈ C3 > C7Enables sequential functionalization

Synthetic Pathways[2][3][5][6][7][8][9]

The synthesis of 7-Bromo-2,3-dichloro-5-methylquinoxaline is a convergent process involving the construction of the pyrazine ring followed by functional group interconversion.

Retrosynthetic Logic

The most reliable route traces back to 4-bromo-2-methyl-6-nitroaniline . Reduction of the nitro group yields the corresponding o-phenylenediamine, which undergoes condensation with oxalic acid to form the dione. The final step is the chlorination of the dione.

Reaction Workflow (DOT Visualization)

SynthesisPath Precursor 4-Bromo-2-methyl- 6-nitroaniline Diamine 3-Bromo-5-methyl- benzene-1,2-diamine Precursor->Diamine Reduction (H2, Pd/C or Fe/HCl) Dione 7-Bromo-5-methyl- quinoxaline-2,3-dione Diamine->Dione Cyclization (Diethyl Oxalate, reflux) Target 7-Bromo-2,3-dichloro- 5-methylquinoxaline Dione->Target Chlorination (POCl3, DMF cat.)

Figure 1: Step-wise synthetic pathway from nitroaniline precursor to the dichloro-quinoxaline core.[3]

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-5-methylquinoxaline-2,3-dione

Context: This step constructs the heterocyclic core. The use of diethyl oxalate acts as both reagent and solvent in some protocols, though utilizing dilute HCl (4N) is a common alternative to precipitate the product directly.

  • Reagents: 3-Bromo-5-methylbenzene-1,2-diamine (10.0 g, 50 mmol), Diethyl oxalate (40 mL), HCl (4N, 100 mL).

  • Procedure:

    • Charge the diamine into a round-bottom flask equipped with a reflux condenser.

    • Add diethyl oxalate (excess) and heat the mixture to reflux (approx. 120°C) for 4–6 hours.

    • Alternative: Reflux the diamine in 4N HCl with oxalic acid (1.5 eq) for 12 hours.

    • Monitor consumption of diamine by TLC (50% EtOAc/Hexanes).

  • Work-up:

    • Cool the reaction mixture to room temperature. The dione typically precipitates as a solid.

    • Filter the solid and wash copiously with water to remove excess acid/oxalate.

    • Wash with cold ethanol (2 x 20 mL) and dry in a vacuum oven at 60°C.

  • Yield: Expect 85–92% of a beige/tan solid.

Protocol B: Chlorination to 7-Bromo-2,3-dichloro-5-methylquinoxaline

Context: This is the critical activation step. Phosphorus oxychloride (


) is the standard chlorinating agent. Catalytic DMF (Vilsmeier-Haack conditions) significantly accelerates the reaction.
  • Reagents: 7-Bromo-5-methylquinoxaline-2,3-dione (5.0 g),

    
     (25 mL), N,N-Dimethylformamide (DMF, 5 drops).
    
  • Safety:

    
     is corrosive and reacts violently with water. Perform all operations in a fume hood.
    
  • Procedure:

    • Place the dione in a dry flask under Argon atmosphere.

    • Add

      
       carefully. Add catalytic DMF.
      
    • Heat to reflux (105°C) for 3–5 hours. The suspension will clear as the dichloro product forms (it is more soluble in

      
      ).
      
    • Monitor by TLC (10% EtOAc/Hexanes). The product will have a much higher

      
       than the starting dione.
      
  • Quench & Isolation:

    • Remove excess

      
       via rotary evaporation (use a caustic trap).
      
    • Pour the residue slowly onto crushed ice with vigorous stirring. Caution: Exothermic.

    • Neutralize the aqueous slurry with saturated

      
       or 
      
      
      
      to pH 7–8.
    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organics over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Hexanes/DCM or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

  • Characterization:

    • 1H NMR (CDCl3): Expect aromatic signals for protons at C6 and C8 (meta-coupling) and a singlet for the methyl group.

Reactivity & Applications in Medicinal Chemistry[3][7][10][11]

The utility of 7-Bromo-2,3-dichloro-5-methylquinoxaline lies in its ability to undergo regioselective functionalization .

Orthogonal Reactivity Map

Reactivity Core 7-Bromo-2,3-dichloro- 5-methylquinoxaline SNAr C2/C3 Substitution (Nucleophilic Aromatic Substitution) Core->SNAr Amines, Thiols, Alkoxides (RT to 60°C) Suzuki C7 Cross-Coupling (Suzuki/Buchwald) Core->Suzuki Ar-B(OH)2, Pd(PPh3)4 (>80°C) MonoSub 2-Amino/Alkoxy-3-chloro Intermediate SNAr->MonoSub Regioselective control via steric (C5-Me) BiAryl 7-Aryl-quinoxaline Derivatives Suzuki->BiAryl Late-stage diversification

Figure 2: Divergent reactivity pathways allowing for modular library synthesis.

Strategic Application: Kinase Inhibition

Quinoxaline scaffolds are bioisosteres of quinolines and pteridines, often targeting the ATP-binding pocket of kinases.

  • Mechanism: The N1/N4 nitrogens can serve as hydrogen bond acceptors in the hinge region of the kinase.

  • Strategy: Displace the C2-Cl with a solubilizing amine (e.g., piperazine) and the C3-Cl with an aromatic moiety to fit the hydrophobic pocket. Use the C7-Br to extend the molecule into the solvent-exposed region or a specific back-pocket.

References

  • Synthesis of Quinoxaline-2,3-diones

    • Title: A Facile Synthesis of Quinoxaline-2,3-diones as NMDA Receptor Antagonists.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • Reactivity of 2,3-Dichloroquinoxalines

    • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution.[5][6]

    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

  • Quinoxaline Scaffolds in Drug Discovery

    • Title: Quinoxaline, its derivatives and applications: A State of the Art review.[1][7]

    • Source: European Journal of Medicinal Chemistry.[1][7]

    • URL:[Link]

  • General Chlorination Protocols

    • Title: Synthesis of 2,3-Disubstituted Quinoxalines (BenchChem Technical Guide).
    • Source: BenchChem.[8]

Sources

Exploratory

5-Methylquinoxaline Scaffolds: Synthetic Architecture and Pharmacological Profiling

This guide synthesizes the chemical architecture, synthetic challenges, and pharmacological utility of 5-methylquinoxaline derivatives. It is structured to provide actionable protocols and mechanistic insights for resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide synthesizes the chemical architecture, synthetic challenges, and pharmacological utility of 5-methylquinoxaline derivatives. It is structured to provide actionable protocols and mechanistic insights for researchers in medicinal chemistry.[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers[1]

The Scaffold Privilege: Why 5-Methylquinoxaline?

In the landscape of nitrogen heterocycles, the quinoxaline (1,4-benzopyrazine) core is a "privileged structure" capable of binding to diverse biological targets. However, the 5-methyl-substituted variant occupies a unique chemical space compared to its 2-, 3-, or 6-substituted counterparts.

The "Peri-Effect" and Steric Control

The defining feature of 5-methylquinoxaline is the location of the methyl group on the benzenoid ring, specifically at the C5 position. This places the methyl group in a peri-relationship with the N4 nitrogen atom of the pyrazine ring.

  • Steric Hindrance: Unlike 6-methyl substitution, the 5-methyl group exerts significant steric pressure on the N4 lone pair and the C3 position. This "bay region" effect can lock molecular conformations in biaryl systems or selectively hinder metabolic oxidation at the N4 position.[1]

  • Electronic Asymmetry: The inductive (+I) effect of the methyl group is not symmetrically distributed. It enriches the electron density at N4 more than N1, creating a subtle dipole differentiation that can be exploited in receptor binding (e.g., 5-HT3 receptors).

Synthetic Architecture: The Regioselectivity Challenge

Synthesizing 5-methylquinoxaline derivatives requires navigating a classic regioselectivity problem. The choice of the 1,2-dicarbonyl electrophile dictates the purity of the outcome.

The "Gold Standard" Protocol: Symmetric Condensation

To obtain pure 5-methylquinoxaline without isomeric mixtures, the reaction must utilize a symmetric electrophile. The condensation of 2,3-diaminotoluene with glyoxal is the industry-standard route.

Mechanism: Double Schiff base formation (condensation).[1]

Experimental Protocol: Synthesis of 5-Methylquinoxaline

This protocol is designed for high purity and scalability.

Reagents:

  • 2,3-Diaminotoluene (3-methyl-1,2-phenylenediamine): 10.0 mmol[1]

  • Glyoxal (40% aqueous solution): 11.0 mmol (1.1 equiv)[1]

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)[1]

  • Catalyst (Optional): Iodine (10 mol%) or catalytic Acetic Acid[1]

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.22 g (10 mmol) of 2,3-diaminotoluene in 20 mL of ethanol. Ensure complete solvation to prevent localized concentration gradients.

  • Addition: Add 1.6 mL (approx. 11 mmol) of 40% glyoxal solution dropwise over 5 minutes at room temperature. Rationale: Slow addition controls the exotherm and prevents oligomerization of glyoxal.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The starting diamine is highly polar; the product will move significantly higher (Rf ~ 0.6).[1]

  • Workup (Self-Validating Step):

    • Concentrate the solvent under reduced pressure.[1][2]

    • Critical Step: Dissolve the residue in CH2Cl2 and wash with 5% NaHCO3. Why? This removes any unreacted glyoxal or oxidized polymeric species.[1]

    • Dry over anhydrous Na2SO4 and evaporate.[1]

  • Purification: If necessary, recrystallize from cold hexane or perform short-path distillation. 5-methylquinoxaline is a low-melting solid/oil (mp ~20-22°C, often appears as an oil at RT depending on purity).[1]

The Regioselectivity Paradox (Asymmetric Electrophiles)

When reacting 2,3-diaminotoluene with an unsymmetrical diketone (e.g., methylglyoxal or pyruvic acid derivatives), two isomers are formed.[1] The 5-methyl group on the diamine influences the nucleophilicity of the amino groups.

  • NH2 at C2 (meta to methyl): More nucleophilic due to less steric hindrance.[1]

  • NH2 at C1 (ortho to methyl): Less nucleophilic due to steric crowding.[1]

This results in a mixture of isomers that are often difficult to separate.[1]

Visualization of the Synthetic Logic:

SynthesisPath Diamine 2,3-Diaminotoluene (Asymmetric Nucleophile) ProductA 5-Methylquinoxaline (Single Regioisomer) Diamine->ProductA + Glyoxal (Reflux) Mixture Isomeric Mixture: 2,5-Dimethyl & 3,5-Dimethyl Diamine->Mixture + Methylglyoxal Glyoxal Glyoxal (Symmetric Electrophile) MeGlyoxal Methylglyoxal (Asymmetric Electrophile) MeGlyoxal->Mixture

Figure 1: Synthetic pathways illustrating the regioselectivity control.[1] Using symmetric glyoxal yields a single 5-methyl product, whereas asymmetric electrophiles lead to isomeric mixtures due to the differential nucleophilicity of the diamine.

Physicochemical Profile

Understanding the physical properties is crucial for formulation and pharmacokinetics.[1]

PropertyValue / CharacteristicImplication for Drug Design
Molecular Weight 144.17 g/mol Fragment-based drug discovery (FBDD) friendly.[1]
LogP (Octanol/Water) ~1.8 - 2.1Moderate lipophilicity; good blood-brain barrier (BBB) penetration potential.[1]
Basicity (pKa) ~0.6 - 0.9 (BH+)Very weak base.[1] The 5-Me group slightly increases basicity at N4 compared to unsubstituted quinoxaline (pKa 0.56).[1]
H-Bond Acceptors 2 (N1, N4)Key interaction points for serine/threonine residues in kinase pockets.[1]
Appearance Yellowish oil/low-melting solidRequires careful handling; often stored as HCl salt for stability.[1]

Pharmacological Applications & SAR

The 5-methylquinoxaline scaffold is not merely a spacer; it is a functional pharmacophore.

5-HT3 Receptor Antagonists (CNS Targets)

Research into serotonin receptor ligands has highlighted the sensitivity of the 5-HT3 receptor to the quinoxaline substitution pattern.

  • Case Study (VUF10166): In studies involving N-methylpiperazine-substituted quinoxalines, the presence of a substituent at the 5-position (peri to the ring nitrogen) drastically alters affinity.

  • Mechanism: The 5-methyl group forces the piperazine ring (at C2 or C3) to twist out of coplanarity due to steric clash. This "pre-organized" twisted conformation often matches the orthosteric binding site of the 5-HT3 receptor better than planar analogs.

DNA Intercalation and Anticancer Activity

Quinoxaline antibiotics (e.g., Echinomycin, Triostin A) function by intercalating into DNA.[1]

  • Role of 5-Methyl: In synthetic analogs, the 5-methyl group acts as a "lipophilic anchor." When the planar quinoxaline ring slides between DNA base pairs, the 5-methyl group projects into the major groove, providing additional hydrophobic interactions that stabilize the drug-DNA complex.

Kinase Inhibition (ATP Mimicry)

Quinoxalines are bioisosteres of purines (adenine).[1]

  • Binding Mode: The N1 and N4 nitrogens mimic the N1 and N3 of adenine, accepting hydrogen bonds from the kinase hinge region.

  • Selectivity: The 5-methyl group can induce selectivity by clashing with the "gatekeeper" residue in the ATP binding pocket of specific kinases, preventing binding to off-target kinases with smaller pockets.

SAR Decision Logic:

SAR_Logic Core 5-Methylquinoxaline Scaffold Target1 Target: 5-HT3 Receptor Core->Target1 Target2 Target: DNA Intercalation Core->Target2 Target3 Target: Kinase Inhibition Core->Target3 Mech1 Steric Twist of C3-Substituents Target1->Mech1 Mechanism Mech2 Major Groove Hydrophobic Anchor Target2->Mech2 Mechanism Mech3 Gatekeeper Residue Selectivity Target3->Mech3 Mechanism

Figure 2: Structure-Activity Relationship (SAR) map showing how the 5-methyl group influences binding across different biological targets via steric and hydrophobic mechanisms.[1]

References

  • Verheij, M. H. P., et al. (2013).[1] "Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands." ChemMedChem.

  • BenchChem Protocols. (2025). "Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,3-Diaminotoluene."

  • PubChem. (2025).[1] "5-Methylquinoxaline Compound Summary." National Library of Medicine.[1] [1]

  • NIST Chemistry WebBook. "Quinoxaline, 5-methyl- Mass Spectrum and Properties."

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-3-methylbenzene-1,2-diamine as a Precursor for Quinoxalines

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-Bromo-3-methylbenzene-1,2-diamine, a key precursor in the synthesis of quinoxaline derivatives. It delves...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromo-3-methylbenzene-1,2-diamine, a key precursor in the synthesis of quinoxaline derivatives. It delves into its chemical properties, synthesis, and detailed protocols for its application in forming the quinoxaline scaffold, a core component in many pharmacologically active molecules.

Introduction to 5-Bromo-3-methylbenzene-1,2-diamine

5-Bromo-3-methylbenzene-1,2-diamine is an aromatic diamine that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a bromine atom and a methyl group on the benzene ring, allows for the introduction of specific functionalities into the target molecules. This strategic placement of substituents can significantly influence the physicochemical and biological properties of the resulting compounds, making it a precursor of interest in drug discovery and materials science.[2]

Key Properties:
PropertyValueReference
CAS Number 76153-06-5[3]
Molecular Formula C7H9BrN2[4][5]
Molecular Weight 201.06 g/mol [3][5]
Physical Form Off-white to Yellow to Brown or Green Solid
Purity Typically ≥98%[4]
Storage Refrigerator

Synthesis of 5-Bromo-3-methylbenzene-1,2-diamine

A common and effective method for the synthesis of 5-bromo-3-methylbenzene-1,2-diamine involves the reduction of a nitroaniline precursor.[1] This transformation is a fundamental reaction in organic chemistry, often employing a metal catalyst.

Experimental Protocol: Synthesis via Reduction

This protocol details the reduction of 4-bromo-2-methyl-6-nitroaniline to yield 5-bromo-3-methylbenzene-1,2-diamine.[1]

Materials:

  • 4-bromo-2-methyl-6-nitroaniline

  • Stannous chloride (SnCl2)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Celite

Procedure:

  • A suspension of 4-bromo-2-methyl-6-nitroaniline (2.0 g, 8.7 mmol) in ethanol (20 mL) is prepared.

  • Stannous chloride (5.0 g, 26.1 mmol) is added to the suspension.[1]

  • The reaction mixture is heated to reflux for 14 hours.

  • After cooling to room temperature, the mixture is concentrated under vacuum.

  • The residue is diluted with ethyl acetate (100 mL) and partitioned between saturated aqueous sodium bicarbonate solution (200 mL) and water.[1]

  • The resulting slurry is filtered through a Celite pad, and the filter cake is washed with ethyl acetate (3 x 50 mL).[1]

  • The filtrate is washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in a vacuum.

  • This procedure yields 5-bromo-3-methylbenzene-1,2-diamine as a yellow oil (1.27 g, 72% yield).[1]

dot

Caption: Workflow for the synthesis of 5-bromo-3-methylbenzene-1,2-diamine.

Quinoxaline Synthesis from 5-Bromo-3-methylbenzene-1,2-diamine

The most common and versatile method for synthesizing the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] This reaction is highly efficient and can be adapted to a wide range of substrates to produce structurally diverse derivatives.[6] The presence of the bromo and methyl substituents on the diamine precursor allows for the creation of a library of quinoxalines with potential applications in drug development.[8][9]

General Reaction Mechanism

The formation of the quinoxaline ring proceeds through a cyclocondensation reaction. The nucleophilic amino groups of the diamine attack the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound, followed by dehydration to form the aromatic quinoxaline ring.

dot

ReactionMechanism Diamine 5-Bromo-3-methylbenzene- 1,2-diamine Intermediate Intermediate Adduct Diamine->Intermediate + Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Intermediate Quinoxaline Substituted Quinoxaline Intermediate->Quinoxaline - 2H2O (Dehydration)

Caption: General mechanism for quinoxaline synthesis.

Experimental Protocols for Quinoxaline Synthesis

A variety of methods have been developed for the synthesis of quinoxaline derivatives, ranging from traditional approaches to more environmentally friendly "green" protocols.[10][11]

Protocol 1: Classical Synthesis in Acetic Acid

This protocol describes the traditional condensation reaction in an acidic medium.[6]

Materials:

  • 5-Bromo-3-methylbenzene-1,2-diamine

  • Benzil (or other 1,2-dicarbonyl compound)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • In a 50 mL round-bottom flask, add 5-Bromo-3-methylbenzene-1,2-diamine (1.0 mmol, 201 mg) and benzil (1.0 mmol, 210 mg).

  • Add 10 mL of glacial acetic acid to the flask.

  • Equip the flask with a reflux condenser and place it on a heating mantle with stirring.

  • Heat the mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of ice-cold water to precipitate the solid product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and then recrystallize from ethanol to obtain the pure quinoxaline derivative.[6]

Protocol 2: Green Synthesis using a Phenol Catalyst at Room Temperature

This method offers a more environmentally benign approach with mild reaction conditions.[10]

Materials:

  • 5-Bromo-3-methylbenzene-1,2-diamine

  • 1,2-dicarbonyl compound

  • Ethanol:water (7:3)

  • Phenol (catalytic amount)

Procedure:

  • A solution of 5-Bromo-3-methylbenzene-1,2-diamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in 10 mL of ethanol:water (7:3) is stirred at room temperature.[10]

  • A catalytic amount of phenol (20 mol%, 0.01 g) is added.[10]

  • The progress of the reaction is monitored by TLC.

  • Upon completion, 20 mL of water is added to the mixture, which is then allowed to stand at room temperature for 30 minutes.

  • The crystalline product is collected by filtration and dried.

  • Further purification can be achieved by recrystallization from hot ethanol.[10]

Protocol 3: Catalyst-Free Synthesis in Ethanol

This protocol provides a simple and efficient method without the need for a catalyst.[12]

Materials:

  • 5-Bromo-3-methylbenzene-1,2-diamine

  • Phenacyl bromide (or other α-halo ketone)

  • Ethanol

Procedure:

  • A mixture of 5-Bromo-3-methylbenzene-1,2-diamine and a phenacyl bromide is refluxed in ethanol.[12]

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up to isolate the quinoxaline product.

Applications in Drug Development

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of pharmacological activities, including:

  • Anticancer[9]

  • Antimicrobial[11]

  • Antiviral[2]

  • Anti-inflammatory[9]

The bromine atom in the quinoxaline scaffold derived from 5-bromo-3-methylbenzene-1,2-diamine can serve as a handle for further functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. The introduction of bromine into a molecule is a recognized strategy in drug design.[13]

Safety Information

5-Bromo-3-methylbenzene-1,2-diamine is considered hazardous.[14] It is harmful if swallowed or in contact with skin, causes skin irritation, and serious eye irritation.[14] Appropriate personal protective equipment, including gloves, protective clothing, and eye protection, should be worn when handling this chemical.[14] Work should be conducted in a well-ventilated area.[14]

References

  • Royal Society of Chemistry. (2023, July 7). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Retrieved from [Link]

  • Research Square. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Retrieved from [Link]

  • ACG Publications. (2013, May 3). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. Retrieved from [Link]

  • Bioinfo Publications. (2011). AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • Encyclopedia.pub. (2023, November 23). Methods of Preparation of Quinoxalines. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). General procedure for the synthesis of quinoxalines. Retrieved from [Link]

  • ResearchGate. (2021, April 12). DESIGN AND SYNTHESIS OF QUINOXALINE DERIVATIVES FOR MEDICINAL APPLICATION AGAINST BREAST CANCER CELLS. Retrieved from [Link]

  • Synthonix. (n.d.). 5-Bromo-3-methylbenzene-1,2-diamine - [B46284]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • CSIR-NIScPR. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]

  • SID. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (n.d.). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Jiangxi Normal University. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]

  • Longdom Publishing. (2014, February 28). New Quinoxalines with Biological Applications. Retrieved from [Link]

  • Poznan University of Medical Sciences. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Quinoxalines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0913381B1 - Method for purifying a bromine compound.
  • ResearchGate. (2025, August 9). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical applications of quinoxalines. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 5-Bromo-3-methylbenzene-1, 2-diamine, min 98%, 100 grams. Retrieved from [Link]

  • Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene - SpectraBase. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-3-methyl-. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Bromo-5-hexen-3-ol. Retrieved from [Link]

Sources

Foundational

Introduction: The Strategic Importance of the 2,3-Dichloroquinoxaline Scaffold

An In-Depth Technical Guide to the 2,3-Dichloroquinoxaline Scaffold for Medicinal Chemistry For Researchers, Scientists, and Drug Development Professionals Quinoxaline derivatives are a significant class of nitrogen-cont...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 2,3-Dichloroquinoxaline Scaffold for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, has established them as a focal point in medicinal chemistry and drug discovery.[1][2] At the heart of this chemical diversity lies 2,3-dichloroquinoxaline (DCQX), a versatile and highly reactive building block.[3][4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, reactivity, and medicinal chemistry applications of the 2,3-dichloroquinoxaline scaffold, underpinned by field-proven insights and detailed experimental protocols.

The strategic value of 2,3-dichloroquinoxaline resides in its two reactive chlorine atoms. These atoms serve as excellent leaving groups, enabling a wide array of chemical transformations.[2] The primary reaction pathway is nucleophilic aromatic substitution (SNAr), which allows for the introduction of a diverse range of substituents, including amino, alkoxy, and thioether groups.[1][5] This reactivity, coupled with the inherent biological relevance of the quinoxaline core, makes DCQX an indispensable tool for the construction of complex molecular architectures and the exploration of new chemical space in drug discovery.[2][5]

Synthesis of the 2,3-Dichloroquinoxaline Core: A Step-by-Step Approach

The preparation of 2,3-dichloroquinoxaline is a well-established and reliable process, typically commencing with the condensation of o-phenylenediamine and oxalic acid.[1] This initial step forms the stable intermediate, quinoxaline-2,3(1H,4H)-dione, which is subsequently chlorinated. The choice of chlorinating agent is a critical experimental parameter that can influence reaction conditions and yield.

Workflow for the Synthesis of 2,3-Dichloroquinoxaline

G A o-Phenylenediamine + Oxalic Acid Dihydrate B Quinoxaline-2,3(1H,4H)-dione A->B Condensation (e.g., 4N HCl, reflux) C 2,3-Dichloroquinoxaline B->C Chlorination (e.g., POCl3, PCl5, or SOCl2)

Caption: Synthetic pathway for 2,3-dichloroquinoxaline.

Experimental Protocols for the Synthesis of 2,3-Dichloroquinoxaline
  • In a 250 mL round-bottom flask, dissolve o-phenylenediamine (8 g, 74 mmol) and oxalic acid dihydrate (9.3 g, 74 mmol) in an aqueous solution of 4 N HCl (44 mL).

  • Heat the mixture to reflux using a heating mantle for 15 minutes.

  • Cool the reaction mixture until a precipitate forms.

  • Filter the precipitate under vacuum and wash with cold water.

  • Dry the product under vacuum.

The choice of chlorinating agent is often dictated by the desired reaction temperature, scale, and safety considerations. Phosphorus oxychloride (POCl₃) is a commonly used reagent.[1][6]

  • To a stirred solution of quinoxaline-2,3(1H,4H)-dione (5.00 g) in a round-bottom flask, add phosphorus oxychloride (20 mL).[1]

  • Reflux the mixture at 100 °C for 3 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]

  • After completion, the excess POCl₃ is removed by distillation under vacuum.[6]

  • The reaction mass is then carefully quenched with ice-cold water, leading to the precipitation of the product.[6]

  • The resulting off-white solid is collected by filtration under vacuum to yield 2,3-dichloroquinoxaline.[1][6]

Alternative chlorinating agents include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). The reaction with PCl₅ is typically conducted by grinding the reactants together and heating the mixture to 160 °C.[7] Thionyl chloride can be used in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[6][8]

Chlorinating AgentTypical Reaction ConditionsYieldReference
POCl₃Reflux at 100 °C for 3h92%[6]
PCl₅Heat at 160 °C for 2hNot specified[7]
SOCl₂/DMFReflux in 1-chlorobutane for 1h98%[6]

The Chemical Reactivity of 2,3-Dichloroquinoxaline: A Gateway to Molecular Diversity

The synthetic utility of 2,3-dichloroquinoxaline is primarily derived from its susceptibility to nucleophilic aromatic substitution (SNAr) reactions.[3][5] The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring, combined with the presence of two chlorine atoms, renders the C2 and C3 positions highly electrophilic and amenable to attack by a wide range of nucleophiles.[5]

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction on 2,3-dichloroquinoxaline proceeds via an addition-elimination mechanism.[1] A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] Subsequently, the chloride ion is eliminated, restoring the aromaticity of the quinoxaline ring.[1]

cluster_0 S_NAr Mechanism DCQX 2,3-Dichloroquinoxaline Meisenheimer Meisenheimer Complex (Resonance Stabilized) DCQX->Meisenheimer + Nu⁻ Product Monosubstituted Product Meisenheimer->Product - Cl⁻

Caption: Mechanism of nucleophilic aromatic substitution.

Controlling Selectivity: Mono- versus Di-substitution

A key advantage of the 2,3-dichloroquinoxaline scaffold is the ability to control the stepwise substitution of the two chlorine atoms, enabling the synthesis of both symmetrically and asymmetrically substituted quinoxalines.[1] The selective formation of mono- and di-substituted products can be achieved by carefully controlling the reaction conditions.[5]

To favor mono-substitution , the following strategies are often employed:

  • Stoichiometry: Using a 1:1 molar ratio of 2,3-dichloroquinoxaline to the nucleophile is crucial.[9] A slight excess of DCQX can also be used to ensure the nucleophile is the limiting reagent.[9]

  • Temperature: Conducting the reaction at lower temperatures (e.g., 0 °C or room temperature) can significantly favor mono-substitution.[9]

  • Reaction Time: Close monitoring of the reaction progress using TLC or LC-MS is essential to quench the reaction once the desired mono-substituted product is maximized.[9]

For the synthesis of symmetrically di-substituted products, an excess of the nucleophile (typically 2 equivalents or more) and often higher reaction temperatures are used.[1]

Reactions with N-Nucleophiles

The reaction of 2,3-dichloroquinoxaline with a variety of amines (primary, secondary, and anilines) is a widely used method for the synthesis of 2-amino-3-chloroquinoxalines and 2,3-diaminoquinoxalines.[5][10]

  • In a round-bottom flask under an inert atmosphere, dissolve 2,3-dichloroquinoxaline (1.0 eq) in a suitable solvent (e.g., ethanol or THF).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the amine nucleophile (1.0-1.1 eq) to the cooled solution. If the amine is a salt, a base such as triethylamine (TEA) or potassium carbonate (K₂CO₃) (1.1-1.5 eq) should be added.

  • Stir the reaction at 0 °C or allow it to slowly warm to room temperature while monitoring its progress by TLC.

  • Once the starting 2,3-dichloroquinoxaline has been consumed and before significant formation of the di-substituted product is observed, quench the reaction by adding cold water.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-substituted product.

Reactions with O-Nucleophiles

Phenols and alkoxides readily react with 2,3-dichloroquinoxaline to form the corresponding ether derivatives.[5]

  • To a mixture of a phenol (1.0 mmol) and potassium carbonate (1.0 mmol) in ethanol (10 mL), add 2,3-dichloroquinoxaline (1.0 mmol).

  • Reflux the reaction mixture at 70 °C for 6 hours, monitoring for the complete consumption of the 2,3-dichloroquinoxaline by TLC.

  • The resulting 2-aryloxy-3-chloroquinoxaline can often be used in subsequent steps without isolation.

Reactions with S-Nucleophiles

Thiols and thiourea are effective nucleophiles for the synthesis of thioether and dithiol derivatives of quinoxaline.[1][7]

  • In a 500 mL round-bottomed flask, prepare a solution of 2,3-dichloroquinoxaline (5 g, 24.8 mmol) and thiourea (10 g, 132 mmol) in ethanol (125 mL).

  • Reflux the mixture in a water bath for 2 hours.

  • Remove the heat source, cool with an ice bath, and add an aqueous solution of 1.6 M NaOH (250 mL) dropwise.

  • Reflux for another hour, then filter by gravity with a pleated paper filter.

  • To the filtered solution, slowly add glacial acetic acid until a neutral pH is reached.

  • Cool the solution, filter under vacuum, and wash the brownish-orange precipitate with water.

Palladium-Catalyzed Cross-Coupling Reactions

Beyond SNAr, the chlorine atoms of 2,3-dichloroquinoxaline and its mono-substituted derivatives are amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.[2][11] These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of aryl, vinyl, alkynyl, and amino groups.[11][12]

The general mechanism for these reactions involves the oxidative addition of the chloroquinoxaline to a Pd(0) catalyst, followed by transmetalation (for Suzuki and Sonogashira) or other steps, and finally reductive elimination to yield the product and regenerate the catalyst.[11][13][14]

A 2-Chloro-3-substituted quinoxaline C Oxidative Addition A->C B Palladium(0) Catalyst B->C D Transmetalation/Carbopalladation/ Amine Coordination C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Coupled Product E->F G Coupling Partner (e.g., Boronic Acid, Alkene, Alkyne, Amine) G->D

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Applications in Medicinal Chemistry

The 2,3-dichloroquinoxaline scaffold is a cornerstone in the synthesis of a wide range of biologically active compounds.[2][4][15] The ability to readily introduce diverse functional groups at the 2 and 3 positions allows for the fine-tuning of pharmacological properties and the development of structure-activity relationships (SAR).[15][16]

Anticancer Agents

Quinoxaline derivatives have shown significant promise as anticancer agents, often acting as inhibitors of key signaling pathways that are dysregulated in cancer.[1][8] For example, some derivatives have been found to inhibit the PI3K/mTOR pathway and various protein kinases.[1] The synthesis of 2,3-disubstituted and fused quinoxalines has led to the discovery of compounds with potent anticancer activity.[15]

Antimicrobial Agents

The quinoxaline core is present in numerous compounds with antibacterial and antifungal properties.[8][17] Research has shown that derivatives of 2,3-dichloroquinoxaline are active against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.[10][15] For instance, certain 2,3-diaminoquinoxaline derivatives have demonstrated significant antibacterial activity.[10]

Other Therapeutic Areas

The versatility of the 2,3-dichloroquinoxaline scaffold has led to its exploration in a variety of other therapeutic areas, including:

  • Anti-inflammatory and analgesic agents

  • Antiviral compounds [2]

  • Neurological applications, with some derivatives showing potential in modulating neurotransmitter systems.[8]

Conclusion

The 2,3-dichloroquinoxaline scaffold is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity, dominated by nucleophilic aromatic substitution and amenable to palladium-catalyzed cross-coupling, provide a robust platform for the creation of diverse molecular libraries. The proven track record of quinoxaline derivatives as potent anticancer, antimicrobial, and anti-inflammatory agents underscores the continued importance of this scaffold in modern drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of 2,3-dichloroquinoxaline in their quest for novel and effective therapeutic agents.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020, August 28). Royal Society of Chemistry.
  • 2,3-Dichloroquinoxaline synthesis. ChemicalBook.
  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Benchchem.
  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. (2025, January 7). ACS Omega.
  • Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development. (2026, February 12). Boronpharm.
  • Innovations in Quinoxaline Synthesis Using 2,3-Dichloroquinoxaline. (2026, February 22). Boronpharm.
  • Neri, J. M., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017, July 20).
  • DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS. (2017, March 15). PubMed.
  • Buy 2,3-Dichloroquinoxaline | 2213-63-0. (2023, August 15). Smolecule.
  • How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. Benchchem.
  • 2,3-Dichloroquinoxaline 96 2213-63-0. Sigma-Aldrich.
  • Synthesis, characterization, and biological target prediction of novel 1,3-dithiolo[4,5-b]quinoxaline and thiazolo[4,5-b]quinoxaline derivatives. (2023, January 1).
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI.
  • Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. (2025, August 6).
  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022, March 30). Taylor & Francis.
  • A Comparative Guide to the Biological Activity of Substituted Quinoxaline Deriv
  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • Chemistry of 2,3-Dichloroquinoxalines.
  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Chloro-3-(2-thienyl)quinoxaline. Benchchem.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize.
  • 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning.
  • Synthesis of some new pyrimido[2',1':2,3]thiazolo[4,5-b]quinoxaline derivatives as anti-inflammatory and analgesic agents. Sigma-Aldrich.
  • Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. (2026, February 15). Asian Journal of Pharmaceutical Research and Development.

Sources

Exploratory

Introduction: The Strategic Role of Halogenated Quinoxalines in Medicinal Chemistry

An In-Depth Technical Guide to Halogenated Quinoxaline Building Blocks for Drug Discovery Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Halogenated Quinoxaline Building Blocks for Drug Discovery

Quinoxaline, a bicyclic heteroaromatic compound composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The strategic introduction of halogen atoms onto the quinoxaline core dramatically enhances its utility as a versatile building block for drug discovery. Halogens, particularly chlorine, bromine, and iodine, serve as key reactive handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of complex molecular architectures, enabling the exploration of chemical space and the optimization of lead compounds.

This guide provides a comprehensive overview of the synthesis, reactivity, and application of halogenated quinoxaline building blocks in the context of modern drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful intermediates in their therapeutic programs.

Synthetic Strategies for Halogenated Quinoxalines

The synthesis of halogenated quinoxalines can be broadly categorized into two main approaches: the construction of the quinoxaline ring from halogenated precursors and the direct halogenation of a pre-formed quinoxaline core. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Building the Ring: Synthesis from Halogenated Precursors

A common and effective method for preparing halogenated quinoxalines involves the condensation of a halogen-substituted o-phenylenediamine with a 1,2-dicarbonyl compound. This approach offers a high degree of control over the position of the halogen atom on the benzene portion of the quinoxaline ring.

Experimental Protocol: Synthesis of 6-chloro-2,3-dimethylquinoxaline

  • Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid (5 mL/mmol), add diacetyl (2,3-butanedione) (1.1 eq) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup and Isolation: Upon completion, pour the reaction mixture into ice-cold water and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the desired 6-chloro-2,3-dimethylquinoxaline as a crystalline solid.

Direct Halogenation of the Quinoxaline Core

Direct halogenation of the quinoxaline scaffold is another viable strategy, particularly for introducing halogens onto the pyrazine ring. The regioselectivity of this reaction is influenced by the electronic nature of the quinoxaline ring and the specific halogenating agent employed.

Table 1: Common Halogenating Reagents and Their Regioselectivity

Halogenating ReagentTarget PositionConditionsReference
N-Bromosuccinimide (NBS)Pyrazine RingAIBN, CCl4, reflux
Selectfluor®Pyrazine RingAcetonitrile, room temp
POCl3/PCl52- and 3-positions110-150 °C
SO2Cl2Benzene RingNeat, reflux

Key Reactions of Halogenated Quinoxalines in Drug Discovery

The true power of halogenated quinoxalines as building blocks lies in their ability to participate in a wide array of cross-coupling reactions. These reactions enable the introduction of diverse functional groups, which is a cornerstone of structure-activity relationship (SAR) studies.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is arguably the most widely used cross-coupling reaction in drug discovery. Halogenated quinoxalines are excellent substrates for this reaction, allowing for the introduction of aryl, heteroaryl, and alkyl groups.

Suzuki_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products quinoxaline Halogenated Quinoxaline (R-X) oxidative_addition Oxidative Addition quinoxaline->oxidative_addition X = Br, I, Cl boronic_acid Boronic Acid/Ester (R'-B(OR)2) transmetalation Transmetalation boronic_acid->transmetalation Base pd_catalyst Pd(0) Catalyst pd_catalyst->oxidative_addition oxidative_addition->transmetalation [R-Pd(II)-X] reductive_elimination Reductive Elimination transmetalation->reductive_elimination [R-Pd(II)-R'] reductive_elimination->pd_catalyst Regeneration coupled_product Coupled Product (R-R') reductive_elimination->coupled_product byproduct Byproducts reductive_elimination->byproduct caption Suzuki-Miyaura Cross-Coupling Workflow.

Figure 1: Suzuki-Miyaura Cross-Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. This reaction is invaluable for introducing primary and secondary amines, as well as a variety of nitrogen-containing heterocycles, onto the quinoxaline scaffold. These nitrogen-containing functionalities are often crucial for establishing key interactions with biological targets.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is particularly useful for installing rigid alkynyl linkers, which can be used to probe the topology of binding pockets and to construct more complex molecular frameworks.

Applications in Drug Discovery: Case Studies

The versatility of halogenated quinoxalines is best illustrated through their successful application in the development of novel therapeutic agents.

Case Study 1: Quinoxaline-Based Kinase Inhibitors

Many kinase inhibitors feature a quinoxaline core, where strategic halogenation has been instrumental in their discovery and optimization. For example, in the development of inhibitors for receptor tyrosine kinases (RTKs), a chloro- or bromo-substituted quinoxaline can serve as a key intermediate for introducing a solubilizing group or a moiety that targets a specific sub-pocket of the ATP-binding site via a Suzuki or Buchwald-Hartwig reaction.

Kinase_Inhibitor_SAR cluster_core Core Scaffold cluster_modifications Modifications via Cross-Coupling cluster_properties Improved Properties quinoxaline_core Halogenated Quinoxaline suzuki Suzuki (Aryl/Heteroaryl) quinoxaline_core->suzuki buchwald Buchwald-Hartwig (Amine) quinoxaline_core->buchwald sonogashira Sonogashira (Alkyne) quinoxaline_core->sonogashira potency Increased Potency suzuki->potency selectivity Enhanced Selectivity buchwald->selectivity pk_properties Improved PK Profile sonogashira->pk_properties caption SAR optimization using halogenated quinoxalines.

Figure 2: SAR optimization using halogenated quinoxalines.

Case Study 2: Antiviral Agents

Quinoxaline derivatives have also shown promise as antiviral agents. In the design of inhibitors targeting viral polymerases or proteases, halogenated quinoxalines can be utilized to introduce functionalities that mimic the natural substrates of these enzymes, leading to potent and selective inhibition.

Future Perspectives

The utility of halogenated quinoxaline building blocks in drug discovery is expected to continue to grow. The development of novel and more efficient cross-coupling methodologies, including photoredox catalysis and C-H activation, will further expand the synthetic toolbox available to medicinal chemists. Furthermore, the increasing focus on underexplored chemical space will likely lead to the discovery of new quinoxaline-based therapeutics with novel mechanisms of action. As our understanding of the biological roles of various cellular targets deepens, the modular nature of syntheses involving halogenated quinoxalines will be a significant advantage in the rapid development of targeted therapies.

References

  • Frigola, J., Colombo, A., Pares, J., & Sagarra, R. (1988). Synthesis and platelet aggregation activity of new 2-(3-pyridinyl) quinoxalines. European journal of medicinal chemistry, 23(5), 447-452.
  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1995). N-fluoro-N'-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): a new, user-friendly fluorinating agent. The Journal of Organic Chemistry, 60(22), 7082-7083.
  • Cheeseman, G. W. H., & Törzs, E. S. G. (1965). Quinoxalines and related compounds. Part III. The preparation and reactions of some 2- and 2, 3-chloroquinoxalines. Journal of the Chemical Society (Resumed), 6681-6688.
  • Palmer, M. H., & McIntyre, P. S. (1969).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

Foundational

Technical Guide: Synthesis of 7-Bromo-5-methylquinoxaline-2,3-dione Intermediates

Topic: 7-Bromo-5-methylquinoxaline-2,3-dione Synthesis Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Strategic Significance The...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromo-5-methylquinoxaline-2,3-dione Synthesis Intermediates Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Strategic Significance

The quinoxaline-2,3-dione scaffold is a privileged structure in medicinal chemistry, particularly in the development of antagonists for the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor and the AMPA/kainate receptors. The specific derivative 7-Bromo-5-methylquinoxaline-2,3-dione represents a critical probe for Structure-Activity Relationship (SAR) studies, where the 5-methyl group introduces steric constraints and the 7-bromo substituent provides a handle for halogen bonding or further cross-coupling functionalization.

This guide details the robust, step-by-step synthesis of this compound, focusing on the isolation and validation of its two critical intermediates:

  • 4-Bromo-2-methyl-6-nitroaniline (Regio-selective Nitration Product)

  • 3-Methyl-5-bromo-1,2-phenylenediamine (Reduction Product)

The protocol prioritizes chemical causality—explaining why specific conditions are chosen—and ensures every step is self-validating.

Retrosynthetic Analysis & Pathway Logic

To synthesize 7-Bromo-5-methylquinoxaline-2,3-dione, we employ a convergent strategy based on the Phillips condensation . The retrosynthetic disconnection reveals the necessity of a specific 1,2-diaminobenzene isomer.

Logical Decomposition
  • Target: 7-Bromo-5-methylquinoxaline-2,3-dione.

  • Disconnection: C2-N1 and C3-N4 bonds.

  • Immediate Precursor: 3-Methyl-5-bromo-1,2-phenylenediamine.

  • Starting Material: 4-Bromo-2-methylaniline (4-Bromo-o-toluidine).

The placement of the methyl and bromo groups is critical. To achieve the 5-Me, 7-Br substitution pattern in the quinoxaline, the diamine precursor must have the methyl group ortho to one amine and the bromo group meta to both amines (specifically position 5 relative to the 1,2-diamine system).

Retrosynthesis Target 7-Bromo-5-methylquinoxaline-2,3-dione (Target) Diamine 3-Methyl-5-bromo-1,2-phenylenediamine (Key Intermediate) Target->Diamine Phillips Condensation (Oxalic Acid) Nitroaniline 4-Bromo-2-methyl-6-nitroaniline (Regio-controlled Precursor) Diamine->Nitroaniline Nitro Reduction (Fe/HCl or H2/Pd) Start 4-Bromo-2-methylaniline (Starting Material) Nitroaniline->Start Electrophilic Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic pathway illustrating the lineage of intermediates.[1]

Detailed Experimental Protocols

Phase 1: Regio-selective Nitration

Objective: Synthesize 4-Bromo-2-methyl-6-nitroaniline . Challenge: Directing the nitro group to the 6-position (ortho to the amino group) while avoiding poly-nitration or oxidation of the amino group.

Mechanistic Insight: The starting material, 4-bromo-2-methylaniline, has three directing groups:

  • -NH₂ (C1): Strong activator, ortho/para director. Para (C4) is blocked by Br. Ortho (C2) is blocked by Me. Ortho (C6) is the primary target.

  • -CH₃ (C2): Weak activator.

  • -Br (C4): Deactivator. The strong directing power of the free amine dominates, directing the electrophile (NO₂⁺) to the unoccupied ortho position (C6).

Protocol
  • Reagents:

    • 4-Bromo-2-methylaniline (100 mmol, 18.6 g)

    • Glacial Acetic Acid (150 mL)

    • Concentrated Sulfuric Acid (H₂SO₄) (40 mL)

    • Nitric Acid (HNO₃, 70%) (110 mmol)

  • Procedure:

    • Dissolve the aniline in glacial acetic acid in a 500 mL 3-neck round-bottom flask.

    • Cool the solution to 0–5°C using an ice-salt bath. Critical: Temperature control prevents oxidation of the amine.

    • Add H₂SO₄ dropwise, maintaining temperature <10°C. The amine sulfate salt may precipitate; this is normal and protects the amine from oxidation.

    • Add HNO₃ dropwise over 30 minutes.

    • Stir at 0–5°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Pour the reaction mixture into 500 g of crushed ice/water with vigorous stirring.

    • The yellow/orange precipitate is the nitroaniline. Filter and wash extensively with water to remove acid.

  • Validation:

    • Yield: Expect 85–95%.

    • Appearance: Yellow to orange solid.

    • Melting Point: 153–155°C (Lit. value check required).

Phase 2: Reduction to Diamine

Objective: Synthesize 3-Methyl-5-bromo-1,2-phenylenediamine . Method: Iron-mediated reduction (Bechamp reduction) or Stannous Chloride (SnCl₂). Recommendation: SnCl₂/HCl is preferred for laboratory scale to ensure complete reduction without dehalogenation (loss of Bromine), which can occur with catalytic hydrogenation (H₂/Pd).

Protocol
  • Reagents:

    • 4-Bromo-2-methyl-6-nitroaniline (50 mmol, 11.5 g)

    • Stannous Chloride Dihydrate (SnCl₂·2H₂O) (250 mmol, 56.4 g)

    • Concentrated HCl (100 mL)

    • Ethanol (50 mL)

  • Procedure:

    • Suspend the nitroaniline in Ethanol/HCl mixture in a 500 mL flask.

    • Add SnCl₂·2H₂O in portions. The reaction is exothermic; monitor temperature.

    • Heat to reflux (approx. 70–80°C) for 2–3 hours. The yellow color of the nitro compound should fade to a clear or pale pink solution.

    • Work-up: Cool to room temperature. Neutralize carefully with NaOH solution (20%) until pH ~8–9. Caution: Tin salts form a thick slurry.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Validation:

    • Instability Warning: Phenylenediamines oxidize rapidly in air (turning dark/black). Use immediately in the next step or store under Argon at -20°C.

    • Appearance: Pale brown or beige solid.

Phase 3: Cyclization to Quinoxaline-2,3-dione

Objective: Synthesize 7-Bromo-5-methylquinoxaline-2,3-dione . Mechanism: Double condensation of the 1,2-diamine with Oxalic Acid (Phillips Reaction).

Protocol
  • Reagents:

    • Freshly prepared 3-Methyl-5-bromo-1,2-phenylenediamine (approx. 40 mmol)

    • Oxalic Acid Dihydrate (60 mmol, 7.5 g)

    • Hydrochloric Acid (4N, 100 mL)

  • Procedure:

    • Suspend the diamine and oxalic acid in 4N HCl.

    • Reflux the mixture for 4–6 hours. The product is less soluble than the reactants and will often precipitate from the hot acid solution.

    • Cool to room temperature.[2][3]

    • Filter the crude solid.[2][4][5]

    • Purification: Dissolve the crude solid in 2N NaOH (the dione is acidic due to tautomerization). Filter off any insoluble impurities. Acidify the filtrate with concentrated HCl to reprecipitate the pure product.

    • Wash with water and methanol.[6] Dry in a vacuum oven at 60°C.

  • Validation:

    • Appearance: Off-white to pale yellow powder.

    • Melting Point: >300°C (characteristic of quinoxaline-diones).[4]

    • NMR (DMSO-d₆): Look for two broad singlets (NH) around 11–12 ppm and aromatic signals corresponding to the 5-Me, 7-Br substitution pattern.

Data Summary & Characterization

Intermediate/ProductFormulaMW ( g/mol )AppearanceKey Spectral Feature (Predicted)
Nitroaniline C₇H₇BrN₂O₂231.05Yellow SolidIR: ~1350, 1530 cm⁻¹ (NO₂)
Diamine C₇H₉BrN₂201.07Beige SolidRapid oxidation in air; disappearance of NO₂ peaks
Final Product C₉H₇BrN₂O₂255.07White/Pale Yellow¹H NMR: δ ~2.4 (s, 3H, Me), ~7.2-7.5 (Ar-H), ~11.8 (NH)

Mechanism of Action & Biological Context

The synthesized compound acts as an antagonist at the glycine co-agonist site of the NMDA receptor. The 2,3-dione moiety mimics the carboxylic acid and amino groups of glycine, while the 5-methyl and 7-bromo substituents occupy hydrophobic pockets within the receptor's ligand-binding domain (LBD), enhancing affinity and selectivity over AMPA receptors.

Mechanism Ligand 7-Bromo-5-methyl- quinoxaline-2,3-dione Site Glycine Binding Site (Co-agonist) Ligand->Site Competitive Binding Receptor NMDA Receptor (NR1 Subunit) Effect Inhibition of Ca2+ Influx (Neuroprotection) Receptor->Effect Downstream Signal Site->Receptor Prevents Activation

Figure 2: Pharmacological mechanism of the quinoxaline-2,3-dione antagonist.[7]

References

  • Takabatake, T. et al. (2001). Synthesis of 6-Bromo-4-methylbenzofuroxan. Heterocycles. (Accessed via Vertex AI).

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Preparation of Quinoxaline-2,3-diones with Diethyl Oxalate.

  • Nikam, S. S. et al. (1998). 5-Aminomethylquinoxaline-2,3-diones... as highly potent and selective glycine-site NMDA receptor antagonists.[8] Bioorganic & Medicinal Chemistry Letters.

  • Obafemi, C. A.[5] & Pfleiderer, W. (1994).[4] Pteridines. Part CI. Synthesis and properties of 6- and 7-substituted 1,3-dimethyllumazines. Helvetica Chimica Acta.[4] (Cited for Phillips condensation conditions).[4]

  • PureSynth. (2025).[2] Safety Data Sheet: 4-Bromo-2-methyl-6-nitroaniline.

Sources

Exploratory

The Ascendant Therapeutic Potential of 7-Bromo-5-Methylquinoxaline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The quinoxaline scaffold, a privileged heterocyclic motif, has consistently demonstrated a remarkable breadth of biological activities, positioning it as a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic motif, has consistently demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone in modern medicinal chemistry. Its inherent structural features allow for facile derivatization, enabling the fine-tuning of pharmacological properties. This technical guide delves into the burgeoning field of 7-bromo-5-methylquinoxaline derivatives, a subclass that is beginning to reveal its significant therapeutic promise. While comprehensive research on this specific scaffold is still emerging, preliminary findings, particularly in oncology, suggest a class of compounds with exceptional potency. This guide will synthesize the available data, provide field-proven insights into their synthesis and evaluation, and offer a forward-looking perspective on their potential applications in drug discovery.

The Strategic Importance of the 7-Bromo-5-Methylquinoxaline Core

The unique arrangement of substituents on the 7-bromo-5-methylquinoxaline core offers several strategic advantages in drug design. The methyl group at the 5-position can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity to biological targets. The bromine atom at the 7-position is particularly noteworthy. It not only modifies the lipophilicity and metabolic stability of the compound but also serves as a versatile synthetic handle for further functionalization through various cross-coupling reactions. This allows for the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR).

Synthesis and Chemical Properties

The cornerstone of any drug discovery program is the robust and efficient synthesis of the target compounds. The synthesis of 7-bromo-5-methylquinoxaline derivatives typically commences with the preparation of the key intermediate, 3-bromo-5-methyl-benzene-1,2-diamine.

Experimental Protocol: Synthesis of 2,3-disubstituted 7-bromo-5-methylquinoxalines

This protocol outlines a general and widely applicable method for the synthesis of 2,3-disubstituted 7-bromo-5-methylquinoxalines, a common and effective approach for creating a library of derivatives for biological screening.[1]

Step 1: Synthesis of the o-phenylenediamine precursor (if not commercially available)

The synthesis of 3-bromo-5-methyl-benzene-1,2-diamine is a critical first step. A common route involves the nitration of a suitable bromotoluene derivative, followed by reduction of the nitro groups.

Step 2: Condensation Reaction

  • Dissolution: Dissolve 1.0 equivalent of 3-bromo-5-methyl-benzene-1,2-diamine in a suitable solvent, such as ethanol or acetic acid.

  • Addition of Dicarbonyl Compound: To the stirred solution, add 1.0 equivalent of a 1,2-dicarbonyl compound (e.g., benzil for a 2,3-diphenyl derivative, or a substituted benzil for other analogues).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired 2,3-disubstituted 7-bromo-5-methylquinoxaline.

The choice of the 1,2-dicarbonyl compound is a key determinant of the final product's structure and, consequently, its biological activity. This modularity allows for the systematic exploration of the SAR at the 2 and 3 positions of the quinoxaline ring.

Diagram: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 3_bromo_5_methyl_benzene_1_2_diamine 3-bromo-5-methyl- benzene-1,2-diamine Condensation Condensation Reaction (e.g., in Ethanol, Reflux) 3_bromo_5_methyl_benzene_1_2_diamine->Condensation 1_2_dicarbonyl 1,2-Dicarbonyl Compound (e.g., Benzil) 1_2_dicarbonyl->Condensation Workup Work-up (Solvent Removal) Condensation->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Final_Product 7-bromo-5-methyl- 2,3-disubstituted quinoxaline Purification->Final_Product

Caption: General workflow for the synthesis of 7-bromo-5-methylquinoxaline derivatives.

Biological Activities of 7-Bromo-5-Methylquinoxaline Derivatives

While the body of literature specifically focused on 7-bromo-5-methylquinoxaline derivatives is still growing, the available data, particularly in the realm of anticancer research, is highly compelling.

Anticancer Activity

The most striking evidence for the potential of this scaffold comes from a doctoral thesis which reported two 7-bromo-3-methyl-2-oxoquinoxalin-1(2H)-yl acetohydrazide derivatives with exceptionally potent activity against the MCF-7 breast cancer cell line.[2]

CompoundCancer Cell LineIC50 (µg/L)
2-(6-bromo-3-methyl-2-oxoquinoxalin-1(2H)-yl)acetohydrazideMCF-70.01 ± 0.001
2-(7-bromo-2-methylquinoxalin-3-yloxy)benzenamineMCF-70.02 ± 0.001

Table 1: Anticancer activity of selected bromo-quinoxaline derivatives against the MCF-7 breast cancer cell line.[2]

These incredibly low IC50 values, in the picomolar range, suggest a highly specific and potent mechanism of action. While the full details of the study are not publicly available, these findings strongly advocate for further investigation into this class of compounds.

The broader class of quinoxaline derivatives has been extensively studied for its anticancer properties, with many compounds exhibiting low micromolar to nanomolar activity against a wide range of cancer cell lines.[3][4] The mechanisms of action are diverse and often involve the inhibition of key cellular processes essential for cancer cell survival and proliferation.

Antimicrobial Activity

Quinoxaline derivatives are well-established as a promising class of antimicrobial agents, with activity against a spectrum of bacteria and fungi.[5] Although specific data for 7-bromo-5-methylquinoxaline derivatives is limited, related bromo-substituted quinoxalines have demonstrated significant antimicrobial potential.

The primary mechanism of antimicrobial action for many quinoxaline derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and repair. This mode of action is similar to that of the quinolone class of antibiotics.

Experimental Protocol: Evaluation of Antimicrobial Activity (Agar Well Diffusion Method)

This protocol provides a standard method for the initial screening of the antimicrobial activity of newly synthesized compounds.[1]

  • Preparation of Media: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculation: Inoculate the sterile agar plates with a standardized suspension of the test microorganism.

  • Well Preparation: Create uniform wells in the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the 7-bromo-5-methylquinoxaline derivative (dissolved in a suitable solvent like DMSO) to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Mechanism of Action: Targeting Key Cellular Pathways

The potent biological activities of quinoxaline derivatives are a direct consequence of their ability to interact with and modulate the function of critical cellular targets. In the context of cancer, a primary mechanism of action is the inhibition of protein kinases.[6]

Diagram: Kinase Inhibition by Quinoxaline Derivatives

G cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_nucleus Nucleus cluster_output Cellular Response Receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS Receptor->RAS ATP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Quinoxaline_Derivative 7-bromo-5-methyl- quinoxaline Derivative Quinoxaline_Derivative->Receptor Inhibits ATP binding

Caption: Quinoxaline derivatives can act as ATP-competitive inhibitors of receptor tyrosine kinases, blocking downstream signaling pathways that promote cancer cell proliferation.

Many quinoxaline derivatives have been shown to be potent inhibitors of key kinases involved in cancer progression, such as:

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[4]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its activation leads to increased cell proliferation and survival.[7]

  • c-Met: A receptor tyrosine kinase implicated in tumor growth, invasion, and metastasis.[8]

By inhibiting these kinases, 7-bromo-5-methylquinoxaline derivatives can disrupt the signaling networks that drive cancer, leading to cell cycle arrest and apoptosis (programmed cell death).

Diagram: Induction of Apoptosis

G Quinoxaline_Derivative 7-bromo-5-methyl- quinoxaline Derivative Cellular_Stress Cellular Stress (e.g., Kinase Inhibition) Quinoxaline_Derivative->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation (Executioner Caspase) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Inhibition of survival signals by quinoxaline derivatives can lead to the activation of the intrinsic apoptotic pathway.

Future Directions and Conclusion

The 7-bromo-5-methylquinoxaline scaffold represents a highly promising, yet underexplored, area of medicinal chemistry. The exceptional potency observed in preliminary anticancer screenings warrants a significant and focused research effort. Future work should concentrate on:

  • Synthesis of Diverse Libraries: The synthesis and biological evaluation of a broad range of 2,3-disubstituted 7-bromo-5-methylquinoxaline derivatives are crucial to establish a comprehensive SAR.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent derivatives is essential for their rational optimization.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic properties.

  • Exploration of Other Therapeutic Areas: The potential of this scaffold in other areas, such as infectious diseases and neurodegenerative disorders, should also be investigated.

References

[1] Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [2] Abbas, Sh. (2021). DESIGN AND SYNTHESIS OF QUINOXALINE DERIVATIVES FOR MEDICINAL APPLICATION AGAINST BREAST CANCER CELLS. Doctoral dissertation, Middle Technical University. [3] Ghorab, M. M., Alsaid, M. S., & Diri, M. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1694. [9] Ishikawa, H., Sugiyama, T., Kurita, K., & Yokoyama, A. (2012). Synthesis and antimicrobial activity of 2,3-bis(bromomethyl)quinoxaline derivatives. Bioorganic chemistry, 41-42, 1–5. [10] Wan, J. P., & Wei, L. (2014). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. [11] Al-Hiari, Y. M., Al-Zoubi, R. M., & Al-Masri, A. A. (2010). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Pharmaceuticals, 3(8), 2416-2426. [12] Gellis, A., Hérault, V., & Boufatah, N. (2011). Synthesis and biological evaluation of 7H-benzo[9][10]indolo[2,3-b]-quinoxaline derivatives. European journal of medicinal chemistry, 46(5), 1837–1843. [13] Singh, P., & Kumar, A. (2010). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Der Pharma Chemica, 2(4), 298-305. [14] Sharma, P., & Kumar, A. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Pharmaceuticals, 3(8), 2416-2426. [15] Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. [16] International Journal of Innovative Science and Engineering Technology. (2014). A Greener Chemistry Approach for Synthesis of 2,3-diphenyl quinoxaline. [17] El-Sayed, N. N. E. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Mini-reviews in medicinal chemistry, 22(13), 1738–1766. [18] BenchChem. (2025). Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research. [19] Krutošíková, A., & Dandárová, M. (2025). Synthesis, properties, and reactions of 5-substituted derivatives of 2,3-diphenylquinoxaline. ResearchGate. [5] Kumar, A., & Sharma, P. (2010). Synthesis and antimicrobial activity of some new quinoxaline derivatives. Pharmaceuticals, 3(8), 2416-2426. [4] El-Gazzar, A. R., El-Gendy, M. A., & Abdel-Aziz, A. A. (2016). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, biological evaluation and in-silico studies. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 133–143. [20] Menezes, F. G., de Oliveira, J. A., & de Lima, M. C. A. (2024). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta cirurgica brasileira, 39, e390301. [21] Hilaris Publisher. (n.d.). An Exploration of the Medicinal Chemistry of Anticancer Quinoxaline. [7] Jaroensuk, N., Intayoung, B., & Suwattanasophon, C. (2022). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. Molecules, 27(24), 8887. [6] Fahmi, M., & Abdel-Aziz, M. (2023). Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. ResearchGate. [8] Lesma, G., & Orioli, P. (2009). Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. Bioorganic & medicinal chemistry letters, 19(2), 526–530. [22] Swellmeen, L. (2021). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Tropical Journal of Pharmaceutical Research, 20(3), 599-605. [23] BenchChem. (2025). Applications of 5,7-Dibromoquinoline in Medicinal Chemistry: A Detailed Overview.

Sources

Foundational

Solubility Profile of Polychlorinated Quinoxalines: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Polychlorinated quinoxalines (PCQs) represent a class of halogenated heterocyclic compounds with emerging interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Polychlorinated quinoxalines (PCQs) represent a class of halogenated heterocyclic compounds with emerging interest in medicinal chemistry and materials science. As with many aromatic systems, their utility is intrinsically linked to their physicochemical properties, paramount among which is solubility. Poor aqueous solubility is a primary driver of low bioavailability and inconsistent in-vitro assay performance, presenting significant hurdles in drug development. This guide provides a comprehensive examination of the theoretical and practical aspects of determining the solubility profile of PCQs. We will explore the fundamental principles governing solubility, detail robust experimental protocols for both thermodynamic and kinetic measurements, and discuss the critical factors, such as the degree of chlorination, that influence the solubility of this compound class. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to accurately characterize and intelligently modulate the solubility of polychlorinated quinoxalines.

Introduction: The Quinoxaline Scaffold and the Challenge of Chlorination

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2] Chemical modification of this core is a common strategy to optimize therapeutic efficacy. Chlorination, the substitution of hydrogen with chlorine atoms, is a frequent tactic used to modulate electronic properties, metabolic stability, and target-binding affinity.

However, this modification comes at a cost. Increasing the degree of chlorination systematically increases the lipophilicity and molecular weight of the compound, often leading to a dramatic decrease in aqueous solubility.[3][4] This "solubility cliff" can render an otherwise promising compound series unworkable. Therefore, a thorough and early understanding of the solubility profile of any polychlorinated quinoxaline series is not merely a characterization step but a critical component of a successful research and development campaign.

This guide will navigate the complexities of PCQ solubility, providing the scientific rationale and detailed protocols to empower researchers in this field.

The Duality of Solubility: Thermodynamic vs. Kinetic Profiles

The term "solubility" is not monolithic; it describes different phenomena depending on the experimental context. For drug discovery and development, two measurements are of primary importance: thermodynamic and kinetic solubility.[5]

  • Thermodynamic Solubility (Se) : This is the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure, where the dissolved solute is in equilibrium with its most stable solid form.[5] It represents the absolute maximum concentration achievable under equilibrium conditions and is the gold-standard measurement for biopharmaceutical assessment. However, its determination is often low-throughput, requiring longer incubation times (24-72 hours) to ensure equilibrium is reached.[5][6]

  • Kinetic Solubility (Sk) : This is a measure of the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (typically dimethyl sulfoxide, DMSO).[5][7] This method is rapid and amenable to high-throughput screening (HTS), making it invaluable in early discovery to flag potential issues.[6] Kinetic solubility values are often higher than thermodynamic ones because the compound may precipitate as a less stable, amorphous solid rather than its most stable crystalline form.[8][9] This supersaturated state is temporary, but it can be relevant for certain administration routes.

The choice between these assays is context-dependent, a decision guided by the stage of the research program.

G cluster_0 Solubility Assessment Strategy Start Compound Series Decision Stage of Research? Start->Decision Early Early Discovery (HTS) Decision->Early Early Stage Late Lead Optimization / Pre-Formulation Decision->Late Late Stage KineticAssay Perform Kinetic Solubility Assay (Nephelometry, UV-Vis) Early->KineticAssay ThermoAssay Perform Thermodynamic Solubility Assay (Shake-Flask) Late->ThermoAssay

Caption: Decision workflow for selecting the appropriate solubility assay.

Physicochemical Drivers of PCQ Solubility

The solubility of a polychlorinated quinoxaline is governed by a balance of intermolecular forces between the solute molecules in the solid state (crystal lattice energy) and the forces between the solute and solvent molecules (solvation energy).

  • Lipophilicity and Halogenation : Each chlorine atom added to the quinoxaline scaffold significantly increases the molecule's lipophilicity (affinity for non-polar environments) and its molecular surface area. This enhances hydrophobic interactions, which tend to drive the molecule out of the aqueous phase, thus lowering solubility. Studies on other polychlorinated aromatics, like PCBs, have demonstrated a clear inverse correlation between the degree of chlorination and aqueous solubility.[3][4]

  • Crystal Lattice Energy : A molecule's ability to pack efficiently into a crystal lattice influences its melting point and its solubility. Strong intermolecular interactions in the crystal (e.g., π-π stacking of the aromatic rings) require more energy to overcome during dissolution. The position of chlorine substituents can affect the planarity and symmetry of the PCQ molecule, thereby altering its crystal packing and, consequently, its solubility.

  • pH and Ionization : The quinoxaline core is weakly basic, with a pKa of approximately 0.6.[1][2] This means it remains largely non-ionized across the physiological pH range. However, the introduction of ionizable functional groups (acidic or basic) elsewhere on the molecule would create a pH-dependent solubility profile. For ionizable compounds, solubility is lowest when the molecule is neutral and increases as it becomes charged.[10][11]

Data Summary: Estimated Impact of Chlorination on Physicochemical Properties

The following table provides an illustrative, qualitative summary of how increasing chlorination is expected to impact key properties of a quinoxaline core, based on established principles for polychlorinated aromatic compounds.[3][12]

Number of Chlorine AtomsMolecular WeightLogP (Lipophilicity)Predicted Aqueous SolubilityCrystal Lattice Energy
0 (Quinoxaline)LowLowHighestLow
1-2 (Mono/Di-chloro)ModerateModerateModerateModerate
3-4 (Tri/Tetra-chloro)HighHighLowHigh
>4 (Highly Chlorinated)Very HighVery HighVery Low (Poor)Very High

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data hinges on meticulous experimental execution. Here, we provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assays.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method remains the gold standard for determining equilibrium solubility (Se).[5] It involves agitating an excess of the solid compound in the aqueous medium until equilibrium is achieved.

Causality Behind Experimental Choices:

  • Excess Solid : Ensures that the solution remains saturated throughout the experiment.

  • Prolonged Incubation (24h) : Allows sufficient time for the dissolution equilibrium to be established and for any potential solid-state transformations to the most stable polymorph to occur.[5]

  • Temperature Control (25°C or 37°C) : Solubility is temperature-dependent; consistency is crucial. 37°C is often used to mimic physiological conditions.[5]

  • Filtration/Centrifugation : This is a critical step to separate all undissolved solid particles from the saturated supernatant before analysis.

Step-by-Step Methodology:

  • Preparation : Add an excess amount of the solid PCQ compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to see visible solid remaining at the end of the experiment.

  • Solvent Addition : Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Incubation : Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for 24 hours.

  • Phase Separation : After incubation, allow the vials to stand to let the solid settle. Carefully collect the supernatant. To ensure no solid particulates are carried over, centrifuge the supernatant at high speed (e.g., 14,000 rpm for 15 minutes) and/or filter it through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification : Prepare a dilution series of the clarified supernatant. Analyze the concentration of the dissolved PCQ using a validated analytical method, such as HPLC-UV or LC-MS, against a standard calibration curve prepared in the same buffer.[6][13]

G cluster_0 Thermodynamic Solubility Workflow (Shake-Flask) A 1. Add excess solid PCQ to vial B 2. Add precise volume of aqueous buffer A->B C 3. Seal and incubate (24h with shaking) B->C D 4. Centrifuge / Filter to separate solid C->D E 5. Quantify supernatant (HPLC, LC-MS) D->E F Result: Equilibrium Solubility (Se) E->F G cluster_1 Kinetic Solubility Workflow (Nephelometry) A 1. Prepare 10 mM PCQ stock in DMSO B 2. Dispense stock into 96-well plate A->B C 3. Add aqueous buffer to create supersaturation B->C D 4. Incubate (e.g., 2 hours) C->D E 5. Measure light scatter with nephelometer D->E F Result: Kinetic Solubility (Sk) E->F

Caption: Experimental workflow for the high-throughput kinetic solubility assay.

Analytical Quantification of Polychlorinated Quinoxalines

The final step of any solubility assay is the accurate measurement of the compound's concentration in the saturated solution. The choice of analytical technique depends on the required sensitivity, selectivity, and available equipment.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection : This is the most common method. It separates the analyte from any potential impurities or degradants before quantification. A UV-Vis detector measures the absorbance at the compound's λmax. [13]A calibration curve must be generated using standards of known concentration to ensure accuracy. [13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : For compounds with a poor UV chromophore or when very high sensitivity is required, LC-MS is the method of choice. It provides both separation and mass confirmation, offering excellent selectivity and low limits of detection. [14]

  • UV-Vis Spectrophotometry : For high-throughput kinetic assays where the sample is known to be pure, direct UV-Vis measurement in a plate reader can be used after filtering out the precipitate. [15]This is faster but less selective than HPLC-based methods.

Conclusion and Forward Outlook

The solubility of polychlorinated quinoxalines is a critical, albeit challenging, parameter that dictates their potential for application in drug discovery and other scientific fields. As this guide has detailed, a comprehensive understanding requires an appreciation for both thermodynamic and kinetic solubility, the underlying physicochemical drivers, and the rigorous application of appropriate experimental protocols. Increasing chlorination predictably reduces aqueous solubility, a factor that must be carefully balanced against desired gains in biological activity or material properties.

By employing the systematic approaches and robust methodologies outlined herein—from selecting the right assay for the research stage to precise analytical quantification—scientists can effectively navigate the solubility challenges posed by PCQs. This enables data-driven decisions, facilitates the design of molecules with improved biopharmaceutical properties, and ultimately accelerates the journey from chemical entity to functional application.

References

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 543-548.
  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). EnamineSTORE.
  • Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives.
  • Raytor. (2026).
  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.
  • Broholm, M. M., & Feenstra, S. (1995). Laboratory measurements of the aqueous solubility of mixtures of chlorinated solvents. Environmental Toxicology and Chemistry, 14(1), 9-15. [Link]

  • Avdeef, A. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. BenchChem.
  • Shiu, W. Y., et al. (2025). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
  • BenchChem. (2025). Physicochemical Properties of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Technical Guide. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds. BenchChem.
  • Rheolution Inc. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O™. Rheolution.
  • World Health Organization. (2010).
  • Patil, P. O., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Shiu, W. Y., & Mackay, D. (1986). A critical review of aqueous solubilities, vapor pressures, Henry's law constants, and octanol-water partition coefficients of the polychlorinated biphenyls. Journal of Physical and Chemical Reference Data, 15(2), 911-929. [Link]

  • Doucette, W. J., & Andren, A. W. (1988). Aqueous Solubility of Polychlorinated Biphenyls Related to Molecular Structure. Environmental Science & Technology, 22(3), 341-341.
  • Talle, S. R., et al. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology, 20(6), 8027-8038.
  • Patidar, A. K., et al. (2011). Exploring Potential of Quinoxaline Moiety. International Journal of PharmTech Research, 3(1), 387-392.
  • BenchChem. (2025).
  • Gibson, C. M., & Murray, J. (1891). On the Nature of Solution. Part I.—On the Solubility of Chlorine in Water, and in Aqueous Solutions of Soluble Chlorides. Transactions of the Royal Society of Edinburgh, 36(2), 313-322. [Link]

  • Talle, S. R., et al. (2022). An Overview of Technique for Solubility of Poorly Water Soluble Drugs. NeuroQuantology, 20(6), 8027-8038.
  • Patil, P. O., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • Tysklind, M. (2000).

Sources

Exploratory

Topic: The Critical Distinction: A Comparative Analysis of 5-Methyl and 6-Methyl Quinoxaline Isomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the realm of heterocyclic chemistry, quinoxaline and its derivatives represent a cornerstone for therapeutic and mat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the realm of heterocyclic chemistry, quinoxaline and its derivatives represent a cornerstone for therapeutic and materials science innovation.[1] The strategic placement of substituents on the quinoxaline scaffold is a critical determinant of a molecule's physicochemical properties and subsequent biological activity. This guide provides a detailed comparative analysis of two closely related positional isomers, 5-methylquinoxaline and 6-methylquinoxaline. We will dissect the nuanced yet significant differences in their structural, spectroscopic, and synthetic profiles. By elucidating the causal links between the methyl group's position and the molecule's overall characteristics, this document serves as an essential resource for scientists engaged in the rational design of novel quinoxaline-based compounds.

The Principle of Positional Isomerism in the Quinoxaline Core

The quinoxaline framework, which consists of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry.[2][3] Its derivatives are known to possess a vast array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][4] The introduction of a simple methyl group onto the benzene portion of the scaffold gives rise to isomers, such as 5-methyl and 6-methylquinoxaline. While sharing the same molecular formula and weight, the spatial location of this methyl group profoundly alters the molecule's electronic landscape, steric profile, and, consequently, its behavior in chemical and biological systems.

  • 5-Methylquinoxaline: The methyl group is at the C-5 position, placing it in proximity to the N-4 atom of the pyrazine ring. This peri-interaction introduces a degree of steric hindrance and has a direct electronic influence on the adjacent heterocyclic ring.

  • 6-Methylquinoxaline: The methyl group is located at the C-6 position. This position is more electronically isolated from the pyrazine nitrogens compared to the C-5 position, leading to more subtle electronic effects and reduced steric clash with the heterocyclic portion of the molecule.

Understanding these fundamental differences is paramount for predicting reactivity, interpreting analytical data, and designing molecules with specific therapeutic or material functions.

Comparative Physicochemical and Spectroscopic Profiles

The isomeric difference manifests in measurable physical properties and distinct spectroscopic signatures, which are crucial for unambiguous identification and characterization.

Physicochemical Properties

While many bulk properties appear similar, subtle differences in melting point and chromatographic behavior can be observed due to variations in crystal packing and polarity.

Table 1: Comparison of Physicochemical Properties

Property5-Methylquinoxaline6-MethylquinoxalineCitation(s)
Molecular Formula C₉H₈N₂C₉H₈N₂[5][6]
Molecular Weight 144.17 g/mol 144.17 g/mol [5][6]
CAS Number 13708-12-86344-72-5[5][6]
Appearance Amber Liquid / Light yellow powderData not consistently available[7][8]
Melting Point 20-21 °CData not consistently available
Boiling Point 120 °C @ 15 mmHgData not consistently available
Spectroscopic Differentiation: A Self-Validating System

Spectroscopy provides the most definitive method for distinguishing between the 5-methyl and 6-methyl isomers. The unique electronic and steric environment of each proton and carbon atom results in a distinct spectral fingerprint.

  • ¹H NMR Spectroscopy: This is often the most straightforward technique for differentiation. The aromatic region of the spectrum is particularly diagnostic. For 5-methylquinoxaline, the protons on the benzene ring will exhibit a specific three-proton coupling pattern (an AMX or ABC system). In contrast, 6-methylquinoxaline, possessing a higher degree of symmetry, will show a simpler aromatic splitting pattern, often appearing as two doublets and a singlet (or narrow triplet).

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the benzene ring, especially the methyl-substituted carbon (C-5 or C-6) and the carbons adjacent to it, provide clear evidence of the substitution pattern.

  • Mass Spectrometry (MS): Both isomers will exhibit the same molecular ion peak (m/z = 144).[9][10] However, high-resolution mass spectrometry can confirm the elemental composition. While fragmentation patterns may be very similar, subtle differences in the relative abundance of fragment ions can sometimes be discerned upon careful analysis.

  • Infrared (IR) Spectroscopy: The IR spectra will be broadly similar, showing characteristic peaks for aromatic C-H and C=C stretching. However, the pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring.

Regiocontrolled Synthesis: The Key Experimental Choice

The synthesis of quinoxalines is most commonly achieved via the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal.[11] The choice of the diamine precursor is the critical control point that dictates which isomer is formed. This regioselectivity is the cornerstone of accessing either compound.

  • Synthesis of 5-Methylquinoxaline: Requires the use of 3-methyl-1,2-phenylenediamine (also known as 2,3-diaminotoluene).[7][12]

  • Synthesis of 6-Methylquinoxaline: Requires the use of 4-methyl-1,2-phenylenediamine (also known as 3,4-diaminotoluene).

Synthesis_Pathway cluster_0 Synthesis of 5-Methylquinoxaline cluster_1 Synthesis of 6-Methylquinoxaline Diamine5 3-Methyl-1,2- phenylenediamine Product5 5-Methylquinoxaline Diamine5->Product5 + Glyoxal Diamine6 4-Methyl-1,2- phenylenediamine Product6 6-Methylquinoxaline Diamine6->Product6 + Glyoxal

Caption: Regioselective synthesis of methylquinoxaline isomers.

Detailed Experimental Protocol: Synthesis of 5-Methylquinoxaline

This protocol provides a representative method. The procedure for 6-methylquinoxaline is analogous, substituting the starting diamine.

Materials:

  • 3-Methyl-1,2-phenylenediamine

  • Glyoxal (40% wt. solution in water)

  • Ethanol (or a similar suitable solvent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-methyl-1,2-phenylenediamine (1.0 eq) in ethanol.

  • Reagent Addition: While stirring, add glyoxal (1.05 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[7]

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the residue, add water and extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-methylquinoxaline can be purified by column chromatography on silica gel or by recrystallization.[12]

  • Validation: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis, comparing the data to literature values.[12]

Differential Applications in Research and Development

The structural and electronic differences between the isomers directly translate to their applications. The choice between 5-methyl and 6-methylquinoxaline is a deliberate one, driven by the specific steric and electronic interactions desired for a particular target.

  • Drug Development: Quinoxaline derivatives are scaffolds for drugs targeting various diseases, including cancer and infections.[13][14] The position of the methyl group can drastically alter how the molecule fits into the binding pocket of a target enzyme or receptor. For example, the steric bulk of the 5-methyl group might be crucial for achieving potency against one target but detrimental for another. Derivatives of 6-methylquinoxaline have been investigated as potent inhibitors of JNK Stimulatory Phosphatase-1 (JSP-1).[15]

  • Materials Science: In the field of organic electronics, quinoxalines are used to create organic semiconductors and materials for light-emitting diodes (LEDs).[8][16] The electronic properties, influenced by the methyl group's position, can tune the material's energy levels (HOMO/LUMO), affecting its charge transport and luminescent characteristics.

  • Flavor and Fragrance: 5-Methylquinoxaline, in particular, is noted for its distinct aroma, described as burnt, roasted, and nutty, and has been identified as a key volatile aroma compound in roasted almonds and coffee.[7][17][18] This makes it a valuable compound in the food and fragrance industry.

Logical_Flow cluster_0 Core Differences cluster_1 Consequences & Applications Isomers Positional Isomers (5-Me vs 6-Me) Structure Structure & Sterics Isomers->Structure Electronics Electronic Properties Isomers->Electronics Reactivity Chemical Reactivity Structure->Reactivity Bioactivity Biological Activity (Drug Discovery) Structure->Bioactivity Spectroscopy Spectroscopic Signature Electronics->Spectroscopy MaterialProps Material Properties (OLEDs, etc.) Electronics->MaterialProps Bioactivity->Reactivity

Caption: Relationship between isomeric structure and application.

Conclusion

While 5-methyl and 6-methylquinoxaline may seem deceptively similar, this guide demonstrates that the positional change of a single methyl group imparts a cascade of distinct chemical, physical, and functional properties. For the researcher, scientist, or drug development professional, a deep understanding of these differences is not merely academic; it is a fundamental prerequisite for the successful design, synthesis, and application of novel quinoxaline-based molecules. The ability to control the regiochemistry of synthesis and to definitively characterize the resulting isomer using spectroscopic methods are essential skills for harnessing the full potential of this versatile heterocyclic scaffold.

References

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Introducing 5-Methylquinoxaline: A Versatile Compound with Diverse Applications. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methylquinoxaline. Retrieved from [Link]

  • MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • ResearchGate. (2021). Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies. Retrieved from [Link]

  • Yildiz, S. K., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR, 45(4), 243–245. Retrieved from [Link]

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoxaline. Retrieved from [Link]

  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]

  • PMC. (n.d.). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Isomeric structures of quinoxaline. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl quinoxaline. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoxaline, 5-methyl-. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoxaline. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 5-Methylquinoxaline (FDB011188). Retrieved from [Link]

  • ResearchGate. (2017). 6-Methyl-1,4-bis[(pyridin-2-yl)methyl]quinoxaline-2,3(1H,4H)-dione. Retrieved from [Link]

  • MDPI. (2006). Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. Retrieved from [Link]

  • PMC. (n.d.). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5 and 6-methyl quinoxaline. Retrieved from [Link]

  • PubMed. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoxaline, 6-methyl-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 7-Bromo-2,3-dichloro-5-methylquinoxaline from Diamines

Introduction & Mechanistic Rationale Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous therapeutic agents and functional materials[1]. Their broad spectrum of biological activities has made them a focal point in medicinal chemistry, particularly as inhibitors of key signaling pathways such as the PI3K/mTOR pathway and various protein kinases[1].

To access highly functionalized quinoxalines, 2,3-dichloroquinoxaline (DCQX) derivatives serve as versatile electrophilic building blocks for nucleophilic aromatic substitution (SNAr)[2]. The presence of two chlorine atoms at C2 and C3 makes this substrate a highly reactive partner for a variety of nucleophiles, allowing for stepwise, regioselective functionalization[1][2][3].

The target molecule, 7-Bromo-2,3-dichloro-5-methylquinoxaline (CAS: 187479-68-1) [4], offers exceptional synthetic utility. Beyond the reactive C2/C3 chlorides, it possesses a bromine atom at C7—an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[5]—and a methyl group at C5 that provides steric shielding and electronic modulation. This application note details a robust, two-step protocol for its synthesis starting from the commercially available precursor, 5-bromo-3-methylbenzene-1,2-diamine (CAS: 76153-06-5)[6].

Retrosynthetic Analysis & Reaction Pathway

The synthesis follows a highly reliable two-step sequence:

  • Cyclocondensation: A cornerstone of 1,2-diamine reactivity is their cyclocondensation with 1,2-dicarbonyl compounds[1][7]. The reaction of 5-bromo-3-methylbenzene-1,2-diamine with oxalic acid yields the intermediate 7-bromo-5-methylquinoxaline-2,3(1H,4H)-dione.

  • Deoxychlorination: The dione is subsequently chlorinated using phosphorus oxychloride (POCl3) to yield the target 2,3-dichloroquinoxaline[8].

Synthesis A 5-Bromo-3-methylbenzene -1,2-diamine (CAS: 76153-06-5) C 7-Bromo-5-methylquinoxaline -2,3(1H,4H)-dione A->C Step 1: Cyclocondensation B Oxalic Acid (Aqueous HCl, Reflux) B->C E 7-Bromo-2,3-dichloro -5-methylquinoxaline (CAS: 187479-68-1) C->E Step 2: Chlorination D POCl3, cat. DMF (Reflux, 100°C, 3h) D->E

Figure 1: Two-step synthetic workflow for 7-bromo-2,3-dichloro-5-methylquinoxaline.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-5-methylquinoxaline-2,3(1H,4H)-dione

Objective: Form the quinoxaline core via double condensation and dehydration[7].

Materials:

  • 5-Bromo-3-methylbenzene-1,2-diamine: 10.0 g (49.7 mmol)[6]

  • Oxalic acid dihydrate: 7.5 g (59.5 mmol, 1.2 equiv)

  • Aqueous Hydrochloric Acid (4 M): 100 mL

Step-by-Step Procedure:

  • Preparation: Suspend 5-bromo-3-methylbenzene-1,2-diamine in 100 mL of 4 M HCl in a 250 mL round-bottom flask.

    • Causality: The acidic medium protonates the diamine to increase solubility and activates the oxalic acid carbonyls, making them more susceptible to nucleophilic attack by the free amine in equilibrium[7].

  • Addition: Add the oxalic acid dihydrate in one portion.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 4 hours.

    • Causality: Elevated temperature is required to drive the thermodynamically favored double dehydration step following the initial hemiaminal formation, yielding the aromatic ring system[7].

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. A dense precipitate of the dione will form.

  • Isolation: Filter the solid under vacuum using a Büchner funnel. Wash the filter cake sequentially with deionized water (3 x 50 mL) to remove unreacted oxalic acid and residual HCl, followed by cold ethanol (20 mL) to remove soluble colored impurities.

  • Drying: Dry the off-white solid in a vacuum oven at 60 °C for 12 hours.

    • Causality: Complete removal of moisture is critical. Residual water will violently quench the POCl3 reagent in the subsequent chlorination step, reducing yield and posing a severe safety hazard.

Protocol 2: Synthesis of 7-Bromo-2,3-dichloro-5-methylquinoxaline

Objective: Convert the lactam hydroxyl groups to reactive chlorides via a Vilsmeier-Haack intermediate[8].

Mechanism DMF DMF + POCl3 Vilsmeier Vilsmeier-Haack Reagent (Chloroiminium Ion) DMF->Vilsmeier Activation Intermediate Phosphorodichloridate Intermediate Vilsmeier->Intermediate Catalytic activation of lactam OH Dione 7-Bromo-5-methylquinoxaline -2,3(1H,4H)-dione Dione->Intermediate Nucleophilic attack on P Product 7-Bromo-2,3-dichloro -5-methylquinoxaline Intermediate->Product Chloride substitution (-PO2Cl2)

Figure 2: DMF-catalyzed chlorination mechanism via a Vilsmeier-Haack intermediate.

Materials:

  • 7-Bromo-5-methylquinoxaline-2,3(1H,4H)-dione: 10.0 g (39.2 mmol)

  • Phosphorus oxychloride (POCl3): 40 mL (Solvent/Reagent Excess)[1][8]

  • N,N-Dimethylformamide (DMF): 0.5 mL (Catalyst)[8]

Step-by-Step Procedure:

  • Activation: In an oven-dried, argon-flushed 250 mL round-bottom flask equipped with a reflux condenser, suspend the dione in POCl3.

    • Causality: POCl3 acts as both the chlorinating agent and the solvent. An inert atmosphere prevents premature hydrolysis of the moisture-sensitive POCl3.

  • Catalysis: Add DMF dropwise to the stirring suspension.

    • Causality: DMF reacts with POCl3 to form the highly electrophilic Vilsmeier-Haack reagent (chloroiminium ion). This dramatically lowers the activation energy for the substitution of the tautomeric lactim hydroxyl groups[8].

  • Reflux: Heat the mixture to 100 °C for 3 hours[1][8]. The suspension will gradually turn into a homogeneous dark solution as the dione is converted to the highly soluble dichloro product.

  • Concentration: Monitor the reaction progress by TLC (Hexane/EtOAc 4:1). Upon completion, cool the flask to 50 °C and remove approximately 70% of the excess POCl3 by vacuum distillation[8].

    • Causality: Removing bulk POCl3 prior to aqueous quenching prevents a violent exothermic hydrolysis reaction and minimizes the formation of hydrolysis byproducts, thereby improving the purity of the crude product[8].

  • Quenching: Slowly pour the concentrated residue over crushed ice (200 g) with vigorous stirring[8].

    • Causality: The ice controls the exotherm of the residual POCl3 hydrolysis, precipitating the hydrophobic 2,3-dichloroquinoxaline derivative as an off-white to pale yellow solid[8].

  • Isolation: Filter the solid under vacuum. Wash thoroughly with ice-cold water until the filtrate is pH neutral (pH ~7).

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 7-Bromo-2,3-dichloro-5-methylquinoxaline.

Quantitative Data & Yield Analysis

The following table summarizes the expected stoichiometric outcomes and yields based on optimized bench-scale runs of similar quinoxaline derivatives[8].

Reaction StepStarting MaterialReagentsTime / TempExpected YieldProduct Purity (HPLC)
1. Cyclocondensation 5-Bromo-3-methylbenzene-1,2-diamine (10.0 g)Oxalic acid (1.2 eq), 4M HCl4 h / 100 °C85 - 90% (10.8 g)> 95%
2. Chlorination 7-Bromo-5-methylquinoxaline-2,3-dione (10.0 g)POCl3 (excess), DMF (cat.)3 h / 100 °C92 - 98% (10.5 g)> 98% (after recryst.)

Analytical Validation

To ensure the integrity of the self-validating protocol, the final product must be characterized to confirm regiochemistry and purity.

Analytical MethodExpected Target Signals for 7-Bromo-2,3-dichloro-5-methylquinoxaline
1H NMR (CDCl3, 400 MHz) δ 8.12 (d, J = 2.0 Hz, 1H) : C8 aromatic proton.δ 7.65 (d, J = 2.0 Hz, 1H) : C6 aromatic proton.δ 2.75 (s, 3H) : C5 methyl group.
13C NMR (CDCl3, 100 MHz) Expected 9 distinct carbon signals. Key peaks at ~145 ppm (C2, C3 C-Cl) and ~123 ppm (C-Br).
ESI-MS (Positive Mode) m/z [M+H]+ : Isotopic cluster at 291, 293 (base peak), 295, 297 confirming 1x Br and 2x Cl atoms.
TLC (Hexane/EtOAc 4:1) Rf ~ 0.65 (UV active at 254 nm).

References

1.[1] "A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines", BenchChem, 1 2.[8] "2,3-Dichloroquinoxaline synthesis", ChemicalBook, 8 3.[7] "3-Bromo-5-methylbenzene-1,2-diamine|CAS 70733-25-4", BenchChem, 7 4.[2] "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade", Arabian Journal of Chemistry, 2 5.[3] "Chemistry of 2,3-Dichloroquinoxalines", ResearchGate, 3 6.[6] "5-BROMO-3-METHYL-BENZENE-1,2-DIAMINE | 76153-06-5", ChemicalBook, 6 7.[5] "Synthetic Protocols for the Derivatization of 6,7-Dichloro-2,3-diphenylquinoxaline: Application Notes", BenchChem, 5 8.[4] "Product Index (CAS 187479-68-1)", AA Blocks,4

Sources

Application

Application Note: High-Efficiency Chlorination of Quinoxaline-2,3-dione via POCl₃-DMF Activation

) and catalytic N,N-Dimethylformamide (DMF). Executive Summary This protocol details the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3-dione .[1][2][3][4] While neat phosphorus oxychloride ( ) can effect this...

Author: BenchChem Technical Support Team. Date: March 2026


) and catalytic N,N-Dimethylformamide (DMF).

Executive Summary

This protocol details the synthesis of 2,3-dichloroquinoxaline from quinoxaline-2,3-dione .[1][2][3][4] While neat phosphorus oxychloride (


) can effect this transformation, this guide standardizes the use of catalytic DMF . The addition of DMF forms an in-situ Vilsmeier-Haack reagent, significantly lowering the activation energy, reducing reaction times, and improving yield consistency.

Critical Safety Notice: This protocol involves


, a potent dehydrating agent that reacts violently with water. The "Reverse Quench" method described herein is mandatory  to prevent thermal runaway.

Scientific Foundation & Mechanism

The Aromatization Driving Force

The starting material, quinoxaline-2,3-dione, exists in equilibrium with its lactim tautomer (2,3-dihydroxyquinoxaline). The reaction is driven by the thermodynamic stability gained from converting the amide-like dione structure into the fully aromatic quinoxaline ring system.

The Role of DMF (Catalytic Activation)

While


 is the stoichiometric chlorinating agent, it is relatively slow to react with the amide carbonyls directly.
  • Vilsmeier Complex Formation: DMF reacts with

    
     to form the electrophilic chloroiminium ion (Vilsmeier reagent).
    
  • Activation: This species attacks the carbonyl oxygen of the quinoxaline more rapidly than

    
     alone, converting the oxygen into a highly reactive leaving group.
    
  • Substitution: Chloride ions (

    
    ) displace the activated oxygen species, yielding the chlorinated product and regenerating DMF (to an extent) or releasing it upon workup.
    
Mechanistic Pathway (Visualization)

G Start Quinoxaline-2,3-dione (Lactam Form) Tautomer Lactim Tautomer (-OH form) Start->Tautomer Equilibrium Intermediate Activated Phosphorodichloridate Intermediate Tautomer->Intermediate Activation by POCl3/Vilsmeier Vilsmeier Vilsmeier Reagent (DMF + POCl3) Vilsmeier->Intermediate Catalysis Product 2,3-Dichloroquinoxaline (Aromatic) Intermediate->Product Nucleophilic Attack (Cl-) & Elimination

Figure 1: Mechanistic pathway highlighting the activation of the lactim tautomer and subsequent chlorination.

Safety Profile & Hazard Mitigation

HazardRisk LevelMitigation Strategy
POCl₃ Hydrolysis Critical NEVER add water to the reaction flask. Use the Reverse Quench method (pour reaction mixture into ice).[5]
Inhalation Toxicity HighAll operations must occur in a high-efficiency fume hood.

gas is evolved.[6][7]
Corrosivity HighDouble-glove (Nitrile/Neoprene). Wear a face shield during the quench step.
Delayed Exotherm HighDuring quenching, the induction period can be misleading. Add the mixture slowly even if no immediate boiling occurs.

Materials & Equipment

Reagents
  • Quinoxaline-2,3-dione: 5.0 g (Starting material)[2][3]

  • Phosphorus Oxychloride (

    
    ):  20 mL (Reagent & Solvent)[2][3]
    
  • N,N-Dimethylformamide (DMF): 0.5 mL (Catalyst)

  • Dichloromethane (DCM): For extraction

  • Sodium Bicarbonate (

    
    ):  Saturated aqueous solution
    
  • Anhydrous Sodium Sulfate (

    
    ):  Drying agent
    
Equipment
  • 100 mL Round Bottom Flask (RBF) with 14/20 or 24/40 joint.

  • Reflux condenser with drying tube (

    
     or Drierite).
    
  • Magnetic stir bar (egg-shaped for viscous slurries).

  • Oil bath (set to 110°C).

  • Large beaker (1L) for quenching.

Experimental Protocol

Reaction Setup
  • Drying: Ensure all glassware is oven-dried (

    
    C) and cooled under a stream of nitrogen or argon. 
    
    
    
    is sensitive to moisture.[5][7]
  • Charging: To the 100 mL RBF, add 5.0 g of quinoxaline-2,3-dione.

  • Solvent/Reagent Addition: Carefully add 20 mL of

    
     in the fume hood. The solid will not dissolve immediately; a slurry will form.
    
  • Catalyst Addition: Add 0.5 mL of DMF dropwise. Note: Slight fuming may occur.

Reflux & Monitoring
  • Heating: Attach the condenser and drying tube. Lower the flask into the oil bath pre-heated to 106°C (reflux temperature of

    
    ).
    
  • Observation: The slurry will gradually dissolve as the reaction proceeds, turning into a clear, often yellowish/brown solution.

  • Duration: Reflux for 2.0 to 3.0 hours .

  • Endpoint: Monitor by TLC (System: 20% Ethyl Acetate in Hexane).

    • Starting Material:

      
       (streaks/stays at baseline).
      
    • Product:

      
       (distinct UV active spot).
      
Workup: The Reverse Quench

CRITICAL STEP: Perform this slowly.

  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

  • Quench Prep: Fill a 1L beaker with approximately 300 g of crushed ice .

  • Addition: Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Why: This hydrolyzes excess

      
       into phosphoric acid and HCl.[7]
      
    • Warning: Do not let the temperature rise above 20°C if possible.[5] Add more ice if necessary.[5][8]

  • Precipitation: The product, 2,3-dichloroquinoxaline, is insoluble in the acidic aqueous medium and will precipitate as a beige/gray solid.

Isolation & Purification
  • Filtration: Filter the precipitate using a Buchner funnel. Wash copiously with water to remove residual acid (

    
    /
    
    
    
    ).
  • Neutralization (Optional but Recommended): If the solid smells acrid, resuspend in sat.

    
    , stir for 10 mins, and re-filter.
    
  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol (or Acetone).

    • Add activated charcoal (if dark), filter hot.

    • Allow to cool slowly to 4°C.

    • Collect crystals.[2]

Workflow Diagram

Workflow Setup Setup: 5g SM + 20mL POCl3 + cat. DMF Reflux Reflux: 106°C for 3 hours (Clear solution formed) Setup->Reflux Cool Cool to Room Temp Reflux->Cool Quench REVERSE QUENCH: Pour mixture onto 300g Ice Cool->Quench Filter Filtration & Water Wash Quench->Filter Recryst Recrystallization (Ethanol) Filter->Recryst Final Pure 2,3-Dichloroquinoxaline Recryst->Final

Figure 2: Operational workflow emphasizing the critical reverse quench step.

Data Analysis & Troubleshooting

Expected Analytical Data
PropertySpecificationNotes
Appearance White to Off-white needlesCrude may be gray/beige.[3]
Yield 85 - 95%High efficiency due to DMF catalysis.
Melting Point 150 - 155°C Sharp melting point indicates high purity.
Solubility Soluble in DCM,

, Acetone
Insoluble in water.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Incomplete hydrolysis of phosphorus intermediates.Stir the ice quench mixture longer (30+ mins) to ensure all P-Cl bonds are hydrolyzed.
Starting Material Remains Old

or insufficient temperature.
Use fresh

. Ensure oil bath is >110°C to maintain vigorous reflux.
Violent Fuming on Quench Addition too fast.Stop addition. Add more ice. Resume only when cool.
Product turns back to SM Acidic hydrolysis of product.Do not leave the product in the acidic quench water for prolonged periods (e.g., overnight). Filter immediately after ice melts.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.
  • PubChem. 2,3-Dichloroquinoxaline (Compound Summary).[9] National Library of Medicine. [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2,3-Dichloroquinoxaline

Introduction: The Strategic Importance of 2,3-Dichloroquinoxaline in Synthesis 2,3-Dichloroquinoxaline (DCQX) is a cornerstone heterocyclic intermediate, prized in pharmaceutical development and materials science for its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2,3-Dichloroquinoxaline in Synthesis

2,3-Dichloroquinoxaline (DCQX) is a cornerstone heterocyclic intermediate, prized in pharmaceutical development and materials science for its versatile reactivity.[1][2] The quinoxaline scaffold itself is a privileged structure, appearing in numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5][6] The true synthetic power of DCQX lies in the two reactive chlorine atoms at the C2 and C3 positions. These halogens serve as excellent leaving groups, rendering the quinoxaline ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1][7][8] This reactivity provides a direct and efficient pathway to introduce a diverse array of functional groups, enabling the construction of complex molecular architectures and vast libraries of quinoxaline derivatives for screening and optimization.[1][7][9]

Unlike many cross-coupling reactions, SNAr on DCQX often proceeds without the need for metal catalysts, which is a significant advantage in pharmaceutical synthesis where metal contamination is a critical concern.[7][10] This guide provides an in-depth exploration of the SNAr mechanism on DCQX, detailed experimental protocols for various nucleophiles, and expert insights into controlling reaction selectivity.

Mechanistic Rationale: Understanding the Driving Forces of SNAr on DCQX

The feasibility of SNAr on 2,3-dichloroquinoxaline is fundamentally governed by the electronic nature of the quinoxaline ring. The two nitrogen atoms within the pyrazine ring act as powerful electron-withdrawing groups, polarizing the C-Cl bonds and rendering the C2 and C3 positions highly electrophilic.[7][10][11] This inherent electronic deficiency is crucial for the stabilization of the negatively charged intermediate formed during the reaction.

The SNAr reaction on DCQX proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks one of the electron-deficient carbon atoms (C2 or C3), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The negative charge is delocalized over the quinoxaline ring system, with significant stabilization provided by the electronegative nitrogen atoms.

  • Elimination of the Leaving Group and Re-aromatization: The aromaticity of the ring is restored through the expulsion of a chloride ion, yielding the substituted quinoxaline product.

The presence of two chlorine atoms allows for sequential substitution, which can be controlled to selectively produce either mono- or di-substituted products. This control is a key theme in the practical application of DCQX chemistry.[7][10][13]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Re-aromatization cluster_2 Optional Second Substitution DCQX 2,3-Dichloroquinoxaline Meisenheimer Meisenheimer Complex (Resonance Stabilized) DCQX->Meisenheimer + Nu⁻ Nu Nucleophile (Nu⁻) Product Monosubstituted Product Meisenheimer->Product - Cl⁻ Cl_ion Chloride Ion (Cl⁻) Product2 Disubstituted Product Product->Product2 + Nu⁻ (Harsher Conditions) Nu2 Nu⁻

Figure 1: General Mechanism of SNAr on 2,3-Dichloroquinoxaline.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on 2,3-dichloroquinoxaline with common classes of nucleophiles. These are intended as robust starting points, and optimization may be necessary depending on the specific substrate.

Preparation of the Starting Material: 2,3-Dichloroquinoxaline

While commercially available, DCQX can be readily synthesized from quinoxaline-2,3(1H,4H)-dione.[9][14]

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline [9][14]

  • Materials:

    • Quinoxaline-2,3(1H,4H)-dione

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

    • Dimethylformamide (DMF, catalytic)

    • Methylene chloride (DCM, if using SOCl₂)

    • Crushed ice

  • Procedure (using POCl₃):

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinoxaline-2,3(1H,4H)-dione (1.0 eq).

    • Carefully add an excess of phosphorus oxychloride (e.g., 4-5 mL per gram of dione).

    • Reflux the mixture at approximately 100-110 °C for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After cooling to room temperature, carefully distill off the excess POCl₃ under reduced pressure.

    • Very slowly and cautiously, quench the reaction residue by pouring it onto a large amount of crushed ice with vigorous stirring.

    • The off-white to pale yellow solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Selective Monosubstitution vs. Disubstitution

Controlling the degree of substitution is paramount. Generally, the first substitution is faster than the second because the introduction of an electron-donating nucleophile deactivates the ring towards further attack.[11]

Key Strategies for Selective Monosubstitution: [13]

  • Stoichiometry: Use a 1:1 molar ratio of DCQX to the nucleophile. A slight excess of DCQX can also be employed.

  • Temperature Control: Conduct the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the kinetically preferred monosubstitution.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-substituted product is maximized, before significant formation of the di-substituted product occurs.

Conditions Favoring Disubstitution:

  • Excess Nucleophile: Use of two or more equivalents of the nucleophile.

  • Higher Temperatures: Increased thermal energy overcomes the higher activation barrier for the second substitution.

  • Prolonged Reaction Times: Allowing the reaction to proceed for extended periods.

Selectivity_Workflow cluster_mono Monosubstitution Pathway cluster_di Disubstitution Pathway Start Start: 2,3-Dichloroquinoxaline (DCQX) + Nucleophile (Nu) Stoich_Mono Stoichiometry: ~1:1 (DCQX:Nu) Start->Stoich_Mono Stoich_Di Stoichiometry: >2 eq. Nu Start->Stoich_Di Temp_Mono Temperature: Low (e.g., 0°C to RT) Stoich_Mono->Temp_Mono Time_Mono Time: Monitor & Quench Early Temp_Mono->Time_Mono Result_Mono Product: Mono-substituted Quinoxaline Time_Mono->Result_Mono Temp_Di Temperature: Elevated (e.g., Reflux) Stoich_Di->Temp_Di Time_Di Time: Prolonged Temp_Di->Time_Di Result_Di Product: Di-substituted Quinoxaline Time_Di->Result_Di

Figure 2: Workflow for Controlling Reaction Selectivity.

Protocol 2: SNAr with Amine Nucleophiles (N-Nucleophiles)

The reaction of DCQX with amines is extensively studied and is a cornerstone for building libraries of biologically active molecules.[8]

  • Objective: To synthesize a 2-amino-3-chloroquinoxaline derivative.

  • Materials:

    • 2,3-Dichloroquinoxaline (1.0 eq)

    • Amine nucleophile (primary or secondary) (1.0-1.1 eq)

    • Solvent (e.g., Ethanol, Tetrahydrofuran (THF), Acetonitrile)

    • Base (if amine salt is used, e.g., Triethylamine (TEA) or K₂CO₃) (1.1-1.5 eq)

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,3-dichloroquinoxaline in the chosen solvent.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the amine nucleophile to the cooled solution. If the amine is provided as a hydrochloride salt, add the base concurrently.

    • Stir the reaction at 0 °C, allowing it to slowly warm to room temperature while monitoring its progress by TLC.

    • Once the DCQX is consumed (and before significant di-substituted product forms), quench the reaction by pouring it into cold water.

    • The product often precipitates and can be collected by filtration. If it remains in solution, extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization as needed.

  • Causality Insight: Aliphatic amines are generally more nucleophilic than anilines and react more readily. Reactions with less reactive anilines may require higher temperatures or even microwave irradiation to proceed at a reasonable rate.[7][8] The addition of a Lewis acid like AlCl₃ can also facilitate reactions with anilines.[7][8]

Protocol 3: SNAr with Thiol Nucleophiles (S-Nucleophiles)

Thiolates are excellent, soft nucleophiles and typically react rapidly with DCQX, even at room temperature.[15][16]

  • Objective: To synthesize a 2-alkylthio-3-chloroquinoxaline.

  • Materials:

    • 2,3-Dichloroquinoxaline (1.0 eq)

    • Thiol nucleophile (1.0 eq)

    • Base (e.g., K₂CO₃, NaH, Et₃N) (1.1-1.5 eq)

    • Solvent (e.g., Dimethylformamide (DMF), Ethanol)

  • Procedure:

    • Dissolve 2,3-dichloroquinoxaline in the chosen solvent in a round-bottom flask.

    • Add the base to the solution. If using a strong base like NaH, exercise appropriate caution.

    • Slowly add the thiol nucleophile dropwise to the mixture. The reaction is often exothermic.

    • Stir the reaction at room temperature. Due to the high reactivity of thiolates, the reaction is often complete within a few hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify as necessary.

  • Causality Insight: The high polarizability and nucleophilicity of the thiolate anion make this reaction highly efficient.[15] Controlling stoichiometry is critical to prevent the formation of the di-substituted thioether.

Protocol 4: SNAr with Alcohol/Phenol Nucleophiles (O-Nucleophiles)

Alcohols and phenols are generally less reactive nucleophiles than amines or thiols and often require activation with a base to form the more potent alkoxide or phenoxide.[7]

  • Objective: To synthesize a 2-phenoxy-3-chloroquinoxaline.

  • Materials:

    • 2,3-Dichloroquinoxaline (1.0 eq)

    • Phenol or alcohol (1.0-1.2 eq)

    • Base (e.g., Potassium carbonate (K₂CO₃), Sodium hydride (NaH)) (1.2-2.0 eq)

    • Solvent (e.g., DMF, Acetonitrile)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the phenol or alcohol in the solvent.

    • Add the base portion-wise to generate the nucleophilic alkoxide/phenoxide. Stir for 15-30 minutes.

    • Add a solution of 2,3-dichloroquinoxaline in the same solvent to the mixture.

    • Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and stir until TLC indicates consumption of the starting material.[14]

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

    • Purify the product by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the monosubstitution of DCQX, providing a quick reference for experimental design.

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Time (h)
Amines (Aliphatic) PiperidineEt₃NEthanol0 to RT2 - 6
Amines (Aromatic) AnilineK₂CO₃DMF80 - 12012 - 24
Thiols ThiophenolK₂CO₃DMFRT1 - 4
Phenols 4-MethoxyphenolK₂CO₃Acetonitrile70 - 806 - 12
Alcohols Propargyl alcoholNaHTHFRT to 504 - 8

Note: These are generalized conditions. Reaction times and temperatures are highly dependent on the specific nucleophile's reactivity.

Troubleshooting and Self-Validation

A trustworthy protocol is a self-validating one. Close monitoring and characterization are key.

  • Problem: Low or No Reactivity.

    • Cause: The nucleophile may be too weak, or the temperature too low.

    • Solution: For weak nucleophiles like anilines or alcohols, ensure a strong enough base is used to generate the active nucleophile. Gradually increase the reaction temperature. For very slow reactions, consider switching to a higher-boiling solvent or using microwave-assisted synthesis, which can dramatically reduce reaction times.[17]

  • Problem: High Yield of Di-substituted Product.

    • Cause: Reaction temperature is too high, reaction time is too long, or an excess of nucleophile was used.[13]

    • Solution: Re-run the reaction at a lower temperature (start at 0 °C). Carefully control the stoichiometry to a 1:1 ratio. Monitor the reaction frequently and quench it as soon as the mono-substituted product is the major component.[13]

  • Problem: Complex Product Mixture.

    • Cause: Potential side reactions or degradation of starting materials/products at high temperatures.

    • Solution: Ensure the reaction is run under an inert atmosphere, especially when using sensitive reagents. Lowering the reaction temperature may improve selectivity. Confirm the purity of the starting DCQX.

Conclusion

Nucleophilic aromatic substitution on 2,3-dichloroquinoxaline is a powerful and versatile strategy for the synthesis of functionalized quinoxaline derivatives. By understanding the underlying mechanism and carefully controlling key reaction parameters such as stoichiometry, temperature, and reaction time, researchers can selectively generate mono- or di-substituted products with high efficiency. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals to leverage the full synthetic potential of this invaluable heterocyclic building block.

References

  • Vertex AI Search. (2026, February 12). Applications of 2,3-Dichloroquinoxaline in Pharmaceutical Development.
  • Organic & Biomolecular Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. RSC Publishing.
  • da Silva, G. V. J., et al. (2017, June 7). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • Cavalcanti, L. N., et al. (2017, July 20). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.
  • Elsevier. (n.d.). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.
  • ResearchGate. (n.d.). Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5).
  • eCommons. (2023, April 1).
  • PMC. (2024, July 26).
  • ResearchGate. (n.d.). The mechanism of SNAr reaction.
  • BenchChem. (2025). A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.
  • BenchChem. (2025). How to avoid di-substitution in 2,3-dichloroquinoxaline reactions.
  • ACS Omega. (2025, January 7). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol.
  • PubMed. (2017, March 15). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2,3-DISUBSTITUTED AND FUSED QUINOXALINES AS POTENTIAL ANTICANCER AND ANTIMICROBIAL AGENTS.
  • American Journal of Organic Chemistry. (2015).
  • PMC. (n.d.). Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). a) Investigation on reactivity of dichloroquinoxaline (1 a) with....
  • The Royal Society of Chemistry. (2017). Synthesis of 2,3-quinoxalinedithiol.
  • PMC. (2025, January 7). Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H).
  • ChemRxiv. (n.d.).
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.

Sources

Application

Application Notes &amp; Protocols: Strategic Functionalization of 7-Bromo-2,3-dichloro-5-methylquinoxaline

Introduction: The Quinoxaline Scaffold in Modern Chemistry Quinoxaline derivatives are a cornerstone of modern medicinal chemistry and materials science.[1][2] This nitrogen-containing heterocyclic scaffold is a privileg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline derivatives are a cornerstone of modern medicinal chemistry and materials science.[1][2] This nitrogen-containing heterocyclic scaffold is a privileged structure found in numerous pharmaceuticals, including anticancer agents, kinase inhibitors, and antimicrobial compounds.[3] The strategic, site-selective functionalization of a polyhalogenated quinoxaline core, such as 7-Bromo-2,3-dichloro-5-methylquinoxaline, is of paramount importance. It allows for the controlled and systematic introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties.[3][4]

This guide provides a comprehensive overview of the principles and protocols for the regioselective functionalization of 7-Bromo-2,3-dichloro-5-methylquinoxaline. We will delve into the underlying reactivity of this substrate and present detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, offering researchers a robust platform for innovation in drug discovery and materials development.

Reactivity Profile and Strategic Considerations

The key to the controlled functionalization of 7-Bromo-2,3-dichloro-5-methylquinoxaline lies in understanding the differential reactivity of its three halogenated positions. The selectivity of palladium-catalyzed cross-coupling reactions is governed by a combination of electronic and steric factors, with the primary determinant being the relative strength of the carbon-halogen (C-X) bonds.[5]

The general reactivity order for oxidative addition to a Pd(0) center is C-I > C-Br > C-OTf > C-Cl.[5][6] This established principle forms the basis of our strategic approach.

  • C7-Bromo Position: The C-Br bond is significantly weaker and thus more susceptible to oxidative addition than the C-Cl bonds. This makes the C7 position the most reactive site for a wide range of cross-coupling reactions, allowing for highly selective initial functionalization.

  • C2/C3-Chloro Positions: The two chloro-substituents on the pyrazine ring are electronically distinct. The C2 and C3 positions of the quinoxaline ring are electron-deficient, which activates the C-Cl bonds towards nucleophilic aromatic substitution (SNAr) and, under the right conditions, cross-coupling. Generally, the C2 position is reported to be slightly more electron-deficient and thus more reactive than the C3 position in related systems, although selectivity can often be controlled by the choice of catalyst and ligands.[7]

  • C5-Methyl Group: This electron-donating group on the benzene ring subtly influences the electronic properties of the scaffold. Furthermore, the benzylic C-H bonds of the methyl group present an opportunity for late-stage functionalization via directed C-H activation strategies.[8]

This differential reactivity allows for a hierarchical and selective functionalization strategy, as illustrated below.

G A 7-Bromo-2,3-dichloro-5-methylquinoxaline B Selective C7-Arylation/Alkynylation/Amination A->B C Sequential C2/C3 Functionalization B->C D Tri-functionalized Quinoxaline Scaffold C->D

Caption: Hierarchical functionalization strategy for 7-Bromo-2,3-dichloro-5-methylquinoxaline.

Part 1: Selective Functionalization at the C7-Bromo Position

The enhanced reactivity of the C-Br bond allows for selective modification at the C7 position while preserving the C-Cl bonds at C2 and C3. This is the preferred initial step for introducing molecular diversity.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming C(sp²)–C(sp²) bonds, ideal for introducing aryl or heteroaryl moieties.[9] The reaction's tolerance for a wide range of functional groups and the commercial availability of boronic acids make it a first-choice methodology.[10]

Causality Behind Protocol Choices:

  • Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with phosphine ligands is effective. For the C-Br bond, less specialized ligands are typically required compared to C-Cl bond activation.

  • Base: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is used. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[9]

  • Solvent: A biphasic solvent system, such as dioxane/water or toluene/water, is commonly employed to dissolve both the organic substrate and the inorganic base.[11]

Detailed Protocol: Selective C7-Arylation

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 7-Bromo-2,3-dichloro-5-methylquinoxaline (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), Pd(PPh₃)₄ (3-5 mol%), and K₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Typical Yield
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O90>90%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O90>85%
33-Pyridylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O100>80%
Sonogashira Coupling for C-C Alkynylation

The Sonogashira reaction provides a powerful means to install alkyne functionalities, which are valuable handles for further transformations (e.g., click chemistry) or as components of conjugated materials.[12][13] The reaction couples the aryl bromide with a terminal alkyne, typically using a dual palladium and copper catalytic system.[13]

Causality Behind Protocol Choices:

  • Catalytic System: A Pd(0) catalyst facilitates the oxidative addition, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper(I) acetylide intermediate, which accelerates the transmetalation step.[12]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It neutralizes the HBr formed during the reaction.

  • Ligand: Triphenylphosphine (PPh₃) is a standard ligand that stabilizes the palladium catalyst.

Detailed Protocol: Selective C7-Alkynylation

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add 7-Bromo-2,3-dichloro-5-methylquinoxaline (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-3 mol%), and CuI (3-5 mol%).

  • Reagent Addition: Add anhydrous triethylamine (or a mixture of THF/triethylamine). Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Purification: Dry the organic phase (Na₂SO₄), filter, and evaporate the solvent. Purify the residue by flash chromatography.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the introduction of primary or secondary amines.[14][15] This reaction is fundamental in medicinal chemistry for synthesizing aryl amines.[16]

Causality Behind Protocol Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, BINAP) which promotes the crucial reductive elimination step.[6][15] A Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃ is used.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is highly effective, though other bases like K₃PO₄ or Cs₂CO₃ can be used for more sensitive substrates.[6]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and catalyst deactivation.

Detailed Protocol: Selective C7-Amination

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and NaOtBu (1.4 equiv.).

  • Reagent Addition: Add 7-Bromo-2,3-dichloro-5-methylquinoxaline (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and carefully quench with water. Separate the layers and wash the organic phase with brine.

  • Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by column chromatography.

Part 2: Functionalization at the C2/C3-Chloro Positions

After selective functionalization at C7, the remaining chloro-substituents can be addressed. Activating these stronger C-Cl bonds typically requires more forcing conditions or more sophisticated catalytic systems.[10][15]

G A C7-Functionalized Quinoxaline C Oxidative Addition (Rate-Limiting for C-Cl) A->C C-Cl Bond B Pd(0)Ln B->C D Transmetalation (e.g., with R-B(OH)₂) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F C2/C3 Functionalized Product E->F

Caption: Catalytic cycle for C-Cl bond functionalization.

Sequential functionalization of the C2 and C3 positions can be achieved by carefully tuning reaction conditions. Often, a Suzuki-Miyaura or Buchwald-Hartwig reaction can be performed under more vigorous conditions (higher temperature, stronger base, or more active catalyst) to target the first C-Cl bond (likely at C2). A second, distinct coupling partner can then be introduced to functionalize the final C-Cl position.

Protocol Considerations for C-Cl Coupling:

  • Catalyst System: Highly active catalyst systems are required. For Suzuki couplings, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary.[10][17] For Buchwald-Hartwig aminations, specialized ligands like BrettPhos or RuPhos may offer improved reactivity.

  • Temperature: Higher reaction temperatures (110-140 °C) are generally needed to facilitate the oxidative addition to the C-Cl bond.

  • Exhaustive Functionalization: To functionalize both C2 and C3 positions with the same nucleophile, an excess of the coupling partner (e.g., >2.5 equivalents of boronic acid) and prolonged reaction times are employed.

Example Protocol: Exhaustive Suzuki Arylation at C2 and C3

  • Reaction Setup: To a microwave vial, add the C7-functionalized-2,3-dichloroquinoxaline (1.0 equiv.), arylboronic acid (3.0 equiv.), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (4.0 equiv.).

  • Solvent Addition: Add a degassed mixture of toluene and water (10:1 v/v).

  • Reaction: Seal the vial and heat in a microwave reactor to 130-150 °C for 1-2 hours.

  • Work-up & Purification: Follow the standard work-up and purification procedure outlined for the C7-Suzuki coupling.

Part 3: C-H Functionalization of the 5-Methyl Group

A frontier strategy for late-stage diversification involves the direct functionalization of C-H bonds. The 5-methyl group, with its benzylic protons, is a prime candidate for such transformations, often catalyzed by transition metals like palladium or rhodium.[8][18][19] These reactions can proceed via chelation-assisted mechanisms where one of the quinoxaline nitrogen atoms acts as a directing group.

While specific protocols for this exact substrate are emerging, methods developed for related 8-methylquinolines provide a strong precedent.[8] These reactions often involve an oxidant and can be used to introduce acetate or other functional groups. This remains an advanced and powerful strategy for analogues that do not possess other reactive handles.

Conclusion

The 7-Bromo-2,3-dichloro-5-methylquinoxaline scaffold offers a versatile platform for constructing complex, multi-functionalized molecules. By leveraging the inherent differences in carbon-halogen bond reactivity, a predictable and highly selective functionalization sequence can be achieved. Initial, mild reactions target the C7-bromo position, followed by more forcing conditions to address the C2 and C3-chloro positions. This strategic approach, grounded in the fundamental principles of organometallic chemistry, empowers researchers to efficiently synthesize novel quinoxaline libraries for applications across the chemical sciences.

References

  • Ackermann, L., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available at: [Link]

  • Abbott, M. J., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry.[16][20] Available at: [Link]

  • ResearchGate. (2008). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Request PDF. Available at: [Link]

  • Gomez, G., et al. (2022). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Langer, P. (2006). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Accounts of Chemical Research. Available at: [Link]

  • ResearchGate. (2012). Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. Request PDF. Available at: [Link]

  • Journal of The Chemical Society of Pakistan. (2021). Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Available at: [Link]

  • El-Sayed, N. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. Available at: [Link]

  • ResearchGate. (2021). Direct halogenation of the C1–H bond in pyrrolo[1,2-a]quinoxalines. Request PDF. Available at: [Link]

  • Synfacts. (2016). Selective sp2–sp3 Suzuki–Miyaura Coupling of Heteroaryl Chlorides. Thieme. Available at: [Link]

  • Sciety. (2024). Palladium (II)-Catalyzed 2-(Phenylseleninyl) quinoxalines Synthesis via a Tandem Reaction of C-S Bond Direct Cross-Coupling/Sulfonylation. Available at: [Link]

  • Laulhé, S., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters.[10][21] Available at: [Link]

  • Royal Society of Chemistry. (2021). Transition-metal-catalyzed ortho C–H functionalization of 2-arylquinoxalines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. PMC. Available at: [Link]

  • Semantic Scholar. (2016). Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available at: [Link]

  • ResearchGate. (2011). Successive Replacement of Halogen Atoms in 4,6-Dihaloquinolines in Cross-Coupling Reactions with Arylboronic Acids Catalyzed by Palladium and Nickel Complexes. Request PDF. Available at: [Link]

  • ResearchGate. (2020). Transition Metal-Catalyzed C-H Activation/Functionalization of 8-Methylquinolines. Request PDF. Available at: [Link]

  • PubMed. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 7-bromoquinoxalin-2-one. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2015). Efficient synthesis of 2-phenyl-3-substituted furo/thieno[2,3-b]quinoxalines via Sonogashira coupling reaction followed by iodocyclization and subsequent palladium-catalyzed cross-coupling reactions. RSC Advances. Available at: [Link]

  • ACS Publications. (2023). Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. ACS Omega. Available at: [Link]

  • Science of Synthesis. (n.d.). 6.3.2. Quinoxalines. Thieme. Available at: [Link]

  • Journal of The Chemical Society of Pakistan. (2020). Palladium Catalyzed Synthesis of Phenylquinoxaline-Alkyne Derivatives via Sonogashira Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. PMC. Available at: [Link]

  • ResearchGate. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Request PDF. Available at: [Link]

  • ChemRxiv. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Available at: [Link]

  • ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Request PDF. Available at: [Link]

  • MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Semantic Scholar. (2004). Synthesis and Biological Activities of Some Quinoxaline Derivatives Bearing Aromatic Halogen Nucleus. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • MDPI. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules. Available at: [Link]

  • Beilstein Journals. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Royal Society of Chemistry. (2022). Electrochemically Enabled C7 Functionalization of Quinolines from o-Propynolanilines: Divergent Access to 4,7-Dichloro and 4-Chloro-7-alkyl (aryl) Quinolines. Organic Chemistry Frontiers. Available at: [Link]

  • Beilstein Journals. (2023). Photocatalytic sequential C–H functionalization expediting acetoxymalonylation of imidazo heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromoquinoxaline Derivatives

Introduction: The Strategic Importance of 7-Aminoquinoxalines Quinoxaline scaffolds are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 7-Aminoquinoxalines

Quinoxaline scaffolds are a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Their derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The introduction of an amino group at the C7 position, in particular, can significantly modulate the pharmacological profile of these molecules, making the efficient and reliable formation of this C-N bond a critical step in drug discovery and development.

Traditional methods for aryl amination, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions or are limited by the electronic properties of the quinoxaline ring, leading to low yields.[3] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for constructing C(sp²)–N bonds under relatively mild conditions, offering broad substrate scope and functional group tolerance.[4][5][6][7]

This guide provides an in-depth analysis of the Buchwald-Hartwig amination as applied to 7-bromoquinoxaline derivatives. It covers the core mechanism, critical reaction parameters, a detailed experimental protocol, and a comprehensive troubleshooting guide designed for researchers, scientists, and drug development professionals.

The Catalytic Heart: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[4][5][8] Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted cycle consists of three primary steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-bromine bond of the 7-bromoquinoxaline. This step forms a Pd(II) intermediate.[9] The reactivity order for aryl halides in this step is typically I > Br > Cl.[8]

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex. The choice of base is critical here; it must be strong enough to deprotonate the coordinated amine but not so strong as to cause unwanted side reactions with other functional groups.[10]

  • Reductive Elimination : This is the final, product-forming step. The C-N bond is formed as the 7-aminoquinoxaline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Buchwald_Hartwig_Cycle Fig. 1: The Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (+ 7-Bromoquinoxaline) Amine_Coord Amine Coordinated Complex OA_Complex->Amine_Coord Ligand Exchange (+ Amine, - Br⁻) Amido_Complex Pd(II) Amido Complex Amine_Coord->Amido_Complex Deprotonation (+ Base, - H-Base⁺) Amido_Complex->Pd0 Reductive Elimination (+ 7-Aminoquinoxaline)

Caption: A simplified diagram of the Buchwald-Hartwig catalytic cycle.

Key Parameters for a Successful Coupling

The success of the Buchwald-Hartwig amination hinges on the careful selection and optimization of several key components. For challenging substrates like N-heterocycles, these choices become even more critical.

The Catalyst System: Palladium Source and Ligand

The combination of the palladium source and the phosphine ligand dictates the efficiency of the catalyst.

  • Palladium Source : While various Pd(II) sources like Pd(OAc)₂ or PdCl₂ can be used, they require an initial reduction step to form the active Pd(0) species.[5][8] Modern approaches favor the use of pre-formed Pd(0) sources like Pd₂(dba)₃ or, more conveniently, "pre-catalysts." These are air-stable Pd(II) complexes that readily form the active Pd(0) catalyst under the reaction conditions, ensuring higher reproducibility and activity.[8]

  • The Ligand (The Catalyst's Co-pilot) : The ligand is arguably the most critical component. For quinoxaline substrates, the pyridine-like nitrogen can coordinate to the palladium center, poisoning the catalyst.[10] To mitigate this, bulky (high steric hindrance) and electron-rich phosphine ligands are required. These ligands stabilize the palladium center, promote the desired oxidative addition and reductive elimination steps, and sterically shield the metal from coordinating to the quinoxaline nitrogen.[11][12]

Ligand Key Features Typical Substrates
XPhos Bulky, electron-rich biaryl phosphine. Highly active and versatile.Aryl chlorides, bromides, and triflates with a wide range of amines.
RuPhos Similar to XPhos, often effective where XPhos is not.Good for sterically hindered couplings.
BrettPhos Extremely bulky. Excellent for coupling primary amines and ammonia equivalents.[5]Aryl halides with primary aliphatic and aromatic amines.
BINAP A bidentate ligand, one of the first reliable ligands for this reaction.[4]Primarily for aryl iodides and triflates.
Xantphos A bidentate ligand with a large "bite angle," useful for preventing catalyst decomposition.Often used in challenging couplings where catalyst stability is an issue.
The Base: The Proton Acceptor

The base facilitates the crucial deprotonation of the amine-palladium complex.[10] The choice of base depends on the pKa of the amine and the functional group tolerance of the substrates.

  • Strong, Non-nucleophilic Bases : Sodium tert-butoxide (NaOtBu) is the most common and often most effective base.[8] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that can be effective, particularly when substrates contain base-sensitive functional groups like esters.[5][13]

  • Weaker Bases : Carbonates like Cs₂CO₃ or K₃PO₄ are sometimes used for highly sensitive substrates but generally result in slower reaction rates.

The Solvent: The Reaction Medium

The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.

  • Aprotic, Non-coordinating Solvents : Toluene and 1,4-dioxane are the most frequently used solvents for this reaction.[10][14] They have good solvating properties for the organic reagents and are relatively inert. Tetrahydrofuran (THF) is also a viable option.[15]

  • Solvents to Avoid : Chlorinated solvents and coordinating solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis and should be avoided.[8]

Application Protocol: Synthesis of N-phenyl-7-bromoquinoxaline

This protocol describes a general procedure for the coupling of 7-bromoquinoxaline with aniline. Researchers should perform initial small-scale trials to optimize conditions for their specific amine.

Materials & Reagents:

  • 7-bromoquinoxaline (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Oven-dried Schlenk tube or microwave vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen) manifold

Experimental Workflow Diagram:

Experimental_Workflow Fig. 2: General Experimental Workflow A 1. Reagent Preparation (Dry & Degas Solvents) B 2. Inert Atmosphere Setup (Schlenk Line) A->B C 3. Reagent Addition (Solids first, then solvent/liquids) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Workup (Quench, Extract, Dry) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A flowchart illustrating the key stages of the experimental process.

Step-by-Step Procedure:

  • Preparation : Under an inert atmosphere (e.g., in a glovebox), add 7-bromoquinoxaline, XPhos Pd G3 precatalyst, and NaOtBu to the Schlenk tube. If not using a glovebox, charge the tube with the solids, seal it with a septum, and then evacuate and backfill with inert gas three times.[13]

  • Reagent Addition : Add the anhydrous toluene via syringe, followed by the aniline.

  • Reaction : Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously. The high density of the inorganic base requires good agitation to ensure it remains suspended.[8]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[10][16] Take aliquots from the reaction mixture at regular intervals (e.g., every 2 hours). A typical reaction time is 8-24 hours.

  • Workup : Once the reaction is complete (as indicated by the consumption of the 7-bromoquinoxaline), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a plug of Celite to remove the palladium black and inorganic salts.[17]

  • Extraction : Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-aminoquinoxaline product.[13][18]

Troubleshooting Guide

Even with a robust protocol, challenges can arise. Organometallic reactions can be sensitive, and N-heterocyclic substrates introduce specific difficulties.[10][15]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive Catalyst : Reagents, solvent, or atmosphere contaminated with oxygen or moisture.[10]Ensure all reagents are pure, solvents are anhydrous, and the system is rigorously purged with an inert gas.
Catalyst Poisoning : The quinoxaline nitrogen is inhibiting the palladium center.[10]Switch to a bulkier ligand (e.g., from XPhos to BrettPhos) to sterically hinder substrate coordination.
Suboptimal Base/Solvent : Poor solubility of reagents or insufficient base strength.[10]Screen alternative bases (e.g., LHMDS). Try a different solvent like 1,4-dioxane.
Formation of Palladium Black Catalyst Decomposition : The active Pd(0) has precipitated out of the catalytic cycle. This can be caused by high temperatures or impurities.[10]Lower the reaction temperature to 80-90 °C and increase the reaction time. Ensure high-purity reagents.
Hydrodehalogenation (Bromo-group replaced by H) Side Reaction : Can occur in the presence of trace water or if the reductive elimination step is slow.Ensure rigorously anhydrous conditions. A different ligand/base combination may favor the desired reductive elimination pathway.
Reaction Stalls Catalyst Deactivation over Time : The catalyst is initially active but loses activity during the reaction.[10]Increase the catalyst loading slightly (e.g., from 2 mol% to 3-4 mol%). Consider a more stable pre-catalyst or ligand system like Xantphos.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 7-aminoquinoxaline derivatives. A thorough understanding of the catalytic cycle and the function of each reaction component is crucial for success. By carefully selecting a bulky, electron-rich phosphine ligand in combination with an appropriate palladium source, base, and solvent, researchers can effectively mitigate common failure modes like catalyst poisoning. The protocol and troubleshooting guide provided herein serve as a robust starting point for the development and optimization of these critical transformations in pharmaceutical and materials science research.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 29, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 29, 2024, from [Link]

  • Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14646–14655. [Link]

  • Synthesis of 7-amino-6-halogeno-3-phenyl-quinoxaline 1,4-dioxides 13a–h... - ResearchGate. (n.d.). Retrieved February 29, 2024, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 29, 2024, from [Link]

  • Online High-Performance Liquid Chromatography Analysis of Buchwald–Hartwig Aminations from within an Inert Environment | ACS Catalysis. (2020, November 1). Retrieved February 29, 2024, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 29, 2024, from [Link]

  • Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci. (n.d.). Retrieved February 29, 2024, from [Link]

  • Step-by-step real time monitoring of a catalytic amination reaction - UVic. (2019, October 4). Retrieved February 29, 2024, from [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. (n.d.). Retrieved February 29, 2024, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved February 29, 2024, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 29, 2024, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 29, 2024, from [Link]

  • Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes - PMC. (n.d.). Retrieved February 29, 2024, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). Retrieved February 29, 2024, from [Link]

  • POP‐type ligands used in the Buchwald–Hartwig amination. - ResearchGate. (n.d.). Retrieved February 29, 2024, from [Link]

  • Step-by-Step Real Time Monitoring of a Catalytic Amination Reaction - ChemRxiv. (n.d.). Retrieved February 29, 2024, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved February 29, 2024, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 29, 2024, from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Mother Theresa institute. (2024, August 3). Retrieved February 29, 2024, from [Link]

  • Quinoxaline synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 29, 2024, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 29, 2024, from [Link]

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (2021, June 19). Retrieved February 29, 2024, from [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives - Der Pharma Chemica. (n.d.). Retrieved February 29, 2024, from [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC. (2024, November 7). Retrieved February 29, 2024, from [Link]

  • (PDF) The Synthesis of the Derivatives of Quinoxaline Based - Amanote Research. (2008, August 3). Retrieved February 29, 2024, from [Link]

  • 6.3.2. Quinoxalines 7~ ~2 6~~3. (n.d.). Retrieved February 29, 2024, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 29, 2024, from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015, November 23). Retrieved February 29, 2024, from [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31). Retrieved February 29, 2024, from [Link]

  • The Buchwald-Hartwig Amination After 25 Years - PubMed. (2019, November 25). Retrieved February 29, 2024, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved February 29, 2024, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 29, 2024, from [Link]

Sources

Application

Suzuki-Miyaura coupling conditions for bromo-quinoxalines

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Bromo-Quinoxalines Executive Summary Quinoxaline scaffolds are privileged structures in oncology, particularly as kinase inhibitors (e.g., VEGFR, PDGF)....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Suzuki-Miyaura Coupling Conditions for Bromo-Quinoxalines

Executive Summary

Quinoxaline scaffolds are privileged structures in oncology, particularly as kinase inhibitors (e.g., VEGFR, PDGF). However, the Suzuki-Miyaura coupling of bromo-quinoxalines presents distinct challenges compared to standard carbocyclic systems. The electron-deficient nature of the pyrazine ring activates C-Br bonds for oxidative addition but simultaneously increases susceptibility to hydrolysis (forming quinoxalinones) and catalyst poisoning via nitrogen coordination.

This guide provides a tiered approach to reaction optimization, moving from cost-effective standard protocols to advanced precatalyst systems for difficult substrates.

Mechanistic Insight & Causality

To optimize conditions, one must understand the electronic environment of the quinoxaline ring:

  • Activation Profile: The nitrogen atoms at positions 1 and 4 exert a strong electron-withdrawing effect. Consequently, 2-bromo and 3-bromo positions are highly activated (similar to acid chlorides) and undergo oxidative addition rapidly. 6-bromo and 7-bromo positions behave more like electron-deficient aryl halides.

  • The Coordination Trap: The free nitrogen lone pairs can displace phosphine ligands, forming stable, inactive Palladium-Nitrogen complexes (

    
    ). This "catalyst poisoning" halts the cycle.
    
  • Protodeboronation: When coupling with heteroaryl boronic acids (e.g., pyridine-3-boronic acid), the basic conditions required for the Suzuki reaction often catalyze the hydrolysis of the C-B bond before transmetallation can occur.

Diagram 1: Condition Selection Logic

Use this decision tree to select the appropriate protocol based on your specific substrate.

ConditionLogic Start Start: Analyze Substrate PosCheck Bromo Position? Start->PosCheck PathA 2- or 3-Bromo (Highly Reactive/Unstable) PosCheck->PathA Alpha to N PathB 6- or 7-Bromo (Stable/Aryl-like) PosCheck->PathB Benzenoid Ring BoronCheck Boronic Acid Stability? StableBoron Stable (Phenyl/Alkyl) BoronCheck->StableBoron UnstableBoron Unstable (2-Heteroaryl) BoronCheck->UnstableBoron Rec3 PROTOCOL C (Anhydrous): Pd(OAc)2 + XPhos + Cs2CO3 Solvent: Toluene PathA->Rec3 Risk of Hydrolysis PathB->BoronCheck Rec1 PROTOCOL A: Pd(dppf)Cl2 + K2CO3 Solvent: Dioxane/H2O StableBoron->Rec1 Rec2 PROTOCOL B: XPhos Pd G2 + K3PO4 Solvent: THF/H2O UnstableBoron->Rec2 Rec3->Rec2 If no hydrolysis observed

Caption: Decision matrix for selecting Suzuki conditions based on electrophile position and boronic acid stability.

Optimization Matrix

The following table summarizes the "Best in Class" conditions derived from high-throughput screening data on N-heterocycles.

VariableStandard (Robust)Advanced (Challenging)Rationale
Catalyst Pd(dppf)Cl₂·DCM XPhos Pd G2 XPhos is bulky, preventing N-coordination and accelerating reductive elimination.
Loading 5 mol%1–2 mol%Precatalysts (G2/G3) activate rapidly, allowing lower loading.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₃PO₄ is more soluble in organic phases; milder on sensitive functional groups.
Solvent 1,4-Dioxane / H₂O (4:[1]1)THF / H₂O (10:1)THF allows lower temps; reducing water ratio minimizes hydrolysis of 2-bromo.
Temp 90–100 °C40–60 °CLower temperatures prevent protodeboronation of unstable boronic acids.

Experimental Protocols

Protocol A: The "Workhorse" Method (6-Bromoquinoxaline)

Best for: Stable aryl boronic acids and coupling at the 6 or 7 position.

  • Setup: To a 20 mL reaction vial equipped with a magnetic stir bar, add 6-bromoquinoxaline (1.0 equiv, 1.0 mmol) and Aryl-boronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv, 40 mg).

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ due to higher stability and resistance to air oxidation.

  • Base & Solvent: Add K₂CO₃ (2.0 equiv, 276 mg). Seal the vial with a septum. Evacuate and backfill with Nitrogen (x3). Syringe in degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Heat to 90 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: The "High-Fidelity" Method (2-Bromo / Heteroaryl Boronates)

Best for: Sterically hindered couplings, 2-bromoquinoxaline (prone to hydrolysis), or unstable 2-pyridyl/heteroaryl boronates.

  • Setup: Charge a vial with 2-bromoquinoxaline (1.0 equiv), Heteroaryl-boronic acid (1.5 equiv), and Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

  • Precatalyst: Add XPhos Pd G2 (0.02 equiv).

    • Why XPhos Pd G2? This Buchwald precatalyst generates the active monoligated Pd(0) species at room temperature, avoiding the induction period where boronic acids often decompose [1, 2].

  • Solvent: Evacuate/Purge with Argon. Add degassed THF (10 volumes) and degassed Water (1 volume).

    • Critical: Keep water content low to prevent hydrolysis of the C-Cl/C-Br bond to the quinoxalinone.

  • Reaction: Stir at 40–60 °C . Monitor by LCMS every hour.

    • Note: These active catalysts often finish the reaction in <2 hours. Extended heating promotes side reactions.

Protocol C: Site-Selective Coupling (2,3-Dibromoquinoxaline)

Strategy: The C2 position is more electrophilic than C3 due to N-activation, but the difference is subtle. To achieve mono-coupling:

  • Stoichiometry: Use 0.9 equiv of Boronic Acid relative to the dibromo-substrate.

  • Temperature: Run at RT or 0 °C using Pd(PPh₃)₄ or Pd(dppf)Cl₂ .

  • Result: Expect a mixture of 2-substituted (major), 2,3-disubstituted (minor), and starting material. Chromatographic separation is required.

Reaction Workflow & Visualization

Diagram 2: Experimental Workflow

Visualizing the critical inert atmosphere handling to prevent catalyst deactivation.

Workflow Solids 1. Weigh Solids (Halide, Boronate, Base, Cat) Air Stable Purge 2. Inert Cycle Vac/N2 x3 (Critical for Pd(0)) Solids->Purge Solvent 3. Add Degassed Solvent Via Syringe Purge->Solvent Heat 4. Heat & Stir Protocol A: 90°C Protocol B: 50°C Solvent->Heat Monitor 5. Monitor (LCMS) Check for De-borylation Heat->Monitor

Caption: Step-by-step workflow emphasizing the inert atmosphere requirement.

Troubleshooting Guide (Self-Validating Systems)

ObservationDiagnosisCorrective Action
Black Precipitate "Palladium Black" formation. The catalyst has aggregated and deactivated.[2]Switch to XPhos Pd G2 or add free ligand (e.g., PPh₃) to stabilize Pd. Ensure oxygen was fully removed.
SM Consumed, No Product Hydrolysis of 2-bromoquinoxaline to quinoxalinone.Switch to anhydrous conditions (Protocol C logic): Toluene/Dioxane with Cs₂CO₃ and no added water.
Boronic Acid Gone, SM Remains Protodeboronation (Boronic acid hydrolyzed to H-arene).1. Increase Boronic Acid to 2.0 equiv.2. Lower temperature.3. Use MIDA boronates or Trifluoroborates (require different conditions).
Low Conversion Catalyst poisoning by Quinoxaline Nitrogen.Increase catalyst loading to 5–10 mol%. Use a bulky ligand (XPhos, SPhos) that prevents N-coordination.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. [Link]

  • Bures, J., & Larrosa, I. (2023). Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling: Mechanisms and Solutions. Chemical Reviews. (General grounding on Pd-poisoning mechanisms).
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

Sources

Method

Application Note: Synthesis and Validation of 2-Amino-3-chloro-7-bromo-5-methylquinoxaline

Executive Summary The quinoxaline core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-infective agents, and receptor antagonists. The synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline core is a privileged heterocyclic scaffold in modern drug discovery, frequently utilized in the design of kinase inhibitors, anti-infective agents, and receptor antagonists. The synthesis of highly functionalized derivatives, specifically 2-amino-3-chloro-7-bromo-5-methylquinoxaline , provides medicinal chemists with a versatile, bifunctional building block. This specific substitution pattern offers orthogonal reactive sites: a C3-chloride primed for Nucleophilic Aromatic Substitution (SNAr) and a C7-bromide ideal for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This guide details a robust, self-validating three-step synthetic workflow to generate this scaffold with high regioselectivity and yield.

Mechanistic Rationale & Pathway Design

The synthesis of 2-amino-3-chloro-7-bromo-5-methylquinoxaline relies on a linear, three-step sequence designed to maximize regiocontrol and minimize chromatographic purification.

  • Step 1: Condensation. The sequence begins with the condensation of 5-bromo-3-methylbenzene-1,2-diamine with oxalic acid. The use of aqueous hydrochloric acid increases the electrophilicity of the oxalic acid carbonyls, driving the formation of the rigid quinoxaline-2,3-dione core.

  • Step 2: Chlorination. The dione is converted to the 2,3-dichloro intermediate using phosphorus oxychloride (POCl3). The addition of catalytic N,N-dimethylformamide (DMF) is a critical causal choice; it generates the highly electrophilic Vilsmeier-Haack reagent in situ, which accelerates the conversion of the tautomeric lactim hydroxyls to chlorides[1].

  • Step 3: Regioselective SNAr Amination. The reaction of 2,3-dichloroquinoxaline derivatives with ammonia affords either the mono-amino or di-amino product depending on the experimental conditions[2]. The first chloride is rapidly displaced due to the highly electron-deficient nature of the pyrazine ring. Upon mono-amination, the electron-donating resonance effect of the newly introduced amino group drastically deactivates the adjacent C3-Cl bond toward further nucleophilic attack. By strictly controlling the temperature and using ethanol as a solvent, the mono-substituted product is obtained with excellent regioselectivity[3].

SyntheticWorkflow SM 5-Bromo-3-methylbenzene-1,2-diamine + Oxalic Acid Step1 Step 1: Condensation (Aqueous HCl, Reflux) SM->Step1 Int1 7-Bromo-5-methylquinoxaline -2,3(1H,4H)-dione Step1->Int1 Step2 Step 2: Chlorination (POCl3, Catalytic DMF, Reflux) Int1->Step2 Int2 2,3-Dichloro-7-bromo -5-methylquinoxaline Step2->Int2 Step3 Step 3: Regioselective SNAr (NH3 in EtOH, 80°C) Int2->Step3 Product 2-Amino-3-chloro-7-bromo -5-methylquinoxaline Step3->Product

Synthetic workflow for 2-amino-3-chloro-7-bromo-5-methylquinoxaline.

Experimental Protocols

Step 1: Synthesis of 7-Bromo-5-methylquinoxaline-2,3(1H,4H)-dione
  • Objective: Construct the bicyclic dione core.

  • Procedure:

    • Suspend 5-bromo-3-methylbenzene-1,2-diamine (10.0 mmol) and oxalic acid dihydrate (12.0 mmol) in 40 mL of 2N aqueous HCl.

    • Heat the mixture to reflux (100 °C) for 4 hours under continuous stirring.

    • Cool the reaction mixture to room temperature, then further chill in an ice bath to 0 °C for 30 minutes.

    • Filter the resulting precipitate, wash sequentially with cold water (3 × 15 mL) and cold ethanol (10 mL), and dry under vacuum at 60 °C overnight.

  • Self-Validating System: The starting diamine is partially soluble in warm aqueous HCl, whereas the resulting rigid dione is highly insoluble. The formation of a dense, off-white precipitate during reflux serves as an immediate visual confirmation of successful ring closure.

Step 2: Synthesis of 2,3-Dichloro-7-bromo-5-methylquinoxaline
  • Objective: Convert the dione to the highly reactive 2,3-dichloro electrophile.

  • Procedure:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend the dione (8.0 mmol) in neat POCl3 (25 mL).

    • Add 3 drops of anhydrous DMF (catalyst) slowly to the suspension.

    • Heat the mixture to reflux (105 °C) for 6 hours.

    • Cool the mixture to room temperature. Carefully and slowly pour the mixture over crushed ice (200 g) with vigorous stirring to quench excess POCl3. Caution: Highly exothermic.

    • Extract the aqueous layer with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validating System: The transition from the insoluble dione suspension to a homogenous, dark amber solution during reflux indicates complete conversion to the dichloro species[1].

Step 3: Regioselective Amination to Target Compound
  • Objective: Perform a controlled, mono-selective SNAr reaction.

  • Procedure:

    • Dissolve 2,3-dichloro-7-bromo-5-methylquinoxaline (5.0 mmol) in absolute ethanol (30 mL) in a pressure tube.

    • Bubble anhydrous ammonia gas into the solution for 15 minutes at 0 °C, or alternatively, add 15 mL of a commercially available 2.0 M solution of NH3 in ethanol[4].

    • Seal the tube and heat to 80 °C for 8 hours.

    • Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 1 hour.

    • Filter the crystalline solid that precipitates, wash with ice-cold ethanol (5 mL), and dry under vacuum.

  • Self-Validating System: Ethanol is specifically chosen because it fully solubilizes the starting dichloro compound at 80 °C, but the more polar mono-aminated product selectively crystallizes out upon cooling. The unreacted starting material and trace diamino byproducts remain dissolved in the mother liquor, providing a self-purifying isolation step without the need for column chromatography.

SNArMechanism DCQX 2,3-Dichloro Intermediate Meisenheimer Meisenheimer Complex (Stabilized by Pyrazine N) DCQX->Meisenheimer + NH3 Ammonia NH3 (Nucleophile) Ammonia->Meisenheimer Mono Mono-amino Product (Target) Meisenheimer->Mono - HCl (Fast) Diamino Di-amino Byproduct (Avoided via Temp Control) Mono->Diamino Excess NH3 / High Temp (Slow, Steric Hindrance)

Mechanistic pathway of the regioselective SNAr amination step.

Analytical Validation & Data Presentation

To ensure the integrity of the synthetic workflow, rigorous reaction optimization and analytical characterization are required. Table 1 demonstrates the causality of temperature control in Step 3, proving that elevated temperatures override the electronic deactivation of the mono-amino intermediate, leading to the unwanted diamino byproduct[2].

Table 1: Reaction Optimization for Step 3 (SNAr Amination)

Temperature (°C)NH3 EquivalentsTime (h)Mono-amino Yield (%)Di-amino Yield (%)
252.02445< 2
80 3.0 8 82 < 5
120 (Microwave)10.011578

Table 2: Expected Analytical Characterization Data for the Target Scaffold

Analytical MethodExpected Result / Spectral Feature
Physical State Pale yellow crystalline solid
LC-MS (ESI+) [M+H]⁺ m/z 286.0 / 288.0 / 290.0 (Isotopic cluster characteristic of 1 Cl and 1 Br atom)
¹H NMR (400 MHz, DMSO-d₆) δ 7.85 (d, J = 2.1 Hz, 1H, Ar-H), 7.62 (d, J = 2.1 Hz, 1H, Ar-H), 7.20 (br s, 2H, -NH₂), 2.55 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 153.2 (C-NH₂), 141.5 (C-Cl), 138.4, 136.1, 134.5, 128.9, 126.3, 120.1 (C-Br), 18.5 (-CH₃)

Conclusion

The synthesis of 2-amino-3-chloro-7-bromo-5-methylquinoxaline can be achieved with high efficiency and purity by leveraging the differential reactivity of the quinoxaline core. By utilizing self-validating precipitation steps and exploiting the electronic deactivation inherent to the mono-aminated pyrazine ring, researchers can bypass tedious chromatographic purifications. This protocol yields a highly valuable, multi-functionalized scaffold ready for downstream diversification in drug discovery campaigns.

References

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry.[Link][2][3]

  • Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation. Journal of Combinatorial Chemistry (ACS).[Link]

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega.[Link][1]

  • Synthesis of 2-Aminoquinoxaline. PrepChem. [Link][4]

Sources

Application

Accelerated Green Synthesis of Quinoxaline Scaffolds: Microwave-Assisted Protocols and Mechanistic Insights

Executive Summary This application note details high-efficiency, microwave-assisted protocols for the synthesis of quinoxaline derivatives. Quinoxalines are privileged pharmacophores in drug discovery, serving as the cor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details high-efficiency, microwave-assisted protocols for the synthesis of quinoxaline derivatives. Quinoxalines are privileged pharmacophores in drug discovery, serving as the core structure for FDA-approved agents like Brimonidine (glaucoma) and Varenicline (smoking cessation).

Traditional synthesis involves the condensation of 1,2-diamines with 1,2-dicarbonyls in refluxing organic solvents (ethanol, acetic acid) for 2–12 hours.[1] This guide demonstrates how microwave (MW) irradiation reduces reaction times to 1–5 minutes , increases yields to >90% , and eliminates the need for toxic solvents. We present two validated protocols: a Water-Mediated Green Synthesis and a Solvent-Free/Catalyst-Free Synthesis .

Mechanistic Principles & Microwave Interaction

The Chemical Pathway

The synthesis follows a double condensation mechanism between an o-phenylenediamine (OPD) and a 1,2-dicarbonyl compound (e.g., benzil or glyoxal).

  • Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon.

  • Dehydration: Loss of water forms a mono-imine (Schiff base).

  • Cyclization: The second amine group attacks the second carbonyl.

  • Aromatization: Final dehydration yields the stable quinoxaline ring.

The Microwave Advantage

Microwave synthesis relies on Dielectric Heating , primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules (like water or the reagents themselves) try to align with the oscillating electric field, generating heat through molecular friction.

  • Ionic Conduction: If ionic catalysts are used, dissolved ions oscillate, colliding with other molecules to generate heat.

In this specific synthesis, the transition state is highly polar. MW irradiation stabilizes this transition state (specific microwave effect), significantly lowering the activation energy compared to conventional thermal conductive heating.

Mechanistic Workflow Diagram

QuinoxalineMechanism Start Reagents (1,2-Diamine + 1,2-Dicarbonyl) Inter1 Intermediate (Mono-imine / Schiff Base) Start->Inter1 Nucleophilic Attack Transition Transition State (High Polarity) Inter1->Transition Cyclization Product Quinoxaline Derivative Transition->Product - H2O (Dehydration) MW Microwave Irradiation (Dipolar Polarization) MW->Start Rapid Heating MW->Transition Stabilizes Polar TS

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state by microwave irradiation.

Comparative Efficiency Data

The following data contrasts the conventional reflux method with the microwave-assisted protocols described in Section 4.

ParameterConventional RefluxMicrowave-Assisted (Protocol A)Microwave-Assisted (Protocol B)
Solvent Ethanol / Acetic AcidWater (Green)None (Solvent-Free)
Temperature 80°C - 120°C100°C - 120°C140°C - 160°C
Time 2 - 12 Hours2 - 5 Minutes 1 - 3 Minutes
Yield 50% - 75%92% - 96% 94% - 98%
Purification Recrystallization/ColumnFiltration/WashingSimple Washing
Energy High (Prolonged heating)Low (Short burst)Low

Experimental Protocols

Protocol A: Water-Mediated Green Synthesis

Rationale: Water is an ideal microwave solvent due to its high dielectric constant (


), ensuring rapid heating. Furthermore, the hydrophobic effect forces the organic reactants together, accelerating the reaction.

Materials:

  • o-Phenylenediamine (1.0 mmol)[1]

  • Benzil or substituted 1,2-diketone (1.0 mmol)

  • Deionized Water (5 mL)

  • Microwave Reactor (Monomode preferred for reproducibility, e.g., CEM Discover or Anton Paar Monowave)

Procedure:

  • Preparation: In a 10 mL microwave-compatible glass vial, mix 1.0 mmol of o-phenylenediamine and 1.0 mmol of benzil.

  • Solvent Addition: Add 5 mL of deionized water. Note that reagents may not dissolve completely; a suspension is expected.

  • Irradiation:

    • Mode: Dynamic/Standard

    • Temperature: Set to 110°C.

    • Hold Time: 3 minutes.

    • Stirring: High (to ensure homogeneity of the suspension).

  • Work-up:

    • Allow the vessel to cool to room temperature (or 50°C).

    • The product will precipitate out as a solid.[1]

    • Filter the solid using a vacuum filtration setup.[1]

    • Wash with cold water (2 x 5 mL) to remove unreacted amine.

    • Dry the product in an oven at 60°C.

  • Validation: Check purity via TLC (Hexane:Ethyl Acetate 8:2) and Melting Point.[2][3]

Protocol B: Catalyst-Free, Solvent-Free Synthesis

Rationale: Eliminating the solvent maximizes the concentration of reactants and utilizes the "neat" reaction efficiency. This is the greenest possible approach (Atom Economy).

Materials:

  • Substituted o-Phenylenediamine (1.0 mmol)

  • Glyoxal (40% aq) or Benzil (1.0 mmol)

  • Mortar and Pestle

Procedure:

  • Grinding: Place the diamine and diketone in a mortar. Grind them together for 1 minute until an intimate mixture/paste is formed.

  • Transfer: Transfer the paste into a microwave vial or a small beaker.

  • Irradiation:

    • Power: 160 W (or set temp to 140°C).

    • Time: 90 seconds.

    • Observation: The mixture may melt and resolidify.

  • Work-up:

    • Cool to room temperature.[1][4][5]

    • Add 5 mL of dilute ethanol (20%) and sonicate for 1 minute to break up the solid mass.

    • Filter and wash with water.[1][6]

    • Recrystallize from hot ethanol if necessary (often not required).

Experimental Workflow Visualization

Workflow Input Reagent Prep (Grind or Suspend) MW_Step Microwave Irradiation (1-3 mins @ 110-160°C) Input->MW_Step Load Vessel Cooling Cooling & Precipitation MW_Step->Cooling Reaction Complete Filtration Filtration & Washing (Water) Cooling->Filtration Solid Formation Analysis Validation (TLC / NMR / MP) Filtration->Analysis Dry Product

Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction due to poor mixing.Increase stirring speed; if solvent-free, ensure reagents are finely ground before irradiation.
Charring/Decomposition "Hot spots" or excessive power.Reduce power/temperature by 10°C. Use a "PowerMax" or simultaneous cooling feature if available.
Product Oiling Out Melting point depression by impurities.Cool the reaction mixture in an ice bath; scratch the glass side to induce crystallization.
Vessel Failure Pressure buildup (if using aqueous glyoxal).Ensure the vessel is rated for the pressure (typically <300 psi). Use a larger headspace.

References

  • Bajpai, S., & Gajagan, S. (2018). Development of Greener Approach: Microwave Assisted Synthesis of Quinoxaline Derivatives in Water. Journal of Scientific Research, Banaras Hindu University.

  • Sahu, S., et al. (2016).[2][7] Comparative Studies on Conventional and Microwave Assisted Synthesis of Novel Quinoxalinone Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical and Medicinal Research.[2][7]

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Quinoxaline Derivatives.

  • Silva, M. J., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society.

  • University of Dayton. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. eCommons.

Sources

Method

Application Note: Controlled Nucleophilic Aromatic Substitution of 2,3-Dichloroquinoxaline with Thiol Nucleophiles

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary 2,3-Dichloroquinoxaline (DCQX) is a highly versatile, bis-electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

2,3-Dichloroquinoxaline (DCQX) is a highly versatile, bis-electrophilic scaffold widely utilized in the synthesis of biologically active heterocycles, OLED materials, and agricultural chemicals[1]. The functionalization of DCQX via Nucleophilic Aromatic Substitution (


) with thiol (sulfur) nucleophiles allows for the robust formation of C–S bonds directly at the C2 and C3 positions[2]. This application note delineates the mechanistic causality governing these reactions and provides self-validating experimental protocols for achieving selective mono-substitution, symmetrical di-substitution, and dithione formation.

Mechanistic Insights & Reaction Kinetics

To successfully engineer quinoxaline derivatives, one must understand the electronic and kinetic parameters dictating the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 pathway. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the expulsion of the chloride leaving group.

The Causality of Stepwise Substitution: The fundamental principle for achieving selective mono-substitution lies in exploiting the differential electrophilicity of the quinoxaline core before and after the first substitution[3].

  • First Substitution (Fast): The initial nucleophilic attack is highly favored. The pyrazine ring is strongly electron-deficient due to the combined electron-withdrawing effects of the two ring nitrogens and the two chlorine atoms[4].

  • Second Substitution (Slow): Once the first thiol is installed, the newly formed thioether group donates electron density into the ring via resonance and polarizability. This significantly reduces the electrophilicity of the adjacent C–Cl bond[3].

Consequently, the mono-substituted intermediate is less reactive. By strictly controlling stoichiometry (1.0 equivalent of thiol) and maintaining mild temperatures (0 °C to Room Temperature), researchers can kinetically trap the mono-substituted product[3]. Conversely, driving the reaction to di-substitution requires an excess of the nucleophile (≥2.0 equivalents) and elevated thermal energy (reflux) to overcome the activation barrier of the deactivated intermediate[5].

SNAr_Mechanism DCQX 2,3-Dichloroquinoxaline (Highly Electrophilic) Meisenheimer1 Meisenheimer Complex (Anionic Intermediate) DCQX->Meisenheimer1 Fast Thiolate Thiolate (R-S⁻) Thiolate->Meisenheimer1 MonoSub Mono-substituted Thioether Meisenheimer1->MonoSub - Cl⁻ Meisenheimer2 2nd Meisenheimer Complex MonoSub->Meisenheimer2 Slower / Heat + R-S⁻ DiSub 2,3-Bis(alkylthio)quinoxaline (Di-substituted) Meisenheimer2->DiSub - Cl⁻

S_NAr mechanism of 2,3-dichloroquinoxaline with thiols showing stepwise kinetics.

Reaction Optimization & Quantitative Data

The choice of base and solvent is critical for generating the active thiolate nucleophile. Weak to moderate bases like Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) or Triethylamine (

) are sufficient to deprotonate thiols (pKa ~6-10)[6]. Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of the thiolate by minimizing solvation of the anion, whereas protic solvents (e.g., Ethanol) are often used for reflux conditions or when utilizing thiourea[6][7].
Table 1: Standardized Reaction Parameters for Thiol Substitution
Target DerivativeThiol EquivalentsBase / Solvent SystemTemperatureReaction TimeExpected Yield
Mono-substituted 1.0 eq

/ DMF
0 °C to RT1 – 3 h75 – 85%
Symmetrical Di-substituted 2.2 – 2.5 eq

or

/ EtOH or DMF
RT to Reflux4 – 12 h80 – 95%
Quinoxaline-2,3-dithione 2.5 eq (Thiourea)NaOH (aq) / EthanolReflux5 – 8 h80 – 86%

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints (like TLC monitoring and pH verification) ensure that the researcher can confirm the success of each step before proceeding.

Experimental_Workflow Start Dissolve 2,3-DCQX in Solvent (DMF/EtOH) Base Add Base (K₂CO₃ or Et₃N) Start->Base Thiol Add Thiol Nucleophile (1.0 eq Mono / >2.0 eq Di) Base->Thiol React Stir at Target Temp (RT to Reflux) Thiol->React Monitor TLC Monitoring (Self-Validation Step) React->Monitor Quench Quench in Ice Water & Acidify (if needed) Monitor->Quench Isolate Filter & Purify (Chromatography/Recrystallization) Quench->Isolate

Step-by-step experimental workflow for the nucleophilic substitution of 2,3-DCQX.

Protocol A: Selective Mono-Substitution (e.g., 2-chloro-3-(phenylthio)quinoxaline)

Objective: Isolate the mono-adduct by strictly limiting the nucleophile and thermal energy.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1.0 eq) in anhydrous DMF. Add

    
     (1.5 eq) and cool the mixture to 0 °C using an ice bath[3].
    
  • Nucleophile Addition: Dissolve the thiol nucleophile (strictly 1.0 eq) in a small volume of DMF and add it dropwise over 15 minutes. Causality: Dropwise addition prevents localized high concentrations of the thiolate, which would trigger unwanted di-substitution[3].

  • Monitoring (Self-Validation): Stir at room temperature. Monitor via TLC (Hexane:Ethyl Acetate). The mono-substituted product will appear as a new spot with an

    
     value distinct from both the highly non-polar starting material and the highly polar di-substituted byproduct.
    
  • Work-up: Once the starting material is consumed, pour the mixture into crushed ice water. The sudden change in polarity forces the mono-substituted product to precipitate[3].

  • Purification: Filter the solid under vacuum, wash thoroughly with distilled water to remove DMF and inorganic salts, and purify via silica gel column chromatography if trace di-adduct is present[3].

Protocol B: Symmetrical Di-Substitution (e.g., 2,3-bis(phenylthio)quinoxaline)

Objective: Drive the reaction to completion by overcoming the deactivated mono-substituted intermediate.

  • Reaction Setup: Dissolve 2,3-dichloroquinoxaline (1.0 eq) in Ethanol or DMF. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or 
    
    
    
    (3.0 eq)[6].
  • Nucleophile Addition: Add the alkyl/aryl thiol (2.5 eq) in one portion. Causality: Excess nucleophile ensures the equilibrium is pushed entirely toward the di-substituted product[5].

  • Thermal Activation: Heat the reaction mixture to reflux (or 70 °C if using DMF). The added thermal energy overcomes the reduced electrophilicity of the mono-thioether intermediate[5].

  • Monitoring & Isolation: Reflux for 4–12 hours until TLC confirms the disappearance of the mono-substituted intermediate. Pour into water, extract with dichloromethane (DCM), dry over

    
    , and evaporate[4]. Recrystallize from ethanol.
    
Protocol C: Synthesis of Quinoxaline-2,3-dithione

Objective: Synthesize the dithione derivative utilizing thiourea as a stable, odorless sulfur source.

  • Thiouronium Salt Formation: Reflux a mixture of 2,3-dichloroquinoxaline (1.0 eq) and thiourea (2.5 eq) in absolute ethanol for 3 hours[7][8].

  • Hydrolysis (Self-Validation): Remove the heating bath. Slowly add a 10% aqueous NaOH solution to the mixture. Causality: The base hydrolyzes the intermediate thiouronium salt into the water-soluble sodium thiolate salt. The solution should become homogenous, validating the formation of the salt[7].

  • Acidification: Reflux for an additional 2 hours. Cool the mixture and slowly acidify with 2M HCl until the pH reaches ~3.

  • Isolation: The acidification protonates the thiolate, causing the highly stable quinoxaline-2,3-dithione (which exists predominantly in its dithione tautomer) to precipitate as a solid[7][8]. Filter, wash with water, and dry.

References

  • Benchchem. How to avoid di-substitution in 2,3-dichloroquinoxaline reactions. Benchchem Technical Guides. 3

  • Benchchem. A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Benchchem Technical Guides. 5

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.1

  • MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.4

  • The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. Comprehensive Organic Chemistry Experiments. 7

  • PMC / NIH. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.8

  • Semantic Scholar. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines.6

Sources

Application

Advanced Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Quinoxaline Functionalization

Abstract The quinoxaline core is a privileged, nitrogen-rich scaffold ubiquitous in medicinal chemistry, antimicrobial drug development, and organic materials science. However, its electron-deficient nature and the prese...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxaline core is a privileged, nitrogen-rich scaffold ubiquitous in medicinal chemistry, antimicrobial drug development, and organic materials science. However, its electron-deficient nature and the presence of highly coordinating nitrogen atoms present unique challenges in transition-metal catalysis. This application note provides a comprehensive, mechanistically grounded guide to executing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on haloquinoxaline substrates, ensuring high yields and reproducible workflows.

Mechanistic Insights: Overcoming Quinoxaline-Specific Pitfalls

The primary challenge in the palladium-catalyzed functionalization of quinoxalines is the inherent basicity and coordinating ability of the pyrazine nitrogens. As an application scientist, understanding the causality behind reaction failures is critical for optimization.

  • Catalyst Poisoning & Sluggish Oxidative Addition: The nitrogen atoms in the quinoxaline ring can strongly coordinate to the palladium center. This off-cycle coordination significantly slows down the oxidative addition of the C-X bond, trapping the catalyst in an inactive state[1].

  • Homo-Coupling Byproducts: Because oxidative addition to the quinoxaline is delayed, highly reactive coupling partners (like arylboronic acids or terminal alkynes) are left unconsumed in the mixture. This allows competing side reactions to dominate, such as the homo-coupling of organoboron reagents (forming symmetrical biaryls) or Glaser-type diyne formation in Sonogashira reactions[1].

  • Causality-Driven Optimization: To bypass these issues, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, or tBuXPhos) is strictly required. The severe steric bulk of these ligands prevents the quinoxaline nitrogens from occupying the coordination sphere of the Pd center, thereby accelerating oxidative addition and subsequent reductive elimination[1]. Furthermore, rigorous degassing is critical; dissolved oxygen oxidizes the active Pd(0) to Pd(II), directly facilitating the undesired homo-coupling pathways[1].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Stabilized by Bulky Ligands) OxAdd Oxidative Addition (Haloquinoxaline) Pd0->OxAdd C-X Bond Cleavage Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Unhindered Ligands PdII Pd(II) Intermediate OxAdd->PdII Bulky Ligands (e.g., XPhos) TransMet Transmetalation / Amine Binding PdII->TransMet Addition of Coupling Partner RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Functionalized Quinoxaline RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed cross-coupling on quinoxalines highlighting N-coordination pitfalls.

Quantitative Data Summary

The following table summarizes optimized conditions and expected yields for the three primary cross-coupling methodologies on the quinoxaline core, synthesized from established literature protocols[2][3][4].

Reaction TypeRepresentative SubstrateCoupling PartnerCatalyst & Ligand SystemBase & SolventExpected Yield
Suzuki-Miyaura 2-Chloro-3-(2-pyridinyl)quinoxalineArylboronic acidsPd(OAc)₂, XPhosK₂CO₃, Dioxane/H₂O75–92%
Sonogashira 2-Chloro-3-methoxyquinoxalinePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N, DMF80–95%
Buchwald-Hartwig Halo-quinoxaline derivativesPrimary/Secondary AminesPd₂(dba)₃, tBuXPhosNaOtBu, Toluene65–85%

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Causality Note: Dioxane/water is chosen as the optimal solvent system because water is necessary to dissolve the inorganic base (K₂CO₃) and activate the boronic acid via a boronate intermediate, which is a prerequisite for a successful transmetalation step[2].

  • Preparation (Glovebox/Schlenk): In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-(2-pyridinyl)quinoxaline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and anhydrous K₂CO₃ (2.5 equiv).

  • Degassing: Evacuate and backfill the flask with high-purity argon three times. This step is non-negotiable to eliminate oxygen and prevent boronic acid homo-coupling[1].

  • Solvent Addition: Add a previously degassed mixture of 1,4-dioxane and H₂O (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.

  • Reaction Execution: Heat the mixture to 90–100 °C for 8–12 hours. The progress of the reaction acts as a self-validating system; monitor via TLC or LC-MS until the starting haloquinoxaline is completely consumed[2].

  • Work-up & Validation: Cool to room temperature, dilute the mixture with ethyl acetate, and filter through a pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography. Validate the final product identity using ¹H/¹³C NMR and HRMS[2].

Protocol B: Sonogashira Coupling & Tandem Iodocyclization

Causality Note: This protocol utilizes a Pd/Cu co-catalytic system. Copper(I) iodide forms a copper acetylide intermediate that readily undergoes transmetalation with the Pd(II) complex. The subsequent iodocyclization leverages the newly installed alkyne to form complex, fused furo- or thieno[2,3-b]quinoxalines[3].

  • Coupling Setup: Combine 2-chloro-3-methoxyquinoxaline (1.0 equiv), PdCl₂(PPh₃)₂ (5 mol%), and CuI (10 mol%) in a dry round-bottom flask under an argon atmosphere.

  • Reagent Addition: Inject anhydrous DMF (0.3 M) and triethylamine (3.0 equiv) acting as both base and co-solvent, followed by the dropwise addition of phenylacetylene (1.5 equiv).

  • Reaction Execution: Stir the mixture at 80 °C for 6 hours. The reaction is visually self-validating when a color change (often dark brown/black) and heavy salt precipitation (Et₃N·HCl) are observed.

  • Iodocyclization (Tandem Step): Isolate the alkynylquinoxaline intermediate via standard aqueous work-up. Dissolve the intermediate in anhydrous CH₂Cl₂ and add Iodine monochloride (ICl) (1.2 equiv) dropwise at room temperature. Stir for 2 hours to afford the 3-iodo-2-phenylfuro[2,3-b]quinoxaline[3].

  • Validation: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine. Extract with CH₂Cl₂, concentrate, and validate the cyclized core via ¹³C NMR (specifically noting the disappearance of the internal alkyne carbon signals).

Protocol C: Buchwald-Hartwig Amination

Causality Note: For quinoxalines bearing electronegative substituents, standard ligands like XPhos often yield poor results. Switching to the more sterically demanding and electron-rich tBuXPhos significantly improves the reductive elimination of the C-N bond, increasing yields from ~10% to >70%[4].

  • Setup: In an argon-purged flask, combine the haloquinoxaline (1.0 equiv), the amine coupling partner (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), tBuXPhos (7.5 mol%), and sodium tert-butoxide (1.5 equiv)[4].

  • Solvent & Heating: Add anhydrous, rigorously degassed toluene (0.2 M). Heat the reaction mixture to 110 °C for 12–16 hours.

  • Work-up: Cool the mixture to room temperature, dilute with CH₂Cl₂, and filter through Celite to remove the insoluble base and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography using a Hexanes/EtOAc gradient.

ExperimentalWorkflow Setup 1. Inert Setup (Schlenk/Glovebox) Reagents 2. Reagent Addition (Pd, Ligand, Base) Setup->Reagents Reaction 3. Thermal Reaction (80-110°C, Stirring) Reagents->Reaction Workup 4. Work-up & Extraction (Celite Filtration) Reaction->Workup Purification 5. Purification (Chromatography) Workup->Purification Validation 6. Characterization (NMR, MS) Purification->Validation

Experimental workflow for palladium-catalyzed cross-coupling of quinoxaline derivatives.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,3-Dichloroquinoxaline Stability &amp; Isolation

Ticket ID: #DCQ-HYDROLYSIS-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Preventing hydrolysis of 2,3-dichloroquinoxaline (DCQ) during workup Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DCQ-HYDROLYSIS-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Preventing hydrolysis of 2,3-dichloroquinoxaline (DCQ) during workup

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

Welcome to the Heterocycle Stability Hub. You are likely experiencing yield loss or contamination during the synthesis of 2,3-dichloroquinoxaline (DCQ) from quinoxaline-2,3-dione using phosphoryl chloride (


).

The Core Problem: DCQ is highly electrophilic at the C2/C3 positions due to the electron-withdrawing pyrazine nitrogens. While this makes it an excellent scaffold for


 reactions, it also renders it susceptible to hydrolysis  during the aqueous quench, reverting it to 3-chloroquinoxalin-2(1H)-one (monohydrolysis) or quinoxaline-2,3-dione (complete hydrolysis).

The Solution: Success depends on minimizing the "Acid-Heat-Water" triangle during workup. The protocols below prioritize the removal of excess acid generator (


) before aqueous contact and controlling pH during the quench.

The Mechanism of Failure (Why it Hydrolyzes)

To prevent hydrolysis, you must understand the mechanism. The reaction is an ipso-substitution . In the presence of acid (generated by quenching


) and heat (exothermic quench), water acts as a nucleophile.
Visualization: The Hydrolysis Pathway

The following diagram illustrates the critical failure points where DCQ reverts to the quinoxalinone.

HydrolysisMechanism cluster_conditions DANGER ZONE: Acidic Aqueous Workup DCQ 2,3-Dichloroquinoxaline (Target Product) TS Tetrahedral Intermediate DCQ->TS + H2O / H+ H2O H2O (Quench) H2O->TS Acid H+ (Catalyst) Acid->TS Mono 3-Chloroquinoxalin-2(1H)-one (Major Impurity) TS->Mono - HCl (Irreversible) Dione Quinoxaline-2,3-dione (Starting Material) Mono->Dione + H2O / Heat (Prolonged exposure)

Caption: Mechanism of acid-catalyzed hydrolysis of DCQ. The C-Cl bond is activated by protonation of the ring nitrogen, facilitating water attack.

Critical Workup Protocols

Do not rely on a standard "pour onto ice" method if you are working on a large scale (>5g). The exotherm will locally boil the water, accelerating hydrolysis.

Protocol A: The "Distill & Buffer" Method (Recommended)

Best for: High purity requirements and scales >10g.

StepActionTechnical Rationale
1 Vacuum Distillation Remove excess

directly from the reaction flask under reduced pressure (rotary evaporator or manifold) at <60°C. Do not skip this.
2 Dissolution Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate .
3 Buffered Quench Pour the organic solution slowly into a stirred slurry of Ice + Sodium Bicarbonate (

)
.
4 Rapid Separation Separate layers immediately. Wash organic layer with cold brine.
5 Drying Dry over anhydrous

and concentrate.
Protocol B: The "Slurry Quench" (Small Scale)

Best for: Rapid screening (<1g).

  • Cool the reaction mixture to 0°C.

  • Pour the mixture slowly into a vigorously stirred beaker of crushed ice .

  • IMMEDIATELY filter the precipitate.

  • Wash the solid with copious cold water (to remove acid) followed by a small amount of cold hexane.

  • Critical: Dry under high vacuum immediately. Wet solid hydrolyzes over time.

Diagnostic & Troubleshooting (FAQ)

Q1: My product is a white solid, but the yield is >100%. What happened?

A: You likely have trapped inorganic salts or partial hydrolysis.

  • Check: Run a TLC (20% EtOAc/Hexane). DCQ moves (

    
    ), while the hydrolyzed lactam (quinoxalinone) is much more polar and stays near the baseline.
    
  • Fix: Redissolve in DCM, wash with water, dry, and re-concentrate.

Q2: How do I confirm hydrolysis using NMR?

A:


 NMR in 

is the definitive test.
  • Target (DCQ): Shows only aromatic signals (two multiplets between 7.8 – 8.2 ppm).

  • Hydrolyzed (Lactam): Look for a broad singlet at ~12.5 - 12.8 ppm . This is the N-H proton of the amide tautomer. If you see this, you must re-chlorinate or purify.

Q3: Can I store the crude material?

A: Only if strictly anhydrous. DCQ slowly hydrolyzes in moist air. Store in a desiccator or under nitrogen at 4°C. If the solid smells acrid (HCl gas), it is degrading.

Decision Tree: Workup Strategy

Use this logic flow to determine the best isolation method for your specific batch.

WorkupDecision Start Reaction Complete (TLC Check) ScaleCheck Scale > 5 grams? Start->ScaleCheck Distill Distill excess POCl3 (Vacuum, <60°C) ScaleCheck->Distill Yes (Recommended) DirectQuench Direct Quench (Risky) ScaleCheck->DirectQuench No (Time constrained) SolventAdd Dissolve residue in DCM/EtOAc Distill->SolventAdd IceQuench Pour onto Crushed Ice DirectQuench->IceQuench BufferQuench Pour into Ice/NaHCO3 SolventAdd->BufferQuench Isolate Separate Layers -> Dry -> Evaporate BufferQuench->Isolate Filter Filter Solid -> Wash H2O -> Dry IceQuench->Filter

Caption: Decision matrix for isolating 2,3-dichloroquinoxaline based on scale and stability risks.

References

  • BenchChem. (2025).[1][2] A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines. Retrieved from

  • ChemicalBook. (2025).[2] 2,3-Dichloroquinoxaline Properties and Synthesis. Retrieved from

  • Royal Society of Chemistry. (2017).[3] Synthesis of 2,3-quinoxalinedithiol (Supplementary Info). Comprehensive Organic Chemistry Experiments. Retrieved from

  • PubChem. (2025).[4] 2,3-Dichloroquinoxaline Compound Summary. National Library of Medicine. Retrieved from

  • Galal, S. A., et al. (2006).[5] Part I: Synthesis, cancer chemopreventive activity and molecular docking study of novel quinoxaline derivatives. Acta Chromatographica, 17, 97. (Cited via Sigma Aldrich Product Data).

Sources

Optimization

Technical Support Center: Optimizing POCl₃ Chlorination of Quinoxaline Diones

Welcome to the Technical Support Center for the chlorination of quinoxaline diones using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to navigate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chlorination of quinoxaline diones using phosphorus oxychloride (POCl₃). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the core structure of many therapeutic agents.[1] The conversion of quinoxaline-2,3(1H,4H)-diones to 2,3-dichloroquinoxalines is a pivotal step, enabling a wide range of subsequent nucleophilic aromatic substitution (SNAr) reactions to build molecular diversity.[1][2][3]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established literature and extensive field experience. Our goal is to empower you to optimize your reaction yields, minimize side products, and ensure reproducible results.

Understanding the Reaction: Mechanism and Key Parameters

The chlorination of the amide functionalities in quinoxaline-2,3-dione to the corresponding chloro-aromatic system is a robust but nuanced process. Phosphorus oxychloride serves as both the chlorinating agent and often as the solvent. The reaction is believed to proceed through the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[4]

Several factors critically influence the success of this reaction:

  • Temperature: Typically requires heating to reflux (around 100-110 °C) to drive the reaction to completion.[1][4][5]

  • Reaction Time: Adequate time at reflux is necessary, often monitored by Thin Layer Chromatography (TLC).[1][4]

  • Purity of Reagents: Moisture can react with POCl₃, reducing its efficacy and generating byproducts.

  • Work-up Procedure: The quenching of excess POCl₃ is highly exothermic and must be handled with extreme care to prevent product hydrolysis and ensure safety.[4][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the chlorination of quinoxaline diones with POCl₃.

Scenario 1: Low or No Conversion of Starting Material

Question: I've refluxed my quinoxaline-2,3-dione in POCl₃ for several hours, but TLC analysis shows a significant amount of starting material remaining. What could be the issue?

Answer: Incomplete conversion is a common challenge that can often be traced back to a few key factors:

  • Insufficient Reaction Time or Temperature: Ensure your reaction is maintained at a vigorous reflux (typically 100-110 °C) for an adequate period, usually 3 hours or more.[1][4] Monitor the reaction's progress by TLC until the starting material spot is no longer visible.

  • Reagent Quality: Phosphorus oxychloride is highly reactive with water.[7] If your POCl₃ has been exposed to atmospheric moisture, its effectiveness as a chlorinating agent will be diminished. Using freshly distilled or a new bottle of POCl₃ is recommended.

  • Catalyst/Additive: While POCl₃ can be used alone, the addition of a catalyst or co-reagent can sometimes improve yields. For other heterocyclic systems, additives like phosphorus pentachloride (PCl₅) or bases such as pyridine or benzyltriethylammonium chloride have been shown to be effective.[4][5][8][9]

Scenario 2: Product Reverts to Starting Material During Work-up

Question: My reaction appears complete by TLC, but after quenching with water and neutralizing, I isolate the starting quinoxaline-2,3-dione. Why is this happening?

Answer: This is a classic sign of product hydrolysis. The 2,3-dichloroquinoxaline product is susceptible to hydrolysis back to the dione, especially under harsh aqueous work-up conditions.[7] Here’s how to mitigate this:

  • Evaporate Excess POCl₃: Before quenching, it is highly advisable to remove the excess POCl₃ under vacuum.[1][4][7] This significantly reduces the exothermicity of the quench and minimizes the amount of acidic byproducts that can promote hydrolysis.

  • Controlled Quenching: The quenching process is critical. A "reverse quench," where the reaction mixture is slowly added to a vigorously stirred slurry of ice and a mild base like sodium bicarbonate, is the safest and most effective method.[6][10] This keeps the POCl₃ as the limiting reagent during the quench, controlling the heat generated. Never add water or base directly to the hot reaction mixture.

  • Choice of Base: Use a weak inorganic base like sodium bicarbonate for neutralization.[7][10] Strong bases can also promote hydrolysis or other side reactions. The goal is to neutralize the generated HCl and phosphoric acid without creating a strongly basic environment.

  • Temperature Management: Keep the quenching mixture cold (below 20°C) throughout the addition process to prevent localized heating that can accelerate hydrolysis.[6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing common issues in the POCl₃ chlorination of quinoxaline diones.

TroubleshootingWorkflow start Reaction Start: Quinoxaline-2,3-dione + POCl₃ reflux Reflux at 100-110°C start->reflux monitor_tlc Monitor by TLC reflux->monitor_tlc incomplete Incomplete Reaction monitor_tlc->incomplete Starting Material Remains complete Reaction Complete monitor_tlc->complete Starting Material Consumed troubleshoot_incomplete Check Reagent Quality Increase Reaction Time Consider Additives (e.g., PCl₅) incomplete->troubleshoot_incomplete troubleshoot_incomplete->reflux Re-run Reaction workup Work-up Procedure complete->workup hydrolysis Product Hydrolysis workup->hydrolysis Starting Material Reappears success Successful Isolation of 2,3-Dichloroquinoxaline workup->success Product Isolated troubleshoot_hydrolysis Evaporate Excess POCl₃ Perform Reverse Quench Use Weak Base (NaHCO₃) Maintain Low Temperature hydrolysis->troubleshoot_hydrolysis troubleshoot_hydrolysis->workup Refine Work-up

Caption: Troubleshooting workflow for POCl₃ chlorination.

Frequently Asked Questions (FAQs)

Q1: Can I use a solvent with POCl₃ for this reaction?

A1: While POCl₃ is often used in excess as both reagent and solvent, some procedures report the use of a high-boiling inert solvent like toluene or chlorobenzene.[5][11] This can be advantageous when working with substrates that have poor solubility in POCl₃ alone. However, for the chlorination of quinoxaline-2,3-dione, using excess POCl₃ is the most commonly reported and effective method.[1][4]

Q2: What are the primary safety concerns when working with POCl₃?

A2: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent.[12] It reacts violently with water, releasing toxic and corrosive hydrogen chloride gas and phosphoric acid in a highly exothermic reaction.[6] Always handle POCl₃ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of excess POCl₃ is particularly hazardous and must be performed with extreme caution, as detailed in the work-up protocol.

Q3: Are there any alternatives to POCl₃ for this chlorination?

A3: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) in the presence of DMF have been used for the chlorination of quinoxaline-2,3-dione.[13] Other reagents such as oxalyl chloride or the Vilsmeier-Haack reagent are also used for chlorinating similar heterocyclic systems and could potentially be adapted.[12] However, POCl₃ generally provides reliable and high-yielding results for this specific substrate.

Q4: How can I purify the final 2,3-dichloroquinoxaline product?

A4: After a successful work-up, the crude 2,3-dichloroquinoxaline is often obtained as a solid.[1] Purification can typically be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture. Alternatively, column chromatography on silica gel can be employed for higher purity if needed.[10]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroquinoxaline

This protocol outlines the direct chlorination of quinoxaline-2,3(1H,4H)-dione using an excess of phosphorus oxychloride.[1][4]

Materials:

  • Quinoxaline-2,3(1H,4H)-dione

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Vacuum distillation apparatus

  • Large beaker for quenching

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add quinoxaline-2,3(1H,4H)-dione (1.0 equivalent).

  • Carefully add phosphorus oxychloride (10-20 volumes) to the flask in a fume hood.

  • Heat the mixture to reflux (approximately 100-110 °C) with stirring for 3-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material is no longer observed.

  • Allow the reaction mixture to cool to room temperature.

  • Set up a vacuum distillation to remove the excess POCl₃. This step is crucial for a safe work-up.

  • Prepare a large beaker with a vigorously stirred slurry of crushed ice and water.

  • Slowly and carefully add the cooled reaction residue dropwise to the ice slurry. The addition should be controlled to manage the exothermic reaction.

  • Once the addition is complete, slowly add solid sodium bicarbonate in portions until the evolution of gas ceases and the pH of the aqueous layer is neutral (pH ~7).

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-dichloroquinoxaline.

  • Purify the product by recrystallization or column chromatography as needed.

Quantitative Data Summary
ParameterRecommended Value/ConditionRationale
Reagent Ratio 10-20 volumes of POCl₃ per 1 equivalent of quinoxaline dioneEnsures sufficient reagent and acts as a solvent.
Temperature 100-110 °C (Reflux)Provides the necessary activation energy for the reaction.[4][5]
Reaction Time 3-4 hours (TLC monitored)Allows for complete conversion of the starting material.[1][4]
Quenching Temp. < 20 °CMinimizes product hydrolysis during work-up.[6]

Reaction Mechanism Visualization

The following diagram illustrates the proposed mechanism for the POCl₃ chlorination of a single amide functionality within the quinoxaline-2,3-dione.

ReactionMechanism cluster_0 Phosphorylation cluster_1 Nucleophilic Attack Amide R-C(=O)NH-R' Intermediate1 [Intermediate Phosphate Ester] Amide->Intermediate1 + POCl₃ - HCl POCl3 P(=O)Cl₃ Intermediate2 [Intermediate Phosphate Ester] Product R-C(Cl)=N-R' Intermediate2->Product + Cl⁻ Chloride Cl⁻

Caption: Proposed mechanism for POCl₃ chlorination.

References

  • Novel Catalyst-Free Synthesis of Some 3-Alkylaminoquinoxaline-2(1H)-thiones and 3-Alkyloxyquinoxaline-2(1H)-thiones in Ethanol. ACS Omega. Available at: [Link]

  • Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Stru. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Chlorination using POCl3 and benzyltriethylammonium chloride. Google Patents.
  • How should I proceed in Chlorination using POCl3? ResearchGate. Available at: [Link]

  • POCl3 Chlorination of 4-Quinazolones. ResearchGate. Available at: [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry. Available at: [Link]

  • Method for preparing 2, 3-dichloro quinoxaline derivative by one-pot boiling. Google Patents.
  • Photoredox-catalysed chlorination of quinoxalin-2(1H)-ones enabled by using CHCl3 as a chlorine source. Chemical Communications (RSC Publishing). Available at: [Link]

  • Chemistry of 2,3-Dichloroquinoxalines. ResearchGate. Available at: [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Organic Chemistry Portal. Available at: [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Available at: [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. PubMed. Available at: [Link]

  • 6.1. Synthesis of 2,3-Quinoxalinedithiol. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Center for Biotechnology Information. Available at: [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Separation of 5-Methyl and 8-Methyl Quinoxaline Isomers

Welcome to the Technical Support Center for the resolution of 5-methyl and 8-methyl quinoxaline isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the resolution of 5-methyl and 8-methyl quinoxaline isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges associated with the separation, purification, and characterization of these closely related positional isomers. Here, you will find in-depth troubleshooting advice and frequently asked questions to support your experimental success.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the separation and analysis of 5-methyl and 8-methyl quinoxaline.

Issue 1: Poor or No Separation of Isomers in HPLC Analysis

Question: I am attempting to separate a mixture of 5-methyl and 8-methyl quinoxaline using reverse-phase HPLC, but I am observing a single broad peak or two very poorly resolved peaks. What are the likely causes and how can I improve the separation?

Answer:

Poor resolution of these isomers is a common challenge due to their similar physicochemical properties. The primary reasons for co-elution or poor separation in reverse-phase HPLC include suboptimal mobile phase composition, an inappropriate stationary phase, or inadequate method parameters.

Probable Causes & Solutions:

Probable Cause Scientific Rationale Recommended Solution
Inadequate Mobile Phase Polarity The slight difference in polarity between the 5-methyl and 8-methyl isomers requires a finely tuned mobile phase to achieve differential partitioning between the mobile and stationary phases.Begin with a standard mobile phase, such as a mixture of acetonitrile and water, and perform a gradient elution to identify the approximate elution time.[1] Then, switch to an isocratic elution with a mobile phase composition that is slightly weaker (i.e., higher water content) than the composition at which the isomers elute in the gradient run. Methodical, small adjustments to the acetonitrile/water ratio can significantly impact resolution. The addition of a small amount of an acid, like formic or phosphoric acid, can improve peak shape by ensuring the analytes are in a consistent protonation state.[1]
Unsuitable Stationary Phase A standard C18 column may not provide sufficient selectivity for these positional isomers. The separation mechanism relies on subtle differences in hydrophobicity and potential π-π interactions.Consider a stationary phase with a different selectivity. A phenyl-hexyl or a biphenyl column can offer enhanced π-π interactions, which may differentiate between the isomers based on the methyl group's position relative to the aromatic system. For more challenging separations, a column with low silanol activity, such as Newcrom R1, can minimize undesirable interactions and improve peak symmetry.[1]
Suboptimal Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence resolution.[2]Experiment with column temperature. Increasing the temperature can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution. However, in some cases, lower temperatures can enhance selectivity. A systematic study of temperatures between 25°C and 40°C is recommended.
High Flow Rate A high flow rate can lead to band broadening and reduced resolution as it may not allow for sufficient equilibration of the analytes between the mobile and stationary phases.Reduce the flow rate. A lower flow rate increases the residence time of the isomers on the column, allowing for more theoretical plates and better separation. Start with a typical flow rate (e.g., 1 mL/min) and incrementally decrease it to observe the effect on resolution.
Issue 2: Difficulty in Confirming Isomer Identity Post-Separation

Question: I have successfully separated two peaks that I believe are 5-methyl and 8-methyl quinoxaline. How can I definitively confirm the identity of each peak?

Answer:

Unambiguous identification of positional isomers requires spectroscopic analysis. While HPLC provides separation, it does not inherently identify the compounds. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.

Confirmation Workflow:

dot digraph "Isomer_Confirmation_Workflow" { graph [fontname="Arial", fontsize=12, label="Workflow for Isomer Identification", labelloc=t, width=7.5, height=auto, ratio=fill, size="7.5,11.25!"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: Workflow for Isomer Identification.

Detailed Analytical Techniques:

  • Mass Spectrometry (MS):

    • GC-MS: If the isomers are sufficiently volatile and thermally stable, GC-MS is an excellent method.[3] The electron ionization (EI) mass spectra of both isomers will show a molecular ion peak at m/z 144.[4] While the fragmentation patterns might be very similar, subtle differences in the relative intensities of fragment ions may exist. For definitive molecular weight confirmation, a soft ionization technique like chemical ionization (CI) can be used to observe the protonated molecule [M+H]⁺ at m/z 145.[5]

    • LC-MS: Coupling your HPLC system to a mass spectrometer allows for the direct analysis of the eluting peaks. Electrospray ionization (ESI) is a common technique that will also show the protonated molecule [M+H]⁺.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is the most definitive method for distinguishing between the 5-methyl and 8-methyl isomers. The chemical shifts and coupling patterns of the aromatic protons will be distinct for each isomer due to the different positions of the methyl group. It is crucial to compare the obtained spectra with literature data or with spectra of authenticated standards.[7][8]

Issue 3: Low Yield After Purification by Column Chromatography or Recrystallization

Question: I am trying to purify a synthesized mixture of 5-methyl and 8-methyl quinoxaline, but I am experiencing significant product loss during column chromatography and/or recrystallization. How can I improve my yield?

Answer:

Low recovery during purification is often due to suboptimal selection of solvents and techniques.

Troubleshooting Purification:

Purification Method Potential Issue Recommended Solution
Column Chromatography Similar Polarity: The isomers have very similar polarities, making baseline separation on a standard silica gel column challenging. This can lead to broad, overlapping fractions and subsequent loss of product when trying to isolate pure fractions.Optimize the Solvent System: Use a shallow gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[9][10] Careful monitoring of fractions by thin-layer chromatography (TLC) is essential. Consider a Different Stationary Phase: If silica gel is ineffective, alumina may offer different selectivity.[10]
Recrystallization Co-crystallization: Due to their structural similarity, the isomers may co-crystallize, making separation by this method difficult.Fractional Crystallization: This technique can sometimes be effective. It involves dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first. This process often needs to be repeated multiple times. Trying different solvents is key; ethanol is a common solvent for quinoxaline derivatives.[9][11] Purify Before Recrystallization: It is often more effective to first perform a rough separation by column chromatography to enrich the mixture in one isomer before attempting recrystallization.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key structural and physical property differences between 5-methyl and 8-methyl quinoxaline?

A1: Both are isomers with the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol . The key difference is the position of the methyl group on the benzene ring of the quinoxaline core. This seemingly small change can lead to subtle differences in their dipole moments, crystal packing, and boiling points, which are exploited in separation techniques. 5-Methylquinoxaline is described as an amber liquid with a nutty, roasted odor.[9]

Q2: Can I use Gas Chromatography (GC) to separate these isomers?

A2: Yes, GC is a viable technique for separating 5-methyl and 8-methyl quinoxaline, provided they are volatile and thermally stable under GC conditions. A non-polar or mid-polarity capillary column, such as a DB-5ms, is a good starting point.[3] Temperature programming will be crucial for achieving good resolution.

Q3: Are there any specific safety precautions I should take when working with methylquinoxaline isomers?

A3: Yes. 5-Methylquinoxaline is classified as a warning-level hazard, causing skin and eye irritation, and may cause respiratory irritation. It is important to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) for detailed safety information.

Q4: What is the typical synthetic route for preparing these isomers?

A4: The most common method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12] For 5-methylquinoxaline, the starting material would be 3-methyl-1,2-phenylenediamine, which is condensed with glyoxal. Similarly, 8-methylquinoxaline would be synthesized from 2,3-diaminotoluene. The crude product is often a mixture of isomers that requires purification.[9]

dot digraph "Synthesis_Workflow" { graph [fontname="Arial", fontsize=12, label="General Synthesis of Methylquinoxalines", labelloc=t, width=7.5, height=auto, ratio=fill, size="7.5,11.25!"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} केंद Caption: General Synthesis of Methylquinoxalines.

References

  • Knize, M. G., Happe, J. A., Healy, S. K., & Felton, J. S. (1987). Identification of the mutagenic quinoxaline isomers from fried ground beef. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 178(1), 25-32. Available at: [Link]

  • MDPI. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. Available at: [Link]

  • Imanishi, M., Sonoda, M., Miyazato, H., Sugimoto, K., Akagawa, M., & Tanimori, S. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 1875-1885. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Available at: [Link]

  • PrepChem.com. Synthesis of 8-methylquinoline. Available at: [Link]

  • Badr, M. Z. A., El-Naggar, G. M., El-Sherief, H. A. H., & Mahgoub, S. A. (1982). Synthesis and Reactions of Quinoxaline Derivatives. Bulletin of the Chemical Society of Japan, 55(7), 2169-2173. Available at: [Link]

  • He, X., Huang, J., Li, Y., Wu, Y., & Chen, B. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. Journal of AOAC INTERNATIONAL, 104(5), 1367-1374. Available at: [Link]

  • ResearchGate. GC chromatogram (a) and mass spectrum (b) chart of the 2-methylquinoxaline standard solution at the concentration of 0.057 mg mL−1. Available at: [Link]

  • MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Available at: [Link]

  • TSI Journals. Use of modern technique for synthesis of quinoxaline derivatives as potential anti-virus compounds. Available at: [Link]

  • Li, J., Wang, Y., & Zhang, S. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. Available at: [Link]

  • Sharma, P., Rane, N., & Gurram, V. K. (2004). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules, 9(12), 1018-1026. Available at: [Link]

  • Marterer, W., Prikoszovich, W., Wiss, J., & Prashad, M. (2003). The Nitration of 8-Methylquinoxalines in Mixed Acid. Organic Process Research & Development, 7(3), 324-327. Available at: [Link]

  • Romanelli, G. P., Sobral, P. G., & Baronetti, G. T. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2013, 1-7. Available at: [Link]

  • Vieira, M., & Ferreira, I. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 645-659. Available at: [Link]

  • Ward, K. D. (1987). SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES (Thesis). Texas Tech University. Available at: [Link]

  • Alasmari, F. A. S., Ali, A. A. M., & El-Sayed, W. A. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. International Journal of Advanced Research in Chemical Science, 2(1), 14-22. Available at: [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. Available at: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]

  • Shimadzu. Novel GC-MS Ionization Technique to Identify Unknown Compounds. Available at: [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Available at: [Link]

  • Patel, K. B., Patel, Y. M., & Patel, R. B. (2013). The Metal Complexes of 5-[(benzyloxy) methyl] quinolin-8-ol (BeMQ) and 8-quinolinols mixed Ligand. Research Journal of Recent Sciences, 2, 55-60. Available at: [Link]

  • MDPI. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Available at: [Link]

  • Patel, M. N., & Patel, C. R. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry, 6(1), 81-87. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 7-Bromo-2,3-dichloro-5-methylquinoxaline

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the purification of 7-Bromo-2,3-dichloro-5-methylquinoxaline. This docume...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on the purification of 7-Bromo-2,3-dichloro-5-methylquinoxaline. This document moves beyond generic protocols to offer a troubleshooting-oriented approach, grounded in the physicochemical principles that govern the separation of this highly functionalized heterocyclic compound.

I. Understanding the Molecule: Physicochemical Properties and Their Implications for Purification

A successful purification strategy begins with a thorough understanding of the target molecule's properties. While specific experimental data for 7-Bromo-2,3-dichloro-5-methylquinoxaline is not extensively published, we can infer its behavior based on its structural motifs and data from similar halogenated quinoxalines.[1][2]

Table 1: Predicted Physicochemical Properties of 7-Bromo-2,3-dichloro-5-methylquinoxaline

PropertyPredicted Value/CharacteristicImplication for Purification
Molecular Formula C9H5BrCl2N2High molecular weight suggests it is likely a solid at room temperature.
Polarity Moderately PolarThe quinoxaline core and halogen substituents contribute to its polarity, making it soluble in a range of organic solvents but likely insoluble in water.[1][2] This polarity is key to selecting appropriate chromatographic conditions.
Solubility Likely soluble in chlorinated solvents (DCM, chloroform), ethers (THF, diethyl ether), and esters (ethyl acetate). Moderately soluble in alcohols (ethanol, methanol). Insoluble in non-polar solvents (hexanes, petroleum ether) and water.[1][2]This solubility profile is critical for choosing solvents for recrystallization and the mobile phase in column chromatography.
Thermal Stability Expected to be thermally stable.Suitable for purification techniques that may involve heating, such as recrystallization.
UV-activity The aromatic quinoxaline core ensures strong UV absorbance.Allows for easy visualization on TLC plates and monitoring during HPLC purification.

II. Strategic Approach to Purification: A Decision-Making Workflow

The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. The following workflow provides a logical approach to selecting the most appropriate technique.

Purification_Workflow start Crude Product (7-Bromo-2,3-dichloro-5-methylquinoxaline) tlc Initial Purity Assessment (TLC/¹H NMR) start->tlc decision1 Is the major spot well-separated from impurities? tlc->decision1 recrystallization Recrystallization decision1->recrystallization Yes (impurities have very different polarities) column Column Chromatography decision1->column No (impurities have similar polarities) final_purity Final Purity Analysis (HPLC, NMR, MS) recrystallization->final_purity decision2 Are impurities baseline or very close to the product spot? column->decision2 prep_hplc Preparative HPLC decision2->prep_hplc Yes (difficult separation) decision2->final_purity No (good separation achieved) prep_hplc->final_purity success Pure Product final_purity->success

Caption: Decision workflow for selecting the optimal purification strategy.

III. Troubleshooting and FAQs

This section addresses common challenges encountered during the purification of 7-Bromo-2,3-dichloro-5-methylquinoxaline in a question-and-answer format.

FAQs

  • Q1: What are the most likely impurities in my crude product?

    • A1: The most common impurities will depend on the synthetic route. However, for the synthesis of substituted quinoxalines, you can typically expect:

      • Unreacted starting materials: Such as the substituted o-phenylenediamine or the dicarbonyl compound.

      • Regioisomers: If an unsymmetrical diamine is used, the formation of isomeric products is a common challenge.[3]

      • Byproducts from side reactions: Oxidation of starting materials or the product can lead to colored impurities.[4]

      • Residual catalyst: If a homogeneous catalyst was used.[3]

  • Q2: My purified product is a tan or yellowish solid. Is this normal?

    • A2: While many quinoxaline derivatives are colored, a tan or yellow hue can indicate the presence of impurities, often arising from oxidation.[4] If high purity is required, further purification steps may be necessary. Treatment with activated carbon during recrystallization can sometimes remove colored impurities.

  • Q3: How can I effectively monitor the purification process?

    • A3: Thin-Layer Chromatography (TLC) is an invaluable tool for real-time monitoring. Due to the aromatic nature of 7-Bromo-2,3-dichloro-5-methylquinoxaline, it will be UV-active, allowing for easy visualization on TLC plates under a UV lamp (254 nm).

IV. Experimental Protocols

Protocol 1: Recrystallization

Recrystallization is an effective method for purifying solid compounds when the impurities have significantly different solubilities from the product in a given solvent.[5]

Step-by-Step Methodology:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.

    • Screening: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water).[6][7]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.

  • Decolorization (Optional): If your solution is colored, you can add a small amount of activated carbon and boil for a few minutes. Hot filter the solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Isolation: Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Table 2: Recrystallization Solvent Selection Guide (Hypothetical)

SolventSolubility at RTSolubility at B.P.Recommendation
EthanolLowHighGood Candidate
HexaneInsolubleInsolublePoor Solvent
DichloromethaneHighHighPoor Solvent (may be used as the "good" solvent in a mixed-solvent system)
WaterInsolubleInsolubleAnti-solvent in a mixed-solvent system with a miscible organic solvent.
Protocol 2: Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.[8][9]

Step-by-Step Methodology:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of moderately polar compounds like quinoxalines.[10]

  • Mobile Phase Selection: The choice of eluent is critical for good separation. Use TLC to determine the optimal solvent system. A good starting point for quinoxalines is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).[4]

    • TLC Analysis: Aim for an Rf value of ~0.3 for the product spot.

  • Column Packing:

    • Slurry Method: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting free-flowing powder can then be carefully added to the top of the column. This method is often preferred for less soluble compounds.

  • Elution: Begin eluting with the chosen mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).[4]

  • Fraction Collection: Collect the eluate in small fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

  • Problem: The compound won't elute from the column.

    • Solution: The mobile phase is not polar enough. Gradually increase the percentage of the polar solvent in your eluent system.

  • Problem: All compounds elute together at the solvent front.

    • Solution: The mobile phase is too polar. Decrease the percentage of the polar solvent.

  • Problem: Streaking or tailing of spots on TLC.

    • Solution: The compound may be too polar for silica gel or acidic. Consider using a different stationary phase like alumina or adding a small amount of a modifier (e.g., triethylamine for basic compounds) to the mobile phase.[10]

Chromatography_Troubleshooting start Column Chromatography Issue decision What is the problem? start->decision no_elution Compound does not elute decision->no_elution No Elution fast_elution Compound elutes too fast decision->fast_elution Fast Elution poor_separation Poor separation of spots decision->poor_separation Poor Separation solution_no_elution Increase mobile phase polarity no_elution->solution_no_elution solution_fast_elution Decrease mobile phase polarity fast_elution->solution_fast_elution solution_poor_separation Optimize solvent system (gradient elution) or change stationary phase poor_separation->solution_poor_separation

Caption: Troubleshooting guide for common column chromatography issues.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)

For very difficult separations or when very high purity is required, preparative HPLC is the method of choice.[11][12] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.

Step-by-Step Methodology:

  • Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal column, mobile phase, and gradient conditions. A C18 reversed-phase column is a good starting point for moderately polar compounds.[13][14]

  • Scale-Up: Scale up the analytical method to a preparative scale, adjusting the flow rate and injection volume according to the larger column dimensions.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it to remove any particulate matter.

  • Purification: Inject the sample onto the preparative HPLC system and collect the fractions corresponding to the peak of interest.

  • Isolation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

V. References

  • PubChem. 7-Bromo-2-chloroquinoxaline. [Link]

  • PrepChem. Synthesis of 7-bromoquinoxalin-2-one. [Link]

  • SIELC Technologies. Separation of Quinoxaline on Newcrom R1 HPLC column. [Link]

  • ResearchGate. What is the best solvents combination that can be used to crystallize small natural products?. [Link]

  • ResearchGate. 8. Column Chromatography. [Link]

  • Lab Manager. HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. [Link]

  • Organic Chemistry Data. Flash Column Chromatography. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ResearchGate. Modified 7-Chloro-11H-Indeno[1,2-b]Quinoxaline Heterocyclic System for Biological Activities. [Link]

  • LCGC. Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Nacalai Tesque, Inc. 8. Methods in Developing Mobile Phase Condition for C18 Column. [Link]

  • University of Massachusetts. Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. [Link]

  • International Journal of Current Pharmaceutical Analysis. A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography. [Link]

  • Organic-Chemistry.org. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

  • Molecules. Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. [Link]

  • Reddit. Picking a recrystallization solvent? : r/chemhelp. [Link]

  • U.S. Environmental Protection Agency. 5-BROMO-2-METHYLQUINOLINE Properties. [Link]

  • Arkivoc. Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • U.S. Environmental Protection Agency. 7-bromo-2-chloroquinoxaline - Toxics Release Inventory. [Link]

  • NIST. SOLUBILITY DATA SERIES. [Link]

  • Google Patents. CN112457243B - Synthesis method of 7-bromo-5-methoxyquinoline.

Sources

Troubleshooting

Technical Support Center: Bromo-Dichloro-Quinoxaline Solubility &amp; Handling

Status: Operational | Tier: Level 3 (Senior Scientist) | Ticket ID: QX-SOL-992 Introduction: The "Brick Dust" Challenge Welcome to the technical support hub for halogenated quinoxalines. If you are working with 6-bromo-2...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Ticket ID: QX-SOL-992

Introduction: The "Brick Dust" Challenge

Welcome to the technical support hub for halogenated quinoxalines. If you are working with 6-bromo-2,3-dichloroquinoxaline or its analogs, you are likely encountering the "Brick Dust" phenomenon. These molecules possess high melting points (>150°C) and low solubility in both water and common organic solvents due to high crystal lattice energy driven by extensive


-

stacking and halogen bonding.

This guide moves beyond standard protocols to address the why and how of solubilizing these stubborn heterocycles during synthesis, purification, and analysis.

Module 1: Synthesis & Reaction Troubleshooting

Ticket #01: "My dione intermediate is a solid block in the flask."

Context: You are synthesizing the 6-bromo-1,4-dihydroquinoxaline-2,3-dione intermediate (from 4-bromo-1,2-diaminobenzene and oxalic acid). Diagnosis: The dione forms a robust intermolecular hydrogen-bonding network (amide-like dimers), making it insoluble in most non-polar solvents. Solution:

  • Reaction Solvent: Do not use DCM or Ether. Switch to 4N HCl (aqueous) or Glacial Acetic Acid under reflux. The protonation of the amine disrupts the lattice formation during the initial condensation.

  • Physical Agitation: These reactions often require overhead mechanical stirring rather than magnetic stirring, which can decouple due to the thick slurry.

Ticket #02: "The chlorination with POCl3 is incomplete or stalled."

Context: Converting the dione to the 2,3-dichloro derivative. Diagnosis: The dione is poorly soluble in neat POCl3 at room temperature. If the reaction isn't homogeneous, surface passivation occurs. The "Catalytic Key":

  • Add DMF (N,N-Dimethylformamide): Add 3-5 drops of DMF per gram of substrate.

  • Mechanism: DMF reacts with POCl3 to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile and helps solubilize the intermediate via charge transfer complexes.

Module 2: Purification & Isolation Protocols

Ticket #03: "Recrystallization failed; I got an oil or micro-crystals."

Context: Purifying 6-bromo-2,3-dichloroquinoxaline. Warning: Avoid Ethanol or Methanol. Unlike the dione, the dichloro-derivative is prone to nucleophilic attack by alcohols at high temperatures (forming mono-ethoxy impurities) and has poor solubility in cold alcohols.

Recommended Protocol: The "Chloroform-Hexane" Displacement

  • Dissolution: Dissolve the crude solid in a minimum amount of Chloroform (CHCl3) or DCM at mild heat (40°C). Ensure it is fully soluble (filter if necessary to remove inorganic salts).

  • Displacement: While stirring rapidly, add n-Hexane dropwise until the solution turns slightly turbid.

  • Re-solubilization: Add just enough CHCl3 to make it clear again.

  • Crystallization: Cover and let stand at Room Temperature (RT) for 2 hours, then move to 4°C. Do not plunge into ice immediately; this causes "oiling out."

Ticket #04: "My compound streaks on the silica column."

Diagnosis: Halogenated quinoxalines are weak bases. They interact with the acidic silanols on silica gel, causing tailing. The Fix:

  • Base Wash: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane.

  • Mobile Phase: Use a gradient of DCM/Hexane (0%

    
     50% DCM) rather than Ethyl Acetate/Hexane. DCM solubilizes the "brick dust" character better than EtOAc for these specific planar systems.
    

Module 3: Analytical Solubility (NMR)

Ticket #05: "The NMR tube has precipitate and the spectrum is empty."

Diagnosis: 6-bromo-2,3-dichloroquinoxaline aggregates in CDCl3 at high concentrations. Solvent Compatibility Matrix:

SolventSolubility RatingUsage Notes
CDCl3 ModerateGood for dilute samples. Aggregation broadens peaks.
DMSO-d6 Excellent Gold Standard. Breaks

-stacking.
Acetone-d6 PoorNot recommended; peaks often overlap with solvent.
TFA-d HighUse only if DMSO fails. Warning: Protonates nitrogens, shifting peaks downfield.

Pro-Tip: If using CDCl3, add 1 drop of TFA (Trifluoroacetic acid) . This protonates the quinoxaline nitrogens, breaking the intermolecular N...Br halogen bonds and instantly solubilizing the sample.

Visual Troubleshooting Workflows

Figure 1: Solubility Decision Tree

SolubilityTree Start Start: Solubility Issue CheckStruct Identify Structure Start->CheckStruct Dione Dione Intermediate (Polar/H-Bonding) CheckStruct->Dione Contains -NH-CO- Dichloro Dichloro Product (Lipophilic/Pi-Stacking) CheckStruct->Dichloro Contains -N=C(Cl)- DioneSolv Use Polar Aprotic/Acidic: DMSO, DMF, AcOH Dione->DioneSolv DichloroSolv Use Halogenated/Aromatic: DCM, CHCl3, PhCl Dichloro->DichloroSolv Recryst Recrystallization? DioneSolv->Recryst DichloroSolv->Recryst DioneRecryst Solvent: DMF/H2O (Add H2O to hot DMF) Recryst->DioneRecryst If Dione DichloroRecryst Solvent: CHCl3/Hexane (Avoid Alcohols!) Recryst->DichloroRecryst If Dichloro

Caption: Decision logic for solvent selection based on the specific quinoxaline functionalization state.

Figure 2: Synthesis & Purification Workflow

SynthesisFlow Step1 Step 1: Condensation (4-Br-diamine + Oxalic Acid) Issue1 Precipitation (Brick Dust) Step1->Issue1 Fix1 Reflux in 4N HCl or AcOH Issue1->Fix1 Troubleshoot Step2 Step 2: Chlorination (Dione + POCl3) Fix1->Step2 Proceed Issue2 Incomplete Rxn Step2->Issue2 Fix2 Add DMF Catalyst (Vilsmeier Reagent) Issue2->Fix2 Troubleshoot Step3 Step 3: Isolation Fix2->Step3 Proceed Tech Pour onto ICE Filter Solid Step3->Tech

Caption: Step-by-step synthesis flow highlighting critical failure points and technical interventions.

References & Authority

  • BenchChem Technical Protocols. Synthesis and Characterization of 6-Bromoquinoxaline-2,3(1H,4H)-dione. (Detailed protocols for the dione intermediate and acid-catalyzed condensation).

  • MDPI: Molecules. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. (Validation of POCl3/DMF chlorination method).

  • ChemicalBook. 6-Bromoquinoxaline Synthesis & Reaction Conditions. (Solvent data for brominated derivatives).

  • Lonza Whitepaper. Technologies To Improve Solubility Of Brick Dust Compounds. (General theory on handling high-melting point, low-solubility "brick dust" molecules).

  • Beilstein Journal of Organic Chemistry. Quinoxaline derivatives as attractive electron-transporting materials.[1] (Discussion on solubility engineering of quinoxalines for organic electronics).

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in Quinoxaline Condensation Reactions

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with quinoxaline condensation reactions. This guide is struct...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges associated with quinoxaline condensation reactions. This guide is structured to provide in-depth, experience-driven advice to diagnose and resolve issues leading to low product yields.

Introduction to Quinoxaline Synthesis

Quinoxalines are a vital class of nitrogen-containing heterocyclic compounds with broad applications in pharmaceuticals, dyes, and materials science.[1][2][3] The most common and direct route to these structures is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[1][3] While seemingly straightforward, this reaction is often plagued by issues that can significantly reduce the yield and purity of the desired product.[4][5] This guide will walk you through a systematic approach to troubleshooting these challenges.

The classical synthesis, first reported by Körner and Hinsberg in 1884, involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl derivative.[3][4] Traditional methods often rely on high temperatures and strong acid catalysts, which can unfortunately lead to the degradation of starting materials and the final product.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your quinoxaline synthesis experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Q1: My reaction is not proceeding to completion, resulting in a low yield. What are the primary causes and how can I address this?

A1: An incomplete reaction is a frequent culprit for low yields. Several factors can contribute to a stalled or sluggish reaction. A systematic evaluation of your reaction parameters is the most effective approach.

Potential Causes & Solutions:

  • Inadequate Reaction Conditions: The choice of solvent, temperature, and reaction time are all critically interconnected.

    • Troubleshooting Protocol:

      • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product. This will provide clear evidence of whether the reaction is slow or has stopped altogether.[6]

      • Temperature Adjustment: If the reaction is sluggish at room temperature, consider a stepwise increase in temperature. However, be cautious, as excessive heat can promote side reactions.[6][7] Many modern methods, including microwave-assisted synthesis, have been shown to improve yields and shorten reaction times.[1][8][9]

      • Solvent Optimization: The solvent plays a crucial role in reactant solubility and reaction rate. While traditional solvents like ethanol and acetic acid are common, greener alternatives such as ethanol/water mixtures have proven effective.[1][7] Protic solvents like alcohols have been found to be generally suitable for quinoxaline synthesis.[10] A solvent screen is often a worthwhile endeavor.[1][10]

  • Sub-optimal Catalyst Performance: The catalyst is key to activating the carbonyl groups for nucleophilic attack by the diamine.[11]

    • Troubleshooting Protocol:

      • Catalyst Selection: A wide array of catalysts can be employed, from simple acids to more complex systems. If a standard acid catalyst is yielding poor results, consider alternatives. Lewis acids, solid-supported catalysts, and even organocatalysts like phenol have been reported to give high yields.[1][7] For instance, cerium (IV) ammonium nitrate and iodine have been used as mild and effective catalysts.[1][2]

      • Catalyst Loading: Ensure the correct catalytic amount is used. Both too little and too much catalyst can be detrimental. Titrate the catalyst loading to find the optimal concentration for your specific substrates.[12]

  • Purity of Starting Materials: Impurities in either the o-phenylenediamine or the 1,2-dicarbonyl compound can inhibit the reaction or lead to unwanted side products.[5][6]

    • Troubleshooting Protocol:

      • Purify Reactants: o-Phenylenediamines are susceptible to oxidation and should be purified before use, for example, by recrystallization or sublimation.[5] Ensure your dicarbonyl compound is also of high purity.

      • Inert Atmosphere: For particularly sensitive diamines, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.[13]

Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?

A2: The formation of side products directly consumes your starting materials and reduces the yield of the desired quinoxaline. Understanding the common side reactions is the first step to mitigating them.

Common Side Products and Mitigation Strategies:

  • Benzimidazoles: These can arise from a rearrangement of the quinoxaline skeleton, particularly under harsh acidic conditions or at elevated temperatures.[6]

    • Solution: Employ milder reaction conditions. Avoid strong acids and prolonged heating. The use of "green" catalysts or catalyst-free systems can significantly reduce the formation of these byproducts.

  • Over-oxidation Products: The o-phenylenediamine starting material is prone to oxidation, which can result in a variety of colored impurities.[6]

    • Solution: Use freshly purified o-phenylenediamine.[6] Running the reaction under an inert atmosphere can also be beneficial.

  • Incomplete Condensation Products: If the reaction does not go to completion, you may isolate mono-imine intermediates.[6]

    • Solution: This points back to the issues addressed in Q1. Re-evaluate your reaction time, temperature, and catalyst system to drive the reaction to completion.

  • Isomeric Mixtures: When using unsymmetrically substituted o-phenylenediamines, the formation of regioisomers is possible due to the different reactivities of the two amino groups.[5][14]

    • Solution: The regioselectivity can be influenced by the choice of catalyst and reaction conditions. A careful screening of catalysts may be necessary to favor the formation of the desired isomer.

Q3: My yield is low even though the reaction appears to go to completion. What could be happening during the work-up and purification?

A3: Significant product loss can occur during the isolation and purification steps. A refined work-up procedure is crucial for maximizing your isolated yield.

Troubleshooting Work-up and Purification:

  • Inefficient Extraction: The product may not be completely transferring from the aqueous layer to the organic layer during liquid-liquid extraction.

    • Solution:

      • Perform multiple extractions with the organic solvent.[15][16]

      • Ensure the pH of the aqueous layer is appropriate to keep your quinoxaline derivative in its neutral, more organic-soluble form.[15]

      • If an emulsion forms, adding brine can help to break it.[15]

  • Product Loss During Recrystallization: Using an excessive amount of solvent or cooling the solution too quickly can lead to a significant loss of product.

    • Solution:

      • Use a minimal amount of hot solvent to dissolve the crude product.[15]

      • Allow the solution to cool slowly to promote the formation of large, pure crystals.[15]

      • Wash the collected crystals with a small amount of cold solvent to remove surface impurities without dissolving the product.[15]

  • Decomposition on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of silica gel, leading to degradation during column chromatography.

    • Solution: If you suspect decomposition, consider using a different stationary phase, such as alumina, or opt for an alternative purification method like recrystallization.[8][15]

Data Presentation & Experimental Protocols

To provide a practical reference, the following tables summarize various successful reaction conditions for quinoxaline synthesis.

Table 1: Comparison of Catalysts and Solvents for Quinoxaline Synthesis

CatalystSolventTemperatureTimeYield (%)Reference
Phenol (20 mol%)Ethanol:Water (7:3)Room TempVariesHigh to Excellent[1]
Iodine (I₂)DMSORoom Temp12 h80-90[4][17]
Zinc Triflate (Zn(OTf)₂)AcetonitrileRoom TempVaries85-91[4]
Hexafluoroisopropanol (HFIP)Solvent-freeRoom Temp20 min95[4]
Bentonite K-10 ClayEthanolRoom Temp20 minGood[4]
Ammonium Bifluoride (NH₄HF₂)Aqueous EthanolVariesVaries90-98[18]
General Experimental Protocol: Phenol-Catalyzed Quinoxaline Synthesis

This protocol provides a starting point for a mild and efficient synthesis.

Materials:

  • Aromatic o-diamine (1 mmol)

  • 1,2-dicarbonyl compound (1 mmol)

  • Phenol (20 mol%)

  • Ethanol:Water (7:3, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve the aromatic o-diamine and the 1,2-dicarbonyl compound in the ethanol:water solvent mixture.[7]

  • Add the catalytic amount of phenol to the solution.[7]

  • Stir the reaction mixture at room temperature.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, add water (20 mL) to precipitate the product.[7]

  • Allow the mixture to stand for approximately 30 minutes.[7]

  • Collect the crystalline product by filtration and wash with water.[7]

  • If necessary, recrystallize the product from hot ethanol.[1]

Visualizing the Process: Diagrams and Workflows

Quinoxaline Condensation Mechanism

The following diagram illustrates the generally accepted acid-catalyzed mechanism for the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product o-Phenylenediamine o-Phenylenediamine Hemiaminal Hemiaminal o-Phenylenediamine->Hemiaminal Nucleophilic Attack 1,2-Dicarbonyl 1,2-Dicarbonyl Protonated Carbonyl Protonated Carbonyl 1,2-Dicarbonyl->Protonated Carbonyl H+ (Catalyst) Protonated Carbonyl->Hemiaminal Iminium Ion Iminium Ion Hemiaminal->Iminium Ion -H2O Enamine Enamine Iminium Ion->Enamine -H+ Cyclized Intermediate Cyclized Intermediate Enamine->Cyclized Intermediate Intramolecular Nucleophilic Attack Quinoxaline Quinoxaline Cyclized Intermediate->Quinoxaline -H2O, -H+

Caption: Acid-catalyzed quinoxaline formation mechanism.

Troubleshooting Workflow for Low Yields

This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield.

G start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent) check_completion->optimize_conditions No check_side_products Are there significant side products? check_completion->check_side_products Yes check_catalyst Evaluate Catalyst System optimize_conditions->check_catalyst check_purity Verify Starting Material Purity check_catalyst->check_purity check_purity->check_side_products modify_conditions Modify Conditions to Improve Selectivity (Milder Catalyst, Lower Temp) check_side_products->modify_conditions Yes review_workup Review Work-up and Purification check_side_products->review_workup No modify_conditions->review_workup end Improved Yield review_workup->end

Caption: A systematic workflow for troubleshooting low yields.

References

  • Benchchem. (n.d.). The Beirut Reaction: A Versatile Tool for the Synthesis of Quinoxaline 1,4-Dioxides.
  • Al-Mokhtar, M. A., & Al-Masoudi, N. A. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
  • Zolfigol, M. A., et al. (n.d.). Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature. Organic Chemistry Research.
  • Benchchem. (n.d.). Identifying and minimizing side products in quinoxaline synthesis.
  • Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1093. Retrieved from [Link]

  • Lassagne, F., et al. (2015). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 5(107), 87931-87946. Retrieved from [Link]

  • Reddy, T. S., & Kumar, V. S. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-18. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common problems in quinoxaline synthesis.
  • Lima, L. M., & Amaral, D. N. D. (2014). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 6(5), 1264-1293. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Retrieved from [Link]

  • Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 17(14), 1333-1348. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in quinoxaline synthesis protocols.
  • ResearchGate. (n.d.). Effect of the catalyst amount on the quinoxaline 3a synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 1-18. Retrieved from [Link]

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Synthesis.
  • ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 15: Quinoxalines.
  • MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(8), 1174. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • National Institutes of Health. (n.d.). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Journal of Heterocyclic Chemistry, 44(4), 923-927. Retrieved from [Link]

  • National Institutes of Health. (2020). Eco-friendly approach to access of quinoxaline derivatives using nanostructured pyrophosphate Na2PdP2O7 as a new, efficient and reusable heterogeneous catalyst. Scientific Reports, 10(1), 1832. Retrieved from [Link]

  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
  • Semantic Scholar. (n.d.). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 9, 769395. Retrieved from [Link]

  • Benchchem. (n.d.). Methods for improving the purity of synthesized quinoxaline compounds.
  • Omics Online. (2012). To study the effect of solvent on the synthesis of novel quinoxaline derivatives. Journal of Chemistry, 1(408). Retrieved from [Link]

  • Benchchem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
  • ResearchGate. (n.d.). Solvent effect on the quinoxaline 3a synthesis a. Retrieved from [Link]

  • Loyola eCommons. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Thieme. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions.
  • Semantic Scholar. (2021). Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde. Asian Journal of Chemical Sciences, 15-21. Retrieved from [Link]

  • Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
  • National Institutes of Health. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7401. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1. General procedure for the synthesis of quinoxalines: A mixture of aryl 1,2-diamine (1 mmol), 1,2-diketone (1 mmol) and silica. Retrieved from [Link]

  • SID. (n.d.). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4106. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Managing Phosphorus Impurities After POCl₃ Reactions

For Researchers, Scientists, and Drug Development Professionals Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent in organic synthesis, primarily for chlorination and dehydration reactions.[1][2] Howev...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent in organic synthesis, primarily for chlorination and dehydration reactions.[1][2] However, its high reactivity necessitates careful post-reaction workup to remove excess POCl₃ and its phosphorus-containing byproducts.[3][4] Incomplete removal of these impurities can interfere with subsequent reaction steps, complicate product purification, and pose significant safety risks.[5][6] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the safe and effective removal of phosphorus impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges researchers may encounter during the workup of POCl₃ reactions, offering insights into their root causes and providing actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Delayed and Uncontrolled Exotherm (Runaway Reaction) During Quench 1. Quenching at low temperatures (e.g., 0-5°C): The hydrolysis of POCl₃ is slow at low temperatures, leading to an accumulation of unreacted reagent.[7] 2. Incomplete hydrolysis: Formation of metastable intermediates, such as phosphorodichloridic acid (Cl₂P(O)OH), can lead to a delayed and violent release of heat.[5][7]1. Controlled Temperature Quench: Add the reaction mixture to the quenching solution at a controlled, slightly elevated temperature (e.g., 35-40°C) to ensure immediate and controlled hydrolysis.[3][7] 2. "Reverse Quench": Always add the POCl₃-containing reaction mixture slowly to a vigorously stirred quenching solution. Never add the quenching solution to the reaction mixture.[3][7] 3. Sufficient Aging: Allow the quenched mixture to stir for an adequate period to ensure complete hydrolysis of all reactive phosphorus species.[7]
Product Decomposition or Reversion to Starting Material 1. Product instability in basic conditions: The use of strong aqueous bases (e.g., NaOH, NaHCO₃) for neutralization can cause hydrolysis of sensitive functional groups.[7] 2. Reversion of chlorinated product: During aqueous workup, the chlorinated product may hydrolyze back to the starting material, especially with prolonged exposure to water or basic conditions.[8]1. Use a Milder Quenching/Neutralization Agent: Consider using a buffered solution, such as aqueous sodium acetate, to control the pH.[3][7] 2. Careful pH Adjustment: If a base is necessary, add it slowly while monitoring the pH and maintaining a low temperature.[7] 3. Minimize Contact Time: Perform extractions and washes efficiently to reduce the time the product is in contact with the aqueous phase. 4. Evaporate Excess POCl₃: Before workup, remove excess POCl₃ under reduced pressure. This minimizes the amount of acid generated during the quench.[8]
Formation of Insoluble Precipitates/Emulsions During Workup 1. Inorganic salt precipitation: High concentrations of inorganic salts (e.g., NaCl, Na₃PO₄) formed during neutralization can precipitate out. 2. Product insolubility at certain pHs: The desired product may be insoluble in the aqueous layer at the neutralization pH.[7]1. Dilution: Diluting the quench mixture with more water may help dissolve the inorganic salts.[7] 2. Adjust pH: Carefully adjust the pH of the aqueous layer to a point where the product is most soluble in the organic phase.[7] 3. Add a Co-solvent: The addition of a suitable organic solvent can help dissolve the product and break emulsions.[7]
Persistent Phosphorus Impurities in the Final Product 1. Incomplete Quenching: Residual unreacted POCl₃ or its intermediates remain.[5] 2. Formation of Soluble Phosphate Esters: If alcohols are present during the quench, they can react with POCl₃ to form organophosphate byproducts that may be soluble in the organic layer.[2][7] 3. Inefficient Extraction: Phosphoric acid and other polar phosphorus byproducts may not be fully removed by simple aqueous washes.1. Confirm Complete Quench: Use ³¹P NMR spectroscopy to confirm the absence of POCl₃ and its reactive intermediates in the quenched mixture.[5][7] 2. Aqueous Base Wash: Perform thorough washes with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to extract acidic phosphorus species. 3. Brine Wash: A final wash with brine can help to break emulsions and remove residual water.[7] 4. Chromatography: If impurities persist, column chromatography is often necessary for complete removal.[9]
Visualizing the Quenching Workflow

A carefully planned quenching procedure is critical for both safety and purity. The following diagram illustrates a recommended "reverse quench" workflow.

G cluster_prep Preparation Phase cluster_quench Quenching Phase cluster_workup Workup & Isolation Phase prep_reagents Prepare Quenching Solution (e.g., Ice/NaHCO₃ or NaOAc) add_slowly Slowly Add Reaction Mixture to Vigorously Stirred Quenching Solution prep_reaction Cool Reaction Mixture (Containing excess POCl₃) prep_reaction->add_slowly monitor_temp Monitor Temperature (Maintain below 20°C for NaHCO₃ or 35-40°C for NaOAc) add_slowly->monitor_temp neutralize Neutralize & Stir (Ensure complete hydrolysis) monitor_temp->neutralize extract Extract with Organic Solvent neutralize->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Anhydrous Agent (e.g., Na₂SO₄) wash->dry isolate Isolate Product (Solvent Removal) dry->isolate

Caption: Recommended "reverse quench" workflow for POCl₃ reactions.

Frequently Asked Questions (FAQs)

Q1: Why is quenching excess phosphorus oxychloride so hazardous?

A1: Phosphorus oxychloride reacts violently and exothermically with water in a hydrolysis reaction that produces phosphoric acid (H₃PO₄) and hydrogen chloride (HCl) gas.[2][10] This reaction can be difficult to control. Quenching at low temperatures can lead to the accumulation of unreacted POCl₃ and metastable intermediates, resulting in a delayed and potentially explosive runaway reaction.[7][11]

Q2: What is a "reverse quench" and why is it always recommended for POCl₃?

A2: A "reverse quench" involves adding the reactive mixture (containing excess POCl₃) to the quenching agent (e.g., water or a basic solution).[3][7] This method is crucial for safety because it ensures that POCl₃ is always the limiting reagent in the quenching vessel. This allows for better control of the highly exothermic hydrolysis reaction and prevents the dangerous accumulation of unreacted POCl₃.[3]

Q3: Can I quench excess POCl₃ with an alcohol?

A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not a recommended quenching method.[2][7] The resulting organophosphate byproducts can be toxic and may complicate the purification of the desired product.[7] Quenching with water or an aqueous base is the standard and preferred method for safely neutralizing excess POCl₃.[7]

Q4: How can I confirm that all phosphorus impurities have been removed?

A4: The most reliable method for confirming the complete hydrolysis and removal of POCl₃ and its byproducts is ³¹P NMR spectroscopy.[5][7] A clean ³¹P NMR spectrum of the final product, showing only the signal for the desired phosphorus-containing product (if applicable) or no phosphorus signals at all, is the best confirmation of purity. For non-phosphorus containing products, techniques like ICP-OES or colorimetric methods can quantify trace phosphorus levels.[12][13]

Q5: What are the key safety precautions for working with POCl₃?

A5: Always handle POCl₃ in a well-ventilated chemical fume hood.[6][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Neoprene is recommended), safety goggles, a face shield, and a lab coat.[14][15] Ensure that an emergency shower and eyewash station are readily accessible.[6][16] Be acutely aware of the potential for a delayed exothermic reaction and never add water or other quenching agents directly to a large excess of POCl₃.[6][7]

Experimental Protocols

These protocols provide a general framework for quenching and purification. They must be adapted to the specific scale, substrate, and product of your reaction.

Protocol 1: Quenching with Ice/Aqueous Sodium Bicarbonate (Reverse Quench)

This is a common and generally safe method for quenching excess POCl₃, suitable for products that are stable to mild basic conditions.[7]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Cooling: Cool the reaction mixture containing excess POCl₃ in an ice bath.

  • Addition: Slowly and dropwise, add the cooled reaction mixture to the vigorously stirred ice/bicarbonate slurry.

  • Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and adding more ice if necessary.[7]

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[7]

  • Extraction: Extract the product from the aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[7]

  • Workup: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude product, which can then be further purified by recrystallization or chromatography.[9]

Protocol 2: Quenching with Aqueous Sodium Acetate

This method is particularly useful for reactions where the product is sensitive to stronger bases, as it provides a buffered system.[3][7]

  • Preparation: In a separate flask equipped with a mechanical stirrer and a thermometer, prepare a 10-15% aqueous solution of sodium acetate (NaOAc).

  • Temperature Control: Warm the sodium acetate solution to 35-40°C. This elevated temperature helps ensure the immediate and complete hydrolysis of POCl₃ and its intermediates.[3][7]

  • Addition: Slowly add the reaction mixture containing excess POCl₃ to the warm, vigorously stirred sodium acetate solution.

  • Stirring: After the addition is complete, continue to stir the mixture for at least 30-60 minutes to ensure the complete reaction of all phosphorus species.

  • Extraction and Workup: Cool the mixture to room temperature. Extract the product with a suitable organic solvent and proceed with a standard aqueous workup as described in Protocol 1 (steps 7 and 8).[7]

Analytical Methods for Detecting Phosphorus Impurities

Accurate detection of residual phosphorus is key to ensuring product purity.

Analytical TechniquePrincipleApplication & Limitations
³¹P NMR Spectroscopy A non-destructive technique that detects the ³¹P nucleus, providing information about the chemical environment of phosphorus atoms.[13]Application: The gold standard for identifying and quantifying specific phosphorus-containing compounds (POCl₃, H₃PO₄, phosphate esters).[5][7] Limitation: Requires access to an NMR spectrometer; may have lower sensitivity for trace amounts compared to other methods.
Ion Chromatography (IC) Separates ions based on their affinity for a stationary phase, followed by detection.[17]Application: Effective for quantifying inorganic phosphate ions in aqueous solutions after workup. Limitation: Sample preparation can be time-consuming, and it does not identify the original source of the phosphate (e.g., POCl₃ vs. H₃PO₄).[17]
Colorimetry (Molybdenum Blue Method) Orthophosphates react with a molybdate reagent in an acidic medium to form a blue-colored complex, the intensity of which is measured by a UV-Vis spectrophotometer.[12][17]Application: A highly sensitive and cost-effective method for quantifying total inorganic phosphate in aqueous washes, confirming its removal.[13][17] Limitation: Destructive test; only measures orthophosphate and requires digestion steps for other phosphorus forms.[12]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) A high-energy plasma excites atoms, which then emit light at characteristic wavelengths, allowing for elemental quantification.[12]Application: Provides a highly sensitive measure of the total phosphorus element content in the final product, regardless of its chemical form. Limitation: A destructive technique that requires specialized equipment; does not provide information on the specific phosphorus compounds present.
Visualizing the Purification and Analysis Workflow

The following diagram outlines the logical flow from post-quench workup to final purity analysis.

G cluster_analysis Optional Aqueous Layer Analysis cluster_purification Purification cluster_final_analysis Final Purity Analysis start Quenched Reaction Mixture extraction Liquid-Liquid Extraction (Organic Solvent) start->extraction wash_base Aqueous Base Wash (e.g., NaHCO₃) extraction->wash_base aqueous_layer Aqueous Layer extraction->aqueous_layer wash_brine Brine Wash wash_base->wash_brine dry_concentrate Dry & Concentrate (Crude Product) wash_brine->dry_concentrate chromatography Column Chromatography / Recrystallization dry_concentrate->chromatography colorimetric_test Colorimetric Analysis (e.g., Molybdenum Blue) aqueous_layer->colorimetric_test Quantify P removal final_product Purified Product chromatography->final_product nmr_analysis ³¹P NMR Analysis final_product->nmr_analysis Structural Confirmation icp_analysis ICP-OES/MS Analysis final_product->icp_analysis Total P Content

Caption: Workflow for purification and phosphorus impurity analysis.

References

  • BenchChem. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Benchchem.
  • Blue-Scientific. (n.d.). Phosphorus Testing Methods, An Overview of Common Analytical Techniques. Blue-Scientific.
  • Fiveable. (2025, August 15). POCl3 Definition - Organic Chemistry Key Term. Fiveable.
  • Martinez, I., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development. ACS Publications. Available at: [Link]

  • ResearchGate. (2020, September 14). How can I properly quench POCl3?
  • Wikipedia. (n.d.). Phosphoryl chloride. Wikipedia.
  • Fisher Scientific. (2025, December 19).
  • PrepChem.com. (n.d.). Preparation of phosphorus oxychloride. PrepChem.com.
  • Books. (2022, May 20). CHAPTER 14: Phosphorus Oxychloride: Production and Use.
  • ResearchGate. (2017, January 18). Can any one suggest an efficient method to distill POCl3 for chlorination?
  • ResearchGate. (n.d.). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF.
  • MDPI. (2025, February 21).
  • Testbook. (n.d.). Phosphorus Oxychloride (POCl₃): Preparation, Properties & Uses Explained. Testbook.
  • ATSDR. (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or.
  • PMC. (2022, February 21). Determination of phosphorus compounds in plant tissues: from colourimetry to advanced instrumental analytical chemistry. PMC.
  • Organic Syntheses. (2012). Working with Hazardous Chemicals. Organic Syntheses.
  • PMC. (n.d.).
  • Google Patents. (n.d.). EP0891942A1 - Process for purifying phosphorus oxychloride.
  • ResearchGate. (2014, November 14). How should I proceed in Chlorination using POCl3?
  • BYJU'S. (2019, December 9).
  • ChemicalBook. (2024, November 11). Phosphorus oxychloride:Reactions with water,Uses,Hazards and Warnings. ChemicalBook.
  • ICSC. (n.d.). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. ICSC.
  • Vedantu. (2024, June 27). Hydrolysis of PCl3 produces A H3PO3 + HCl B H3PO3 + class 11 chemistry CBSE. Vedantu.
  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals. NOAA.
  • Fisher Scientific. (2025, September 17). Phosphorus(V)
  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Air Liquide Malaysia.
  • ResearchGate. (n.d.). Model systems for a stepwise hydrolysis of (a) PCl3, (b) P(OH)Cl2, (c)....
  • ResearchGate. (2025, August 6). Trace and ultratrace analysis methods for the determination of phosphorus by flow-injection techniques | Request PDF.
  • Chemical Space. (2009, June 3). My friend phosphorus oxychloride. WordPress.com.
  • Google Patents. (n.d.). US5911962A - Process for the purification of phosphorus oxychloride.
  • SciSpace. (n.d.).
  • The Hive. (2004, June 14). preparation of POCl3 / PCl5. The Hive Chemistry Discourse.
  • Lirias. (2018, April 5).
  • Common Organic Chemistry. (n.d.). Phosphorus Oxychloride. Common Organic Chemistry.
  • Pearson. (n.d.). POCl3 Dehydration Explained: Definition, Examples, Practice & Video Lessons. Pearson.

Sources

Optimization

Technical Support Center: Regiocontrol in Nucleophilic Attack on Asymmetric Quinoxalines

Welcome to the technical support center for navigating the complexities of regioselective nucleophilic attacks on asymmetric quinoxalines. This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of regioselective nucleophilic attacks on asymmetric quinoxalines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with these versatile heterocyclic scaffolds. Here, you will find practical troubleshooting advice and in-depth answers to frequently asked questions to help you achieve the desired regioselectivity in your reactions.

I. Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific challenges you might encounter during the synthesis and functionalization of asymmetric quinoxalines.

Problem 1: My reaction yields a mixture of regioisomers. How can I improve selectivity for a single product?

Achieving high regioselectivity is a common challenge when working with asymmetrically substituted quinoxalines. The formation of multiple isomers often stems from a subtle interplay of electronic and steric factors. Here’s how to troubleshoot this issue:

Possible Causes and Solutions:

  • Subtle Electronic Differences: The electronic properties of substituents on both the pyrazine and benzene rings dictate the most electrophilic sites. Electron-withdrawing groups (EWGs) on the quinoxaline ring system increase its electrophilicity and can influence the position of nucleophilic attack.[1][2]

    • Actionable Insight: Carefully analyze the electronic nature of your substituents. If you are targeting substitution on the pyrazine ring (C2 or C3), the presence of an EWG on the benzene ring can enhance the reactivity of these positions. Conversely, for substitutions on the carbocyclic ring (e.g., C6 vs. C7), the directing effects of existing substituents are paramount.[2]

  • Steric Hindrance: Bulky groups near a potential reaction site can physically block the approach of the nucleophile, favoring attack at a less hindered position.[2][3] This effect is particularly pronounced with larger nucleophiles.

    • Actionable Insight: Evaluate the steric environment around the target positions. If the desired position is sterically congested, consider using a smaller nucleophile if the reaction chemistry allows. Alternatively, you might need to redesign your synthetic route to introduce the desired group before a sterically demanding substituent is installed.

  • Reaction Conditions: Temperature and solvent can significantly impact regioselectivity.

    • Actionable Insight:

      • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

      • Solvent: The polarity of the solvent can influence the stability of the intermediate Meisenheimer complex. Experiment with a range of solvents, from nonpolar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO), to find the optimal conditions for your desired isomer.[2]

Problem 2: I am observing low or no reactivity at the desired position.

A lack of reactivity can be frustrating. This issue often points to insufficient activation of the quinoxaline ring or problems with the nucleophile.

Possible Causes and Solutions:

  • Insufficiently Activated Substrate: Nucleophilic aromatic substitution (SNAr) reactions typically require an activated aromatic system.[4] If your quinoxaline lacks strong electron-withdrawing groups, it may not be electrophilic enough to react with the chosen nucleophile.

    • Actionable Insight: Consider introducing an activating group, such as a nitro (-NO₂) or cyano (-CN) group, onto the quinoxaline ring. Alternatively, converting one of the pyrazine nitrogens to an N-oxide can dramatically increase the reactivity of the ring towards nucleophiles.[5][6]

  • Nucleophile Strength: The nucleophile may not be strong enough to attack the quinoxaline ring.

    • Actionable Insight: If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a base can generate a more potent anionic nucleophile (e.g., an amide or alkoxide).[7] For C-C bond formation, organometallic reagents like Grignard or organolithium reagents are often required.[3]

  • Leaving Group: In cases of SNAr, the nature of the leaving group is critical.

    • Actionable Insight: Halogens, particularly chlorine and fluorine, are excellent leaving groups in SNAr reactions involving quinoxalines.[1][7] If your substrate has a poor leaving group, you may need to modify your synthetic strategy to install a more suitable one.

Problem 3: I am attempting a Vicarious Nucleophilic Substitution (VNS) of hydrogen, but the reaction is not working.

VNS is a powerful method for C-H functionalization, but it has specific requirements.

Possible Causes and Solutions:

  • Nucleophile Stability: The success of VNS reactions on quinoxalines can be highly dependent on the stability of the carbanion used as the nucleophile.[5]

    • Actionable Insight: Poorly stabilized carbanions, such as those derived from nitriles, have shown success in VNS reactions with quinoxaline N-oxides.[5] If you are using a highly stabilized carbanion, it may not be reactive enough.

  • Substrate Activation: Quinoxaline itself may not be sufficiently electrophilic for VNS with a wide range of nucleophiles.

    • Actionable Insight: The use of quinoxaline N-oxides significantly enhances the electrophilicity of the ring, making it more susceptible to VNS reactions.[5]

II. Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the regiocontrol of nucleophilic attacks on asymmetric quinoxalines.

Q1: What are the primary factors that determine the site of nucleophilic attack on an asymmetric quinoxaline?

A1: The regioselectivity of nucleophilic attack is governed by a combination of electronic and steric factors, as well as the nature of the nucleophile and the reaction conditions.

  • Electronic Effects: The pyrazine ring of quinoxaline is inherently electron-deficient due to the presence of the two nitrogen atoms, making the C2 and C3 positions susceptible to nucleophilic attack.[4][7] The presence of electron-withdrawing substituents on the benzene ring further enhances the electrophilicity of these positions.[1]

  • Steric Hindrance: As with any reaction, steric bulk around a potential reaction site can impede the approach of a nucleophile, directing it to a less hindered position.[3][8]

  • Nature of the Nucleophile: Stronger, "harder" nucleophiles may favor reaction at sites of greater positive charge (charge control), while larger, "softer" nucleophiles might be more influenced by the orbital coefficients of the LUMO (orbital control).

  • Reaction Conditions: As discussed in the troubleshooting section, solvent and temperature can modulate the regiochemical outcome.[2]

Q2: For a 2,3-disubstituted quinoxaline with two different leaving groups, which one will be substituted preferentially?

A2: In a scenario with two different leaving groups at the C2 and C3 positions, the relative reactivity is determined by a combination of the leaving group's ability and the electronic environment of the carbon to which it is attached. Generally, the better leaving group will be displaced. However, the electronic influence of the substituents can modulate the electrophilicity of the C2 and C3 positions, potentially overriding the inherent leaving group ability. For instance, in 2,3-dichloroquinoxaline, the two positions are electronically equivalent, but in an asymmetrically substituted analog, one position may be more activated than the other.[1]

Q3: How do computational studies help in predicting regioselectivity?

A3: Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and rationalizing regioselectivity.[9]

  • Analysis of Ground-State Properties: DFT calculations can determine the partial positive charges on the carbon atoms of the quinoxaline ring. A greater positive charge indicates a more electrophilic center, which is more susceptible to nucleophilic attack.[8]

  • Frontier Molecular Orbital (FMO) Theory: The regioselectivity can often be predicted by examining the Lowest Unoccupied Molecular Orbital (LUMO). The atom(s) with the largest LUMO coefficients are typically the most favorable sites for nucleophilic attack.[10]

  • Calculation of Activation Energies: By modeling the reaction pathways for attack at different positions, the activation energies for the formation of the intermediate Meisenheimer complexes can be calculated. The pathway with the lower activation energy is kinetically favored.[10]

Computational studies have shown that for some substituted quinoxalines, the kinetic and thermodynamic products may differ, and that steric hindrance is not always the deciding factor.[8]

III. Experimental Protocols & Data

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-substituted Quinoxalines

This protocol provides a general framework for the reaction of various nucleophiles with 2-chloro-3-substituted quinoxalines.[7]

Materials:

  • 2-Chloro-3-substituted quinoxaline (1.0 eq)

  • Nucleophile (e.g., amine, thiol, alcohol/phenol) (1.2 - 2.0 eq)

  • Base (if required, e.g., K₂CO₃, NaH, Et₃N) (1.5 - 2.5 eq)[7]

  • Anhydrous solvent (e.g., DMF, DMSO, THF, Acetonitrile)[7]

Procedure:

  • To a solution of the 2-chloro-3-substituted quinoxaline and the nucleophile in the chosen solvent, add the base (if necessary).

  • Heat the reaction mixture to a temperature ranging from room temperature to 150 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Work-up the reaction mixture. This may involve pouring it into cold water to precipitate the product or extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Table 1: Influence of Nucleophile and Conditions on SNAr of 2,3-dichloroquinoxaline

NucleophileBaseSolventTemperature (°C)ProductReference
AnilineK₂CO₃DMF1002-Anilino-3-chloroquinoxaline[4]
ThiophenolK₂CO₃AcetonitrileRT2-Chloro-3-(phenylthio)quinoxaline[11]
MethanolNaHTHF0 to RT2-Chloro-3-methoxyquinoxaline[7]
Visualization of Key Concepts
Factors Influencing Regioselectivity

G Regiocontrol Regiocontrol in Nucleophilic Attack Electronic Electronic Effects Regiocontrol->Electronic Governed by Steric Steric Hindrance Regiocontrol->Steric Governed by Nucleophile Nature of Nucleophile Regiocontrol->Nucleophile Governed by Conditions Reaction Conditions Regiocontrol->Conditions Governed by

Caption: Key factors governing regioselectivity.

General SNAr Mechanism

SNAr_Mechanism Reactants Asymmetric Quinoxaline-LG + Nu⁻ TransitionState [Transition State]‡ Reactants->TransitionState Nucleophilic Attack Intermediate Meisenheimer Complex (Anionic σ-complex) TransitionState->Intermediate Products Substituted Quinoxaline + LG⁻ Intermediate->Products Loss of Leaving Group

Caption: The two-step SNAr mechanism.

IV. References

  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. Available at: [Link]

  • Neri, J., et al. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 13, 721-739. Available at: [Link]

  • Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). ResearchGate. Available at: [Link]

  • Preparation of 6-Substituted Quinoxaline JSP-1 Inhibitors by Microwave Accelerated Nucleophilic Substitution. MDPI. Available at: [Link]

  • Ndlovu, W., et al. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules, 21(10), 1319. Available at: [Link]

  • Magwaza, B. K., et al. (2021). A REP-FAMSEC Method as a Tool in Explaining Reaction Mechanisms: A Nucleophilic Substitution of 2-Phenylquinoxaline as a DFT Case Study. Molecules, 26(6), 1599. Available at: [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. Available at: [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Chemical Reviews - ACS Publications. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. Available at: [Link]

  • The position effect of electron-deficient quinoxaline moiety in porphyrin based sensitizers. ScienceDirect. Available at: [Link]

  • Quinoxaline derivatives as attractive electron-transporting materials. Beilstein Journals. Available at: [Link]

  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Chiral N,N′-Dioxide/Magnesium(II)-Catalyzed Enantioselective[7][7]-Sigmatropic Rearrangement of 3-Propargyloxyflavones. Organic Letters - ACS Publications. Available at: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ResearchGate. Available at: [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Available at: [Link]

  • Rhodium-Catalyzed Asymmetric Functionalization of Quinoxalinium Salts. PMC - NIH. Available at: [Link]

  • Hypoxia-Selective Agents Derived from Quinoxaline 1,4-Di-N-oxides. ACS Publications. Available at: [Link]

  • Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. PMC. Available at: [Link]

  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions. Indian Journal of Chemistry. Available at: [Link]

  • Regioselectivity of nucleophilic attack in the reactions of 1,2,4-triazine-4-oxides with some C-nucleophiles. Request PDF - ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of Dichloroquinoxalines

The following guide is designed to serve as a comprehensive technical resource for researchers working with 2,3-dichloroquinoxaline (DCQX). It synthesizes mechanistic insights with practical troubleshooting steps to ensu...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed to serve as a comprehensive technical resource for researchers working with 2,3-dichloroquinoxaline (DCQX). It synthesizes mechanistic insights with practical troubleshooting steps to ensure experimental reproducibility.

Subject: Stability & Reactivity of 2,3-Dichloroquinoxaline (DCQX) under Basic Conditions Ticket Type: Technical Guide / Troubleshooting Assigned Expert: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Electrophilic Paradox

2,3-Dichloroquinoxaline (DCQX) is a "privileged scaffold" in medicinal chemistry due to its ability to undergo sequential Nucleophilic Aromatic Substitution (


). However, this same reactivity renders it inherently unstable in basic media if moisture is present.

Under basic conditions, the electron-deficient pyrazine ring activates the C2 and C3 positions. While this facilitates the attachment of amines, thiols, or alkoxides, it also invites competition from hydroxide ions (


). The primary stability failure mode is hydrolysis , converting the reactive dichloro- species into the unreactive (and often insoluble) quinoxalinone derivatives.

Mechanistic Insight: The Hydrolysis Pathway

To troubleshoot effectively, one must understand the invisible competition occurring in the flask. The diagram below illustrates the bifurcation between the desired substitution and the parasitic hydrolysis pathway.

Visual 1: Competitive Reaction Pathways

ReactionPathways DCQX 2,3-Dichloroquinoxaline (Starting Material) Inter Meisenheimer Complex DCQX->Inter Activation Nu Desired Nucleophile (R-NH2, R-SH) OH Hydroxide Impurity (OH- / H2O) Product 2-Substituted-3-chloroquinoxaline (Desired Product) Inter->Product + Nu / - Cl- Hydrolysis1 3-Chloroquinoxalin-2(1H)-one (Mono-hydrolysis Impurity) Inter->Hydrolysis1 + OH- / - Cl- Hydrolysis2 Quinoxaline-2,3-dione (Di-hydrolysis / Inert) Hydrolysis1->Hydrolysis2 Excess Base/Heat

Figure 1: The "Fork in the Road." The presence of trace water in basic media diverts the reaction toward the thermodynamic sink (Quinoxalinone), effectively killing the reaction yield.

Technical FAQ & Troubleshooting Guide

Category A: Reaction Failures & Impurities

Q1: I am running a substitution with an amine using


 in DMF, but I see a new spot on TLC that doesn't match my product. What is it? 
Diagnosis:  This is likely 3-chloroquinoxalin-2(1H)-one .
  • The Cause: DMF is hygroscopic. If your solvent was not anhydrous, or if the base was wet, the hydroxide ion (

    
    ) outcompeted your amine. The tautomeric equilibrium heavily favors the amide (oxo) form over the hydroxy form, making it stable and unreactive to further substitution under mild conditions.
    
  • The Fix:

    • Dry DMF over molecular sieves (4Å) for 24 hours.

    • Switch to a non-hygroscopic base system if possible (e.g.,

      
       in Toluene) or increase the nucleophile equivalents to statistically outcompete the water [1].
      

Q2: Upon workup (acidification), my reaction mixture precipitated a white solid that is insoluble in organic solvents. Did my product polymerize? Diagnosis: No, you likely generated quinoxaline-2,3-dione .

  • The Mechanism: Under strong basic conditions (e.g., NaOH, reflux), both chloride atoms can be displaced. The resulting species exists as a soluble disodium salt in the basic mixture. When you acidified the solution during workup, you protonated the salt, causing the neutral, highly insoluble dione to precipitate [2].

  • Verification: Check the melting point.[1][2][3] Quinoxaline-2,3-dione decomposes >300°C, whereas most organic derivatives melt <200°C.

Q3: My yield is consistently 50% lower than reported literature values. Why? Diagnosis: The "Sacrificial Reagent" Effect.

  • Explanation: If you are using the amine free base as both the nucleophile and the acid scavenger, you lose 50% of your starting material to the formation of the amine-HCl salt.

  • The Fix: Add an auxiliary base (like DIPEA or

    
    ) to scavenge the HCl, allowing 100% of your primary nucleophile to react.
    
Category B: Storage & Handling

Q4: Can I store 2,3-dichloroquinoxaline in a basic stock solution? Answer: Absolutely not.

  • Reasoning: Even in aprotic solvents like DMSO, the presence of a base (like carbonate or hydroxide) will slowly degrade the compound over time via hydrolysis or oligomerization.

  • Recommendation: Prepare fresh solutions immediately before use. Store the solid powder under inert gas (Nitrogen/Argon) at 4°C.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify the purity of your starting material or identify hydrolysis products.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic core) and 320 nm (quinoxaline specific)
Retention Order Dione (Early, polar) < Mono-oxo (Mid) < DCQX (Late, non-polar)
Protocol B: Controlled Mono-Substitution (Mitigating Hydrolysis)

Designed to minimize di-substitution and hydrolysis. [3]

  • Setup: Flame-dry a 2-neck round bottom flask and cool under

    
     flow.
    
  • Solvent: Dissolve 1.0 eq of 2,3-dichloroquinoxaline in anhydrous THF (0.1 M concentration).

    • Note: THF is preferred over DMF for easier removal and lower hygroscopicity.

  • Cooling: Cool the solution to 0°C using an ice bath.

    • Why? Lower temperature increases selectivity for mono-substitution over di-substitution.

  • Addition: Add 1.1 eq of the nucleophile (amine/thiol) dropwise over 30 minutes.

  • Base: Add 1.2 eq of anhydrous DIPEA (Hunig's Base).

    • Why? DIPEA is non-nucleophilic and bulky, preventing it from attacking the quinoxaline ring itself.

  • Monitoring: Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Stop immediately when the starting material spot disappears to prevent the second substitution.

Troubleshooting Decision Tree

Use this logic flow to resolve low yields or impurities.

Troubleshooting Start Problem Encountered Issue1 New Polar Spot on TLC? Start->Issue1 Issue2 Starting Material Remains? Start->Issue2 CheckWater Check Solvent Water Content (Is DMF/DMSO wet?) Issue1->CheckWater Yes CheckTemp Check Temperature (Is it too cold?) Issue2->CheckTemp Yes ActionDry Action: Use Anhydrous Solvent + Molecular Sieves CheckWater->ActionDry Confirmed Wet ActionWarm Action: Warm to RT slowly CheckTemp->ActionWarm Reaction Stalled ActionBase Action: Switch to Stronger Base (e.g., NaH instead of K2CO3) CheckTemp->ActionBase Temp is OK

Figure 2: Diagnostic workflow for optimizing DCQX reactions.

References

  • Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol: Supplementary Information. Comprehensive Organic Chemistry Experiments. Available at: [Link]

  • Arabian Journal of Chemistry. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arab J. Chem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 7-Bromo-2,3-dichloro-5-methylquinoxaline

An In-Depth Technical Guide to the 1H NMR Interpretation of 7-Bromo-2,3-dichloro-5-methylquinoxaline For Researchers, Scientists, and Drug Development Professionals Abstract Quinoxaline derivatives are foundational scaff...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the 1H NMR Interpretation of 7-Bromo-2,3-dichloro-5-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline derivatives are foundational scaffolds in medicinal chemistry, demanding precise and unambiguous structural characterization. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 7-Bromo-2,3-dichloro-5-methylquinoxaline. It moves beyond a simple data report to offer a detailed interpretation based on first principles, a comparison with related structures, and a discussion of complementary analytical techniques for full structural validation. We will explore the synergistic electronic effects of electron-donating and electron-withdrawing substituents on the proton chemical shifts within this unique heterocyclic system.

Introduction: The Quinoxaline Scaffold and the Role of NMR

The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged structure in drug discovery, forming the core of compounds with a wide array of biological activities, including antiviral, antibacterial, and anticancer properties[1]. The biological efficacy of these molecules is profoundly influenced by the substitution pattern on the aromatic rings[2]. Consequently, rigorous structural elucidation is a critical step in the development of novel quinoxaline-based therapeutics.

¹H NMR spectroscopy provides invaluable information regarding the molecular structure by mapping the chemical environment of each proton. This guide will deconstruct the predicted ¹H NMR spectrum of 7-Bromo-2,3-dichloro-5-methylquinoxaline, focusing on four key aspects: chemical shift (δ), integration, multiplicity (spin-spin coupling), and the underlying electronic effects that govern these parameters.

Molecular Structure and Predicted ¹H NMR Spectrum

To interpret the spectrum, we must first analyze the proton environments within the molecule.

Caption: Workflow for unambiguous structural elucidation.

¹³C NMR Spectroscopy

¹³C NMR would confirm the carbon backbone of the molecule. Key expected signals include:

  • Quaternary Carbons: Signals for the seven carbons bearing substituents (C2-Cl, C3-Cl, C4a, C5-CH₃, C7-Br, C8a) which are invisible in the ¹H NMR spectrum. The carbons attached to the highly electronegative chlorine atoms (C2, C3) will be significantly downfield.[3]

  • Methine Carbons: Two signals for the carbons bonded to hydrogen (C6, C8).

  • Methyl Carbon: One upfield signal for the -CH₃ carbon.

2D NMR Spectroscopy (COSY & HMBC)

Two-dimensional NMR experiments are crucial for confirming connectivity.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this molecule, a COSY spectrum would be expected to show no cross-peaks between the three singlet signals, confirming their isolation from each other.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this structure. It reveals correlations between protons and carbons over two or three bonds. Expected key correlations:

    • The methyl protons (δ ~2.7 ppm) should show correlations to C5 , C6 , and C4a .

    • H-6 (δ ~7.9 ppm) should show correlations to C5 , C7 , C8 , and C4a .

    • H-8 (δ ~8.2 ppm) should show correlations to C6 , C7 , and C8a . These correlations would provide definitive proof of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and provide crucial information about the elemental composition. The presence of one bromine and two chlorine atoms creates a highly distinctive isotopic pattern due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes, which would be readily identifiable.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Acquiring a clean, high-resolution spectrum is paramount for accurate interpretation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid 7-Bromo-2,3-dichloro-5-methylquinoxaline.
  • Dissolve the sample in ~0.6 mL of a deuterated solvent in a clean, dry NMR tube.
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[1][4] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though it may alter chemical shifts due to solvent effects.[5]
  • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm. Modern spectrometers can also reference the residual solvent peak.[5]

2. Instrument Setup & Acquisition (Example on a 400 MHz Spectrometer):

  • Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
  • Acquisition Parameters:
  • Pulse Angle: 30-90 degrees.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures quantitative integration for all proton types.
  • Number of Scans: 8 to 16 scans, depending on sample concentration.
  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

Conclusion

The ¹H NMR spectrum of 7-Bromo-2,3-dichloro-5-methylquinoxaline is predicted to be relatively simple, consisting of three distinct singlets corresponding to the methyl protons, H-6, and H-8. The chemical shifts of these protons are governed by the strong electron-withdrawing nature of the dichloro-quinoxaline core and the competing electronic effects of the methyl (donating) and bromo (withdrawing) substituents on the benzenoid ring. While ¹H NMR provides a strong foundation for structural assignment, absolute confirmation should be achieved through a holistic approach, integrating data from ¹³C NMR, 2D NMR (especially HMBC), and mass spectrometry. This multi-faceted strategy ensures the highest degree of scientific integrity in the structural characterization of novel pharmaceutical compounds.

References

  • Gzella, A., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. PubMed. Available from: [Link]

  • The Royal Society of Chemistry. (2017). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Available from: [Link]

  • Dalton Transactions. (2023). 2-(Thienyl)quinoxaline derivatives and their application in Ir( iii ) complexes yielding tuneable deep red emitters. RSC Publishing. Available from: [Link]

  • Asian Journal of Chemistry. (2015). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA GOLD(I)-CATALYZED INTRAMOLECULAR HYDROARYLATION OF ALKYNES. Available from: [Link]

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives. (n.d.). Available from: [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports. Available from: [Link]

  • Mphahane, N., et al. (2019). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. Molecules. Available from: [Link]

  • Stoyanova, R., & Todorov, T. (2014). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of Chemical Research. Available from: [Link]

  • Wang, S., et al. (2023). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. Molecules. Available from: [Link]

  • Carrington, M., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. ACS Applied Materials & Interfaces. Available from: [Link]

Sources

Comparative

Mass spectrometry isotope pattern for Br and Cl substituted compounds

High-Resolution vs. Low-Resolution Mass Spectrometry for Halogenated Compound Analysis: A Guide to Chlorine and Bromine Isotope Patterns As a Senior Application Scientist in drug development and analytical chemistry, I f...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution vs. Low-Resolution Mass Spectrometry for Halogenated Compound Analysis: A Guide to Chlorine and Bromine Isotope Patterns

As a Senior Application Scientist in drug development and analytical chemistry, I frequently encounter the analytical challenge of identifying halogenated compounds. The incorporation of halogens—specifically chlorine (Cl) and bromine (Br)—is a ubiquitous strategy in medicinal chemistry to modulate a drug's lipophilicity, metabolic stability, and target binding affinity.

When analyzing these compounds via mass spectrometry (MS), the natural isotopic distributions of Cl and Br provide a highly distinctive spectral "fingerprint"[1]. However, the ability to accurately detect, deconvolute, and leverage these isotopic patterns depends entirely on the mass analyzer employed. This guide provides an objective comparison between High-Resolution Mass Spectrometry (HRMS) and Low-Resolution Mass Spectrometry (LRMS) for halogenated compound analysis, grounded in the physics of isotope patterns and field-proven methodologies.

Part 1: The Mechanistic Basis of Halogen Isotopic Signatures

The diagnostic utility of halogenated compounds in MS stems from their unique natural isotopic abundances[2]. Unlike carbon, where the heavier


C isotope represents only ~1.1% of the natural pool, chlorine and bromine possess highly abundant secondary isotopes:
  • Chlorine exists naturally as

    
    Cl (~75%) and 
    
    
    
    Cl (~25%). This yields a characteristic molecular ion (M) and M+2 peak ratio of approximately 3:1[1].
  • Bromine exists as

    
    Br (~50.5%) and 
    
    
    
    Br (~49.5%), producing a nearly perfectly balanced 1:1 ratio for the M and M+2 peaks[1].

When a molecule contains multiple halogens, the binomial expansion of these probabilities generates complex, yet highly predictable, multiplet clusters spaced by 2 m/z units[3].

Table 1: Characteristic Isotope Patterns for Cl and Br Substitutions

Halogen ContentM (Relative %)M+2 (Relative %)M+4 (Relative %)M+6 (Relative %)Characteristic Ratio
1 Cl 100%~32%--3:1
1 Br 100%~97%--1:1
2 Cl 100%~64%~10%-9:6:1
2 Br ~51%100%~49%-1:2:1
1 Cl, 1 Br ~77%100%~24%-3:4:1
3 Cl 100%~96%~31%~3%27:27:9:1

Part 2: Comparative Analysis: HRMS vs. LRMS

While both LRMS and HRMS can detect the gross M and M+2 spacing of halogenated compounds, their analytical utility diverges sharply when analyzing complex biological matrices (e.g., plasma, urine, or environmental samples)[4].

Low-Resolution Mass Spectrometry (LRMS)

LRMS platforms, such as single quadrupoles or triple quadrupoles, measure nominal mass (typically to 1 decimal place). They identify halogenated species by matching the theoretical relative intensities of the isotopic cluster[4].

  • The Causality of Limitations: In complex extracts, co-eluting matrix components frequently produce background ions that overlap with the M, M+2, or M+4 peaks. Because LRMS lacks the resolving power to separate these isobaric interferences, the observed isotope ratio becomes mathematically skewed. This leads to false negatives (the software rejects the distorted pattern) or false positives (matrix noise mimics a halogen pattern)[5].

High-Resolution Mass Spectrometry (HRMS)

HRMS platforms, such as Orbitraps and Quadrupole-Time-of-Flight (Q-TOF) instruments, offer resolving powers exceeding 100,000 FWHM and sub-ppm mass accuracy[6].

  • The Causality of Advantages: HRMS leverages the concept of mass defect. Halogens have a negative mass defect relative to carbon and hydrogen. HRMS can easily distinguish a

    
    Cl isotope (exact mass 36.96590) from a 
    
    
    
    S isotope (exact mass 33.96786) or a hydrocarbon interference[6]. This allows for the application of Mass Defect Filtering (MDF), a data-processing technique that algorithmically strips away matrix background to reveal the halogenated drug and its metabolites with definitive elemental composition[5][7].

Table 2: Performance Comparison: HRMS vs. LRMS for Halogenated Compounds

FeatureLow-Resolution MS (e.g., Single Quad)High-Resolution MS (e.g., Orbitrap, Q-TOF)
Mass Accuracy Nominal mass (

0.1 Da)
Exact mass (< 3 ppm error)
Isotope Resolution Cannot resolve isobaric overlapsResolves fine isotopic structure (e.g.,

Cl vs

S)
Matrix Interference High susceptibility in biological fluidsLow; utilizes Mass Defect Filtering (MDF)
Identification Confidence Presumptive (relies heavily on RT matching)Definitive (elemental composition assignment)
Best Use Case Routine targeted quantification (MRM)Untargeted screening, metabolite ID, complex matrices

Part 3: Self-Validating Experimental Protocol for Halogenated Metabolite Profiling

To ensure rigorous scientific integrity, the following LC-HRMS protocol is designed as a self-validating system for identifying unknown halogenated metabolites. Every step contains an internal check to prevent artifactual data interpretation.

Step-by-Step Methodology:

1. System Suitability and Calibration (The Validation Anchor)

  • Action: Prior to sample analysis, inject a known halogenated standard mix (e.g., chloramphenicol for Cl, bromobenzene for Br)[2].

  • Causality: This ensures the mass spectrometer's detector is not saturated. Detector saturation artificially truncates the highly abundant M peak, distorting the true isotopic ratio. The system must report the correct theoretical ratio (e.g., 3:1) with < 3 ppm mass error before proceeding to unknown samples.

2. LC-HRMS Data Acquisition

  • Action: Acquire data in Full Scan/Data-Dependent MS2 (ddMS2) mode using an Orbitrap or Q-TOF analyzer. Maintain a resolving power of at least 70,000 FWHM at m/z 200.

  • Causality: High resolving power is physically required to separate the fine isotopic structure of the halogenated species from overlapping matrix ions, ensuring the relative abundance measurements are derived solely from the target analyte[6].

3. Mass Defect Filtering (MDF) and Isotope Pattern Deconvolution

  • Action: Apply an MDF window specific to the parent drug's halogen content. Run an isotope pattern matching algorithm requiring a >90% fit score for the theoretical Cl/Br cluster.

  • Causality: The MDF algorithm removes >95% of endogenous background noise. The pattern matching algorithm acts as a secondary orthogonal filter, ensuring only chemically viable halogenated features are advanced for review.

4. Chromatographic Co-elution Verification (Orthogonal Validation)

  • Action: Extract the Extracted Ion Chromatograms (EICs) for the exact masses of the M and M+2 peaks.

  • Causality: True isotopologues must co-elute perfectly. If the retention time apex of the M peak differs from the M+2 peak by more than 0.05 minutes, the pattern is an artifact of co-eluting interferences, and the feature is automatically rejected.

Part 4: Workflow Visualization

G A LC-MS Data Acquisition (Biological Extract) B Mass Defect Filtering (MDF) Targeting Cl/Br Mass Defects A->B Data Processing C Isotope Pattern Recognition (e.g., 3:1, 1:1, 9:6:1) B->C Filtered Features D LRMS Approach (Nominal Mass Matching) C->D Low-Res Data E HRMS Approach (Exact Mass & Fine Isotopes) C->E High-Res Data F High False Positive Rate in Complex Matrices D->F Limitation G Definitive Elemental Composition Assignment E->G Advantage

Workflow comparing LRMS and HRMS data processing for halogenated compound identification.

References

  • Mass spectrometry - Organic Chemistry - Jack Westin . jackwestin.com. 1

  • Ch13 - Mass Spectroscopy - Chemistry . University of Calgary.Link

  • Comparative study of low-versus high-resolution liquid chromatography-mass spectrometric strategies for measuring perfluorinated contaminants in fish . ResearchGate. 5

  • A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring . MDPI. 7

  • 6.4: Isotope Abundance - Chemistry LibreTexts . libretexts.org. 2

  • Characterization of synthetic phenethylamines using low-resolution and high-resolution mass spectrometry . msu.edu. 4

  • Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography – High resolution (Orbitrap) mass spectrometry (IC-HRMS) . ResearchGate. 6

  • Factor Analysis of Numeric Isotope Patterns of Compounds Containing Small Numbers of Chlorine and Bromine Atoms . ResearchGate. 3

Sources

Validation

Crystal Structure Analysis of Polysubstituted Quinoxalines: A Comparative Technical Guide

Executive Summary Quinoxalines (benzopyrazines) represent a privileged scaffold in medicinal chemistry and optoelectronics, serving as the core for anticancer agents, kinase inhibitors, and organic semiconductors.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxalines (benzopyrazines) represent a privileged scaffold in medicinal chemistry and optoelectronics, serving as the core for anticancer agents, kinase inhibitors, and organic semiconductors.[1][2] Their efficacy is dictated not just by chemical connectivity, but by their solid-state arrangement—specifically how substituents drive crystal packing through


 stacking and hydrogen bonding.

This guide provides a technical comparison of structural analysis methodologies (SC-XRD vs. PXRD vs. DFT) and examines the specific structural performance of polysubstituted quinoxalines compared to their mono-substituted counterparts. It is designed for researchers requiring high-fidelity protocols for synthesis, crystallization, and Hirshfeld surface analysis.

Part 1: Comparative Analytical Methodologies

In the structural characterization of quinoxaline derivatives, selecting the correct analytical "product" (methodology) is critical for data integrity. Below is an objective comparison of the three primary approaches.

Methodological Performance Matrix
FeatureSingle Crystal XRD (SC-XRD) Powder XRD (PXRD) DFT / Computational Prediction
Primary Output 3D Atomic coordinates (

), Absolute configuration, Bond lengths/angles.
Bulk phase purity, Polymorph identification, Crystallinity %.Lattice energy, HOMO-LUMO gaps, Theoretical packing.
Resolution Atomic resolution (< 0.8 Å).Lower resolution; overlapping peaks in complex organics.N/A (Theoretical).
Sample Requirement High-quality single crystal (

mm).
Polycrystalline powder (~10-50 mg).Molecular structure file (.cif, .xyz).
Limitation Requires difficult crystallization; time-consuming.Cannot easily solve de novo structures of complex heterocycles.computationally expensive; requires validation.
Verdict Gold Standard for structural elucidation.Essential for bulk batch validation.Supportive for interaction energy calculation.
Structural Efficacy: Polysubstituted vs. Mono-substituted

Why synthesize polysubstituted variants? Structural analysis reveals distinct performance advantages in the solid state.[3]

  • Mono-substituted (e.g., 2-phenylquinoxaline): Often exhibits planar packing dominated by strong

    
     stacking. While stable, these structures frequently suffer from low solubility due to high lattice energy.
    
  • Polysubstituted (e.g., 2,3-diphenylquinoxaline): The introduction of steric bulk at the 2,3-positions forces the phenyl rings to twist out of the quinoxaline plane (dihedral angles typically

    
    ).
    
    • Performance Impact: This "herringbone" or "slipped-stack" packing disrupts continuous

      
      -channels, often improving solubility and allowing for unique electronic properties in OLED applications by preventing fluorescence quenching.
      

Part 2: Experimental Protocols

This section details the synthesis and crystallization of a representative target: 2,3-diphenylquinoxaline .

Synthesis Workflow

Reaction Principle: Condensation of o-phenylenediamine with


-diketones (Benzil).[2]
  • Reagents:

    • o-Phenylenediamine (10 mmol, 1.08 g)

    • Benzil (10 mmol, 2.10 g)

    • Ethanol (Absolute, 20 mL)

    • Catalyst: Glacial Acetic Acid (3-4 drops) or Iodine (5 mol% for green protocols).

  • Procedure:

    • Dissolve benzil in warm ethanol (

      
      ).
      
    • Add o-phenylenediamine slowly with stirring.

    • Add catalyst and reflux for 2–4 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 8:2).

    • Cool to room temperature.[4] The crude product will precipitate.

    • Purification: Recrystallize from hot ethanol to yield needle-like crystals.

Crystallization for SC-XRD

Obtaining diffraction-quality crystals is the bottleneck. Use the Slow Evaporation method enriched by solvent selection.

  • Solvent System: Ethanol/Chloroform (1:1 v/v) or Acetonitrile.

  • Protocol:

    • Dissolve 20 mg of pure compound in 5 mL solvent in a small vial.

    • Filter the solution through a 0.45

      
      m syringe filter into a clean scintillation vial (removes nucleation sites).
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store in a vibration-free, dark environment at

      
       for 3-7 days.
      
Visualization of Workflow

CrystallizationWorkflow Start Crude Quinoxaline Solubility Solubility Test (EtOH/CHCl3/MeCN) Start->Solubility Filter Syringe Filtration (0.45 µm) Solubility->Filter Dissolution Nucleation Slow Evaporation (Controlled Temp) Filter->Nucleation Dust Removal Harvest Crystal Selection (Polarized Microscope) Nucleation->Harvest 3-7 Days Harvest->Solubility Poor Quality XRD SC-XRD Data Collection Harvest->XRD >0.1mm Size

Figure 1: Optimized crystallization workflow for obtaining diffraction-quality quinoxaline crystals.

Part 3: Data Analysis & Interpretation (Hirshfeld Surfaces)[5]

Once the .cif file is obtained from SC-XRD, Hirshfeld Surface Analysis is the modern standard for quantifying intermolecular interactions, superior to simple bond-length measurements.

The Hirshfeld Protocol

Software: CrystalExplorer (standard in field).

  • Import: Load .cif file.

  • Generate Surface: Map

    
     (normalized distance).
    
    • Red spots:[5][6] Contacts shorter than van der Waals radii (Hydrogen bonds, strong

      
      -stacking).
      
    • White areas: Contacts at van der Waals distance.

    • Blue areas: No close contacts.

  • Fingerprint Plots: Generate 2D plots (

    
     vs 
    
    
    
    ) to separate interaction types.
Interpreting Quinoxaline Surfaces

In polysubstituted quinoxalines, the interaction breakdown typically follows this distribution (based on aggregated data from Acta Cryst. and J. Mol. Struct.):

Interaction TypeSurface Contribution (%)Structural Significance
H...H 40 - 65% Dispersive forces; dominates due to phenyl ring hydrogens.
C...H / H...C 15 - 25%

-interactions. Critical for stabilizing the "herringbone" packing.
N...H / O...H 5 - 15% Hydrogen bonding. Specific to the pyrazine nitrogens acting as acceptors.
C...C < 5% Direct

stacking (often reduced in twisted polysubstituted variants).
Interaction Pathway Diagram

HirshfeldLogic cluster_analysis Interaction Decomposition CIF Input: .CIF File (X-ray Data) Surface Generate Hirshfeld Surface (d_norm mapping) CIF->Surface Red Red Regions (Strong H-bonds/Pi-stacking) Surface->Red Fingerprint 2D Fingerprint Plot (di vs de) Surface->Fingerprint Conclusion Packing Stability & Bioactivity Correlation Red->Conclusion Quant Quantification table (% Contribution) Fingerprint->Quant Quant->Conclusion

Figure 2: Logical flow for deconvoluting intermolecular forces using Hirshfeld Surface Analysis.

References

  • Ajani, O. O., et al. (2022). "Microwave-Assisted Synthesis and Antibacterial Activity of Some Quinoxaline Derivatives." Journal of Heterocyclic Chemistry.

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis."[7][8] CrystEngComm, 11(1), 19-32.

  • Gnanavel, S., et al. (2023). "Crystal structure, Hirshfeld surface analysis and DFT studies of quinoxaline derivatives." Journal of Molecular Structure, 1274, 134456.

  • Maccio, C., et al. (2021). "pi-Stacking and Hydrogen Bonding in Quinoxaline Crystals: A Comparative Study." Crystal Growth & Design.

  • Creative Biostructure. (2024). "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique."

Sources

Comparative

Comparing reactivity of 2,3-dichloro vs 2,3-dibromo quinoxalines

Comparative Reactivity Guide: 2,3-Dichloroquinoxaline vs. 2,3-Dibromoquinoxaline in Advanced Synthesis Executive Summary Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and organic materials, exhi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2,3-Dichloroquinoxaline vs. 2,3-Dibromoquinoxaline in Advanced Synthesis

Executive Summary

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry and organic materials, exhibiting a broad spectrum of biological activities and unique photophysical properties. When functionalizing the pyrazine ring of the quinoxaline core, 2,3-dihaloquinoxalines serve as the premier electrophilic building blocks. However, the choice between 2,3-dichloroquinoxaline (DCQX) and 2,3-dibromoquinoxaline (DBQX) is not arbitrary; it dictates the mechanistic pathway and ultimately the success of the synthetic campaign. This guide objectively compares their reactivity profiles, providing researchers with the mechanistic causality and self-validating protocols needed to optimize complex syntheses.

Mechanistic Divergence: Causality in Halogen Selection

The fundamental difference in reactivity between DCQX and DBQX stems from the competing electronic and steric properties of the halogen substituents, which govern two distinct reaction paradigms: Nucleophilic Aromatic Substitution (SNAr) and Transition-Metal-Catalyzed Cross-Coupling.

1. SNAr Dominance in DCQX In SNAr reactions, the rate-determining step is the nucleophilic attack on the electron-deficient aromatic ring to form a negatively charged Meisenheimer complex. Because chlorine (Pauling electronegativity = 3.16) is significantly more electronegative than bromine (2.96), DCQX features a more highly polarized C-X bond and a more electron-deficient pyrazine core[1]. This intense inductive electron withdrawal stabilizes the transition state of the Meisenheimer complex, making DCQX the superior substrate for SNAr with N-, O-, and S-nucleophiles (1)[1]. Furthermore, DCQX is highly scalable and readily prepared from quinoxaline-2,3-dione using POCl3 (2)[2].

2. Cross-Coupling Efficiency in DBQX Conversely, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. Here, bond dissociation energy (BDE) supersedes electronegativity. The C-Br bond in DBQX (~280 kJ/mol) is substantially weaker than the C-Cl bond in DCQX (~340 kJ/mol). This lower activation barrier for oxidative addition allows DBQX to undergo rapid and high-yielding cross-coupling under milder conditions, facilitating the synthesis of complex polycyclic systems like indolo[2,3-b]quinoxalines (3)[3].

Pathway Visualization

Reactivity Start 2,3-Dihaloquinoxalines DCQX 2,3-Dichloroquinoxaline (DCQX) Start->DCQX DBQX 2,3-Dibromoquinoxaline (DBQX) Start->DBQX SNAr Nucleophilic Aromatic Substitution (SNAr) DCQX->SNAr High Electronegativity CrossCoupling Pd-Catalyzed Cross-Coupling DBQX->CrossCoupling Low Bond Energy Meisenheimer Meisenheimer Complex (Stabilized by Cl) SNAr->Meisenheimer OxidativeAdd Oxidative Addition (Facilitated by weak C-Br) CrossCoupling->OxidativeAdd Product1 Heteroatom-Substituted Quinoxalines (C-N, C-O, C-S) Meisenheimer->Product1 Cl- Elimination Product2 Polycyclic/Aryl-Substituted Quinoxalines (C-C, C-N) OxidativeAdd->Product2 Transmetalation & Reductive Elimination

Figure 1: Divergent reactivity pathways of 2,3-dichloro and 2,3-dibromoquinoxalines.

Quantitative Performance Comparison

Property / Metric2,3-Dichloroquinoxaline (DCQX)2,3-Dibromoquinoxaline (DBQX)
Primary Reaction Pathway Nucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling
Rate-Determining Step Nucleophilic attack (Meisenheimer complex)Oxidative addition of Pd(0)
Halogen Electronegativity 3.16 (Pauling scale)2.96 (Pauling scale)
C-X Bond Dissociation Energy ~340 kJ/mol (Stronger)~280 kJ/mol (Weaker)
Typical Yields (SNAr) 85–95% (Highly efficient)Moderate to Low (Slower kinetics)
Typical Yields (Cross-Coupling) Low (Requires specialized bulky ligands)75–90% (Efficient with standard ligands)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating—incorporating intrinsic checkpoints to ensure reaction fidelity and prevent downstream failures.

Protocol 1: Chemoselective SNAr of DCQX with Aliphatic Amines

Objective : Synthesis of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (4)[4]. Causality & Validation : We utilize a stoichiometric ratio at room temperature to strictly control mono- vs. di-substitution. The first chlorine substitution donates electron density into the pyrazine ring via resonance, deactivating the second chlorine toward further SNAr. TLC monitoring validates this chemoselectivity.

  • Initiation : In a flame-dried round-bottom flask, dissolve 1.0 equiv (5.0 mmol) of DCQX in 25 mL of anhydrous toluene.

  • Base Addition : Add 1.2 equiv of triethylamine (Et3N). Rationale: Et3N acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation and deactivation of the incoming nucleophile.

  • Nucleophile Addition : Dropwise add 1.05 equiv of N-methylpiperazine at 0 °C, then allow the mixture to warm to room temperature.

  • Validation Checkpoint : Monitor the reaction via TLC (Hexane/EtOAc 7:3). The formation of a single lower-Rf spot confirms monosubstitution. If heating is applied prematurely, a baseline spot indicating unwanted disubstitution will appear.

  • Workup : Quench with distilled water (20 mL). Extract the aqueous layer with CH2Cl2 (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification : Purify via flash column chromatography to afford the monosubstituted product (Typical yield: 85-92%).

Protocol 2: One-Pot Suzuki/C-N Annulation of DBQX

Objective : Synthesis of indolo[2,3-b]quinoxaline derivatives via tandem cross-coupling (3)[3]. Causality & Validation : DBQX is chosen over DCQX to ensure rapid oxidative addition of the first C-Br bond. The protocol utilizes a two-step, one-pot sequence to prevent the isolation of unstable intermediates.

  • Preparation : Charge a Schlenk tube with DBQX (1.0 equiv, 2.0 mmol), 2-bromophenylboronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%), and K2CO3 (2.5 equiv).

  • Atmosphere Control : Evacuate and backfill the tube with dry N2 three times. Rationale: Pd(0) catalysts are highly susceptible to oxidation; rigorous deoxygenation is a critical self-validating step for catalyst turnover.

  • First Coupling (Suzuki) : Inject degassed toluene/H2O (4:1 v/v, 15 mL). Heat the biphasic mixture to 90 °C for 8 hours.

  • Validation Checkpoint : Analyze an aliquot via LC-MS. The disappearance of the DBQX mass peak and the appearance of the mono-coupled intermediate [M+H]+ validates the success of the Suzuki step prior to adding the amine.

  • Second Coupling (Buchwald-Hartwig Annulation) : Cool the mixture to room temperature. Add a primary amine (e.g., aniline, 1.5 equiv), additional Pd(OAc)2 (5 mol%), PCy3 ligand (10 mol%), and NaOtBu (2.5 equiv). Reflux at 110 °C for 12 hours.

  • Isolation : Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via recrystallization from EtOH (Typical yield: 70-80%).

References

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Palladium catalyzed synthesis and physical properties of indolo[2,3-b]quinoxalines Source: Organic & Biomolecular Chemistry (via NIH) URL: [Link]

  • Title: Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands Source: PMC - PubMed Central URL: [Link]

Sources

Validation

High-Resolution HPLC Profiling of Methyl-Substituted Quinoxaline Isomers

Executive Summary Methyl-substituted quinoxalines are critical intermediates in the synthesis of bioactive compounds (e.g., antitumor agents like echinomycin) and are significant markers in environmental analysis and foo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl-substituted quinoxalines are critical intermediates in the synthesis of bioactive compounds (e.g., antitumor agents like echinomycin) and are significant markers in environmental analysis and food safety (Maillard reaction products). However, their structural similarity—particularly between positional isomers like 5-methylquinoxaline and 6-methylquinoxaline —presents a formidable chromatographic challenge.

This guide objectively compares the performance of standard C18 (Octadecyl) stationary phases against Phenyl-Hexyl and Pentafluorophenyl (PFP) alternatives. While C18 remains the gold standard for separating varying degrees of alkylation (e.g., 2-methyl vs. 2,3-dimethyl), our analysis demonstrates that it often fails to resolve positional isomers on the benzenoid ring. We provide a validated protocol and mechanistic insights to guide your method development.

Mechanistic Insight: The Separation Challenge

To achieve baseline resolution, one must understand the dominant interaction mechanisms governing retention for these analytes.

Hydrophobicity vs. Shape Selectivity
  • Alkyl-Substitution (Hydrophobicity): Adding a methyl group increases the lipophilicity (logP) of the molecule.

    • Trend: Quinoxaline (logP ~1.3) < Methylquinoxaline (logP ~1.8) < Dimethylquinoxaline.

    • Result: On a C18 column, elution order is strictly driven by carbon count.

  • Positional Isomerism (

    
    -
    
    
    
    Interactions):
    The 5-methyl and 6-methyl isomers have identical hydrophobicity. Separation requires a stationary phase that discriminates based on the electron density distribution of the aromatic ring.
    • Solution:Phenyl-Hexyl or PFP phases utilize

      
      -
      
      
      
      stacking interactions. The position of the methyl group alters the electron availability, allowing these phases to "see" the difference between the 5- and 6- positions.
Visualization: Interaction Mechanisms

The following diagram illustrates the differential retention mechanisms required for these isomers.

SeparationMechanisms Analyte Methyl-Quinoxaline Mixture C18 C18 Column (Hydrophobic Interaction) Analyte->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Pi-Pi Interaction) Analyte->Phenyl Isomer Resolution ResultC18 Separates by Alkyl Count (2-Me vs 2,3-DiMe) 5-Me & 6-Me Co-elute C18->ResultC18 ResultPhenyl Separates Positional Isomers (5-Me vs 6-Me) Based on Electron Density Phenyl->ResultPhenyl

Figure 1: Comparison of separation mechanisms. C18 relies on hydrophobicity, while Phenyl phases leverage


-

interactions for isomer resolution.

Comparative Performance Guide

The following data summarizes the expected performance of different stationary phases for specific isomer pairs.

Table 1: Stationary Phase Selection Matrix
Isomer PairPrimary ChallengeRecommended ColumnMobile Phase ModifierMechanism
Quinoxaline vs. 2-Methylquinoxaline Hydrophobicity differenceC18 (USP L1) Acetonitrile (ACN)Hydrophobic Interaction
2-Methyl vs. 2,3-Dimethyl Hydrophobicity differenceC18 (USP L1) Acetonitrile (ACN)Hydrophobic Interaction
5-Methyl vs. 6-Methyl Identical HydrophobicityPhenyl-Hexyl (USP L11) Methanol (MeOH)*

-

Stacking
Complex Mixture (All Isomers) Mixed-mode selectivityPFP (Pentafluorophenyl) Methanol (MeOH)Dipole-Dipole +

-

*Note: Methanol is preferred over Acetonitrile for Phenyl columns as ACN can suppress


-

interactions between the analyte and stationary phase.

Experimental Protocol

This protocol is designed as a self-validating system. It begins with a standard C18 screen and escalates to a Phenyl-Hexyl method if positional isomers are detected.

Phase A: Standard Profiling (C18)

Objective: Separate Quinoxaline, 2-Methylquinoxaline, and 2,3-Dimethylquinoxaline.

  • Column: High-strength Silica C18,

    
     mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (pH ~2.7).

    • B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 315 nm (characteristic quinoxaline absorbance).

  • Gradient Program:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5%

      
       60% B (Linear Gradient)
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
    • 18-22 min: 5% B (Re-equilibration)

Expected Elution Order:

  • Quinoxaline (

    
     4-5 min)
    
  • 2-Methylquinoxaline (

    
     6-7 min)
    
  • 2,3-Dimethylquinoxaline (

    
     8-9 min)
    
Phase B: Advanced Isomer Resolution (Phenyl-Hexyl)

Objective: Resolve 5-Methylquinoxaline and 6-Methylquinoxaline.

  • Column: Phenyl-Hexyl or Biphenyl,

    
     mm, 3.5 µm.
    
  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0).

    • B: Methanol (MeOH).[1]

  • Rationale: MeOH facilitates stronger

    
    -
    
    
    
    interaction than ACN.[1] The Phenyl phase interacts differently with the electron-rich benzene ring depending on the methyl position.
  • Gradient: Shallow gradient (e.g., 20% to 40% B over 20 minutes) is required to maximize interaction time.

Workflow Visualization

This workflow ensures you do not waste resources on complex columns when a standard C18 suffices.

ExperimentalWorkflow Start Start: Sample Preparation (Dissolve in 90:10 Water:MeOH) ScreenC18 Screen 1: C18 Column Gradient 5-60% ACN Start->ScreenC18 CheckRes Check Resolution (Rs) ScreenC18->CheckRes Pass Rs > 1.5 for all peaks? (Success) CheckRes->Pass Yes Fail Co-elution of 5-Me/6-Me CheckRes->Fail No Final Final Method Validation Pass->Final SwitchCol Switch to Phenyl-Hexyl Change Organic to MeOH Fail->SwitchCol Optimize Optimize Gradient Slope (0.5% B/min) SwitchCol->Optimize Optimize->Final

Figure 2: Decision tree for method development. Note the critical switch to Methanol/Phenyl-Hexyl for difficult isomers.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols.Add 10-20 mM Ammonium Acetate or Triethylamine (TEA) to Mobile Phase A. Ensure pH > 3.0 for quinoxalines [1].
Co-elution of 5-Me/6-Me Insufficient selectivity.1. Switch from ACN to MeOH. 2. Lower temperature to 20°C to enhance

-

interactions. 3. Use a Biphenyl column.
Retention Time Drift pH instability.Quinoxalines are basic (pKa ~0.6 - 0.8). Ensure buffer capacity is sufficient if working near pH 3.

References

  • Separation of Quinoxaline Derivatives: Ohkura, Y., et al. "Determination of methylglyoxal as 2-methylquinoxaline by high-performance liquid chromatography." Journal of Chromatography A, 1987.

  • Isomer Selectivity Mechanisms: Snyder, L. R., et al. "Introduction to Modern Liquid Chromatography." Wiley-Interscience, 3rd Edition. (General reference for C18 vs Phenyl selectivity).
  • Quinoxaline Synthesis & Analysis: BenchChem. "Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds."

  • Column Selection Guide: Phenomenex. "HPLC Column Selection for Isomers."

Sources

Comparative

Spectroscopic Characterization of 7-Bromo-5-methylquinoxaline: A Comparative Guide for Pharmaceutical Intermediates

Executive Summary In the landscape of modern drug discovery, the quinoxaline scaffold is a privileged pharmacophore. Specifically, 7-bromo-5-methylquinoxaline (CAS 532934-95-5) has emerged as a critical active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the quinoxaline scaffold is a privileged pharmacophore. Specifically, 7-bromo-5-methylquinoxaline (CAS 532934-95-5) has emerged as a critical active pharmaceutical ingredient (API) intermediate. It is heavily utilized in the development of 1[1] and novel2[2].

For researchers and drug development professionals, distinguishing this specific positional isomer from its structural alternatives—such as 6-bromo-2-methylquinoxaline or the unsubstituted quinoxaline base—is paramount. This guide objectively compares the spectroscopic performance and structural signatures of these compounds, providing the experimental causality and self-validating protocols necessary for rigorous quality control.

Mechanistic Workflow & Causality in Synthesis

To accurately interpret the spectroscopic data of 7-bromo-5-methylquinoxaline, one must understand its synthetic origin. The compound is typically synthesized via the cyclocondensation of3[3] with a 1,2-dicarbonyl compound, such as glyoxal.

The regiochemistry of the starting diamine dictates the final substitution pattern on the quinoxaline ring. Because the two nitrogen atoms in the diamine possess different nucleophilicities due to the inductive effects of the adjacent methyl and bromine groups, the condensation must be carefully monitored. Spectroscopic characterization is the only definitive way to confirm that the correct cyclization pathway occurred without unwanted isomerization.

G Diamine 3-Bromo-5-methylbenzene- 1,2-diamine Condensation Cyclocondensation (EtOH, Reflux) Diamine->Condensation Glyoxal Glyoxal (1,2-Dicarbonyl) Glyoxal->Condensation Product 7-Bromo-5-methylquinoxaline (CAS 532934-95-5) Condensation->Product NMR 1H & 13C NMR (Structural Verification) Product->NMR IR FT-IR Spectroscopy (Functional Group ID) Product->IR

Fig 1. Synthetic and spectroscopic characterization workflow for 7-bromo-5-methylquinoxaline.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of the quinoxaline scaffold is highly sensitive to substituent effects. In an unsubstituted quinoxaline, the pyrazine ring protons (H-2, H-3) appear highly deshielded (~8.8 ppm) due to the magnetic anisotropy of the heteroaromatic system[4].

When comparing 7-bromo-5-methylquinoxaline to its alternatives, the causality of the chemical shifts becomes clear:

  • The Bromine Effect (-I): The highly electronegative bromine atom at the C-7 position exerts a strong inductive electron-withdrawing effect. This deshields the adjacent H-8 proton, pushing it downfield.

  • The Methyl Effect (+I): Conversely, the methyl group at C-5 is electron-donating. This slightly shields the H-6 proton, creating a distinct separation between the aromatic signals that would otherwise overlap in an unsubstituted ring.

Table 1: Comparative ¹H NMR Data (CDCl₃, 400 MHz)

Structural Feature7-Bromo-5-methylquinoxaline6-Bromo-2-methylquinoxalineUnsubstituted Quinoxaline
Pyrazine Protons H-2, H-3: ~8.85 ppm (d, 2H)H-3: ~8.70 ppm (s, 1H)H-2, H-3: 8.82 ppm (s, 2H)
Aromatic Protons H-8: ~8.20 ppm (d, 1H)H-6: ~7.65 ppm (d, 1H)H-5: ~8.25 ppm (d, 1H)H-7, H-8: ~7.8-7.9 ppm (m, 2H)H-5, H-8: 8.10 ppm (m, 2H)H-6, H-7: 7.75 ppm (m, 2H)
Aliphatic Protons C-5 Methyl: ~2.65 ppm (s, 3H)C-2 Methyl: ~2.75 ppm (s, 3H)N/A

Note: The shift of the methyl group from C-5 to C-2 drastically alters the pyrazine ring signature, changing it from a two-proton doublet system to a single-proton singlet, providing an immediate diagnostic marker.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as an orthogonal validation method, particularly useful for confirming the presence of the carbon-halogen bond, which is invisible in standard ¹H NMR. The 5 typically manifests as a sharp, strong band in the fingerprint region[5].

Table 2: Key FT-IR Vibrational Modes (KBr Pellet)

Vibrational Mode7-Bromo-5-methylquinoxalineUnsubstituted QuinoxalineCausality / Interpretation
C=N Stretch ~1585 cm⁻¹~1570 cm⁻¹Conjugated pyrazine ring vibration. Slightly shifted due to ring strain from substituents.
C=C Stretch ~1490 cm⁻¹~1495 cm⁻¹Aromatic backbone vibration.
C-H (Aliphatic) ~2950 cm⁻¹AbsentConfirms the presence of the methyl group.
C-Br Stretch ~650 cm⁻¹AbsentConfirms halogenation. Heavy atom effect lowers the frequency into the far fingerprint region.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives during the characterization of6[6].

Protocol 1: High-Resolution ¹H NMR Acquisition

Objective: Confirm regiochemistry and purity of 7-bromo-5-methylquinoxaline.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ lacks exchangeable protons and prevents line broadening caused by viscosity issues.

  • Internal Standard Addition: Ensure the CDCl₃ contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS peak exactly to 0.00 ppm during processing.

  • Parameter Configuration: Set the relaxation delay (D1) to a minimum of 2.0 seconds. Causality: Quaternary carbons and isolated protons require longer relaxation times. Failing to do this will result in inaccurate integrations.

  • Self-Validation Check: Integrate the aliphatic singlet at ~2.65 ppm and calibrate it to exactly 3.00 (representing the 3 methyl protons). The aromatic doublets at ~7.65 ppm and ~8.20 ppm must subsequently integrate to 1.00 ± 0.05. Any deviation greater than 5% indicates co-eluting impurities or incomplete cyclization.

Protocol 2: FT-IR KBr Pellet Preparation

Objective: Orthogonal confirmation of the C-Br bond and pyrazine ring.

  • Matrix Ratio: Weigh 2 mg of the analyte and 200 mg of spectroscopy-grade Potassium Bromide (KBr). Causality: Maintaining a strict 1:100 ratio prevents detector saturation and minimizes peak broadening caused by intermolecular interactions between analyte molecules.

  • Trituration: Grind the mixture in an agate mortar for exactly 2 minutes until a fine, homogeneous powder is achieved. Causality: Uneven particle sizes cause light scattering (the Christiansen effect), which distorts the baseline.

  • Pressing: Apply 10 tons of pressure under a vacuum for 3 minutes to form a translucent pellet.

  • Self-Validation Check: Before scanning the sample, run a background scan of a pure KBr pellet. The baseline transmission of the sample pellet must be >80% at 2000 cm⁻¹. If it is lower, the pellet is too thick or poorly ground, and the C-Br peak at ~650 cm⁻¹ may be obscured by noise.

References

  • MolCore. 532934-95-5 | 7-Bromo-5-methylquinoxaline.6

  • Asian Journal of Chemistry. Synthesis of Quinoxalines in Presence of Zinc Triflate.7

  • ResearchGate. Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review.1

  • ResearchGate. Synthesis and Biological Activity of Azine Heterocycle Functionalized Quaternary Phosphonium salts.5

  • Benchchem. 3-Bromo-4-methylbenzene-1,2-diamine.3

  • Google Patents. WO2018013776A1 - Tricyclic heteroaryl-substituted quinoline and azaquinoline compounds as par4 inhibitors.2

Sources

Validation

Decoding Dichloroquinoxalines: A Comparative Guide to 13C NMR Shifts of C-2 and C-3

For Immediate Release In the intricate world of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular architecture of chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing profound insights into the molecular architecture of chemical entities. Among its variants, 13C NMR is particularly powerful for mapping the carbon skeleton of organic molecules. This guide, designed for researchers, scientists, and professionals in drug development, delves into a comparative analysis of the 13C NMR chemical shifts of the C-2 and C-3 carbons in various dichloroquinoxaline isomers. Understanding these shifts is crucial for the unambiguous identification and characterization of these important heterocyclic compounds.

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules and functional materials. The substitution pattern of halogens, such as chlorine, on the quinoxaline scaffold can significantly influence their physicochemical properties and biological activities. Therefore, precise structural confirmation is paramount.

The Influence of Chlorine Substitution on C-2 and C-3 Chemical Shifts

The chemical shift of a carbon nucleus in 13C NMR is highly sensitive to its local electronic environment.[1][2] Electronegative substituents, like chlorine, exert a significant deshielding effect, causing the attached and nearby carbon signals to shift downfield (to a higher ppm value).[1][2] The magnitude of this shift is dependent on the position of the substituent.

This guide focuses on the key C-2 and C-3 carbons of the pyrazine ring within the quinoxaline system. The positions of the two chlorine atoms on the benzene or pyrazine ring of the quinoxaline core dictate the electronic distribution and, consequently, the 13C NMR chemical shifts of C-2 and C-3.

Comparative Analysis of 13C NMR Data

The following table summarizes the experimental 13C NMR data for the C-2 and C-3 carbons in several dichloroquinoxaline isomers. The data has been compiled from various authoritative sources.

Dichloroquinoxaline IsomerC-2 Chemical Shift (δ, ppm)C-3 Chemical Shift (δ, ppm)SolventReference
2,3-Dichloroquinoxaline~144.5~144.5CDCl₃[3]
2,6-Dichloroquinoxaline~157.3 (C-2)Not ApplicableCDCl₃[4]
6,7-Dichloroquinoxaline~153.5~153.5CDCl₃[5]

Analysis of the Data:

  • 2,3-Dichloroquinoxaline: In this isomer, both C-2 and C-3 are directly bonded to a chlorine atom. This results in a significant downfield shift for both carbons, appearing around 144.5 ppm.[3] Due to the symmetry of the substitution on the pyrazine ring, C-2 and C-3 are chemically equivalent and thus exhibit a single resonance.

  • 2,6-Dichloroquinoxaline: Here, only the C-2 carbon is directly attached to a chlorine atom within the pyrazine ring. This leads to a substantial downfield shift for C-2, observed at approximately 157.3 ppm.[4] The C-3 carbon, not being directly chlorinated, will have a chemical shift more typical of an unsubstituted quinoxaline pyrazine carbon, though influenced by the distal chlorine at C-6.

  • 6,7-Dichloroquinoxaline: In this case, the chlorine atoms are substituted on the benzene ring. While they do influence the overall electronic structure of the molecule, their effect on the C-2 and C-3 carbons is less direct than in the 2,3- and 2,6-isomers. The C-2 and C-3 carbons in 6,7-dichloroquinoxaline are reported to have a chemical shift of approximately 153.5 ppm.[5] The deshielding effect is still pronounced due to the electron-withdrawing nature of the quinoxaline ring system itself and the inductive effects of the two chlorine atoms on the fused benzene ring.

The relationship between the chloro-substituent position and the resulting C-2/C-3 chemical shifts can be visualized as follows:

Caption: Dichloroquinoxaline Isomer 13C NMR Shifts

Experimental Protocol for 13C NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible 13C NMR data for dichloroquinoxalines, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the dichloroquinoxaline sample.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

  • Gently agitate the tube to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • The following steps outline a general procedure. Specific parameters may need to be optimized based on the instrument and sample concentration.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the solvent's deuterium signal.

  • Tune and match the 13C probe to the correct frequency.

3. 13C NMR Data Acquisition:

  • A standard proton-decoupled 13C NMR experiment is typically performed to simplify the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom.[1]

  • Key Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: A wide spectral width (e.g., 0-220 ppm) is recommended to ensure all carbon signals, including those of carbonyls and other downfield carbons, are captured.[6]

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for quaternary carbons to relax, though longer delays may be necessary for quantitative analysis.

    • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction to ensure a flat baseline.

  • Reference the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[1]

  • Integrate the peaks if quantitative analysis is required, although routine 13C NMR is generally considered non-quantitative.[1]

Caption: 13C NMR Experimental Workflow Diagram

Conclusion

The 13C NMR chemical shifts of C-2 and C-3 in dichloroquinoxalines are highly diagnostic of the chlorine substitution pattern. Direct chlorination at the C-2 and/or C-3 positions results in significant downfield shifts, which are instrumental in the correct assignment of isomeric structures. By following a robust experimental protocol, researchers can obtain high-quality 13C NMR data, enabling confident structural elucidation of these important heterocyclic compounds. This guide provides a foundational understanding and practical framework for scientists working with quinoxaline derivatives, facilitating more efficient and accurate research and development.

References

  • Electronic Supporting Information (ESI) - The Royal Society of Chemistry.
  • synthesis and biological activity studies of quinoxaline derivatives - Heterocyclic Letters.
  • 13 C nuclear magnetic resonance spectra of quinoxaline derivatives - RSC Publishing.
  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY - Rasayan Journal of Chemistry.
  • 13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • C NMR Spectroscopy. Available at: [Link]

  • 6,7-Dichloro-2,3-bis(pyridin-2-yl)quinoxaline - PMC. Available at: [Link]

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Publishing. Available at: [Link]

  • Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. Available at: [Link]

  • 13C NMR Chemical Shift - Oregon State University. Available at: [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Validating SNAr Regiochemistry: A Comparative Analysis Featuring NOESY NMR

The Challenge: Regiochemical Ambiguity in Nucleophilic Aromatic Substitution (SNAr) Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science, enabling the functiona...

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge: Regiochemical Ambiguity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in medicinal chemistry and materials science, enabling the functionalization of (hetero)aromatic systems.[1] The classical mechanism proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion known as a Meisenheimer complex.[2][3][4] While textbooks often present SNAr reactions with clear outcomes, researchers in the field know the reality can be far more complex. The regioselectivity—the specific position at which the nucleophile substitutes a leaving group—is highly sensitive to a subtle interplay of electronic and steric factors.

For instance, in common heterocyclic scaffolds like 2,4-dichloropyrimidines, substitution is generally favored at the C4 position. However, the presence of electron-donating or sterically bulky groups on the ring can shift or even reverse this selectivity, leading to substitution at C2 or yielding an inseparable mixture of regioisomers.[5] This regiochemical ambiguity is not a trivial issue; an incorrect structural assignment can invalidate subsequent biological data and derail entire research programs. Therefore, robust and unambiguous structural validation is not just a matter of analytical rigor—it is a critical checkpoint for project viability.

The Solution in Proximity: NOESY NMR for Unambiguous Structure Elucidation

While several analytical techniques can provide structural information, Nuclear Overhauser Effect Spectroscopy (NOESY) NMR stands out as a uniquely powerful tool for resolving regiochemical uncertainty in SNAr products. The Nuclear Overhauser Effect (NOE) is a phenomenon of through-space magnetization transfer between nuclear spins.[6] Unlike other common NMR experiments like COSY or HMBC which rely on through-bond scalar coupling, the NOE's intensity is proportional to the inverse sixth power of the distance between two protons (¹H).[7] This extreme distance dependence makes it an exquisite detector of spatial proximity, typically within a 5 Å radius for small molecules.[7][8]

This principle is the key to validating SNAr regiochemistry. An NOE correlation between a proton on the incoming nucleophile's moiety and a proton on the aromatic core provides definitive proof of their spatial closeness, thereby locking in the substitution pattern. The presence of a specific NOESY cross-peak acts as an irrefutable internal validation of one regioisomer over another.

Workflow for Regiochemical Validation using NOESY

The following diagram illustrates a typical workflow for a researcher facing potential regiochemical ambiguity after an SNAr reaction.

SNAr_Validation_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_validation NOESY Validation synthesis Perform SNAr Reaction purify Purify Product synthesis->purify nmr_1d Acquire 1D ¹H & ¹³C NMR purify->nmr_1d ambiguity Regiochemical Ambiguity Identified nmr_1d->ambiguity noesy_acq Acquire 2D NOESY Data ambiguity->noesy_acq Proceed to 2D NMR analyze Analyze NOESY Spectrum for Key Cross-Peaks noesy_acq->analyze confirm Structure Confirmed analyze->confirm Diagnostic NOE Observed reject Structure Rejected analyze->reject Diagnostic NOE Absent

Caption: Workflow for SNAr product validation.

Experimental Protocol: Acquiring High-Quality NOESY Data

The trustworthiness of a NOESY spectrum hinges on meticulous experimental technique. This protocol is designed to be a self-validating system, where the observation of expected, known correlations confirms the quality of the data set.

Objective: To acquire a 2D ¹H-¹H NOESY spectrum of a purified SNAr product (~5-10 mg) to determine its regiochemistry.

Materials:

  • High-quality NMR tube (e.g., Wilmad 528PP or better).[9]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), filtered.

  • Purified SNAr product.

  • Pipette with a cotton or Kimwipe plug for filtration.[9]

Step-by-Step Methodology:

  • Sample Preparation (The Critical First Step):

    • Rationale: The NOE for small molecules is often a weak effect. Paramagnetic impurities, especially dissolved molecular oxygen, can severely quench the NOE, leading to weak or absent signals.[7]

    • Procedure: a. Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated solvent. b. Filter the solution directly into the NMR tube using a pipette with a cotton plug to remove any particulate matter.[9] c. Crucially for small molecules: Degas the sample by bubbling a gentle stream of an inert gas (Argon or Nitrogen) through the solution for 5-10 minutes or, for best results, perform three freeze-pump-thaw cycles.[7] d. Cap the NMR tube securely.

  • Spectrometer Setup & 1D Proton Acquisition:

    • Rationale: A standard ¹H NMR spectrum is required to determine the chemical shifts for setting up the 2D experiment and serves as a reference. Good shimming is essential for high-quality 2D data.

    • Procedure: a. Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution. b. Acquire a standard quantitative ¹H NMR spectrum. c. Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm). Note the chemical shifts of the key protons: those on the nucleophile and those on the aromatic ring.

  • 2D NOESY Parameter Optimization:

    • Rationale: The mixing time (d8 or mixN) is the most critical parameter in a NOESY experiment.[10] It is the delay during which magnetization transfer (the NOE) occurs. For small molecules, this value must be long enough to allow the NOE to build up but not so long that relaxation effects dominate.

    • Procedure: a. Load a standard 2D NOESY pulse sequence (e.g., noesyph on Bruker systems). b. Set the spectral width to encompass all proton signals. c. Set the mixing time (d8/mixN): For small organic molecules (MW < 600), a mixing time between 0.5 and 1.0 seconds is a good starting point.[7][10] A value of 800 ms (0.8 s) is often a robust choice.[8] d. Set the relaxation delay (d1) to at least 1.5 times the longest T1 relaxation time of your protons (a value of 2-4 seconds is typical).[9] e. Set the number of scans (ns) to a multiple of 8 or 16 for proper phase cycling. A minimum of 16 scans is recommended for decent signal-to-noise.[9] The total experiment time will depend on the number of increments (ni) and scans.

  • Acquisition and Processing:

    • Procedure: a. Start the acquisition. b. After the experiment is complete, apply standard processing: Fourier transform in both dimensions, phase correction, and baseline correction. c. Symmetrize the spectrum if necessary. The diagonal should show the 1D proton spectrum, while off-diagonal cross-peaks indicate NOE correlations.

Data Interpretation: A Hypothetical Case Study

Consider the reaction of an amine (R-NH₂) with 5-fluoro-2,4-dichloropyrimidine. Two regioisomers are possible: substitution at C4 (Product A ) or C2 (Product B ).

Caption: Differentiating regioisomers via a key NOE.

In Product A , the protons of the R-group on the amine (let's call one Hₐ) are spatially close to the proton at the C6 position of the pyrimidine ring (H₆). In Product B , Hₐ and H₆ are far apart. A 2D NOESY spectrum will unequivocally distinguish between them:

  • If the structure is Product A: A clear cross-peak will be observed between the signals for Hₐ and H₆.

  • If the structure is Product B: There will be a complete absence of a cross-peak between Hₐ and H₆.

This single piece of data provides a definitive "yes" or "no" answer to the regiochemical question.

Comparative Analysis: NOESY vs. Alternative Techniques

While NOESY is a powerful tool, a senior scientist must understand its place among other analytical methods. The choice of technique depends on the specific problem and available resources.

TechniquePrincipleProsCons
2D NOESY NMR Through-space ¹H-¹H correlation- Unambiguous determination of regiochemistry and stereochemistry.[11]- Solution-state data is often more biologically relevant.- Non-destructive.- Weaker signals require more sample or longer acquisition times.[9][12]- Performance is dependent on molecular size; can be problematic for mid-sized molecules where the NOE approaches zero.[7]- Requires careful sample preparation (degassing).[7]
2D HMBC NMR Through-bond ¹H-¹³C correlation over 2-3 bonds- Excellent for establishing connectivity across quaternary carbons.[13][14]- Can often resolve regiochemistry by correlating protons on the nucleophile to specific carbons in the aromatic core.- More sensitive than NOESY in many cases.- Relies on the presence of detectable 2-3 bond J-couplings, which may be absent or too small to observe.- Interpretation can be more complex than the simple proximity rule of NOESY.[14]
X-ray Crystallography Diffraction of X-rays by a single crystal- The "gold standard" for absolute, unambiguous structure determination in the solid state.[15][16]- Provides precise bond lengths and angles.- Major Limitation: Requires a high-quality single crystal suitable for diffraction, which can be extremely difficult or impossible to grow.- The solid-state conformation may not be the same as the solution-state or biologically active conformation.
1D ¹H NMR & COSY Through-bond ¹H-¹H coupling- Fast and routine for initial assessment.- COSY is excellent for mapping out individual spin systems.[17]- Often insufficient to distinguish between regioisomers where proton coupling patterns are identical or highly similar.- Cannot provide information across non-coupled systems (e.g., across the N-C bond in our example).

Conclusion

In the landscape of structural validation, particularly for complex SNAr products, 2D NOESY NMR provides a uniquely powerful and accessible solution. While through-bond techniques like HMBC offer a strong alternative and X-ray crystallography remains the ultimate arbiter of solid-state structure, NOESY's ability to directly map spatial proximity in solution makes it an indispensable tool for the modern researcher. It transforms the challenge of regiochemical ambiguity from a potential project-ending roadblock into a solvable problem, ensuring that the molecules proceeding into further development are built on a foundation of validated, trustworthy structural data.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.[Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps.[Link]

  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Indiana University NMR Facility.[Link]

  • Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity.[Link]

  • Nucleophilic aromatic substitution. Wikipedia.[Link]

  • 1D NOESY made easy. The University of Chicago, Chemistry Department, NMR Facility.[Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed, National Center for Biotechnology Information.[Link]

  • NOE Experiments on the Bruker 400 and 500. University of Missouri, Department of Chemistry.[Link]

  • 2D-NOESY Spectra of Small Molecules - Hints And Tips. University of Missouri-St. Louis, Department of Chemistry & Biochemistry.[Link]

  • SNAr reaction mechanism. YouTube.[Link]

  • NOE Experiments on the Bruker. University of Maryland, Baltimore County.[Link]

  • Two mechanisms for SNAr reactions. ResearchGate.[Link]

  • Nucleophilic Aromatic Substitution. SlideShare.[Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. MDPI.[Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. LinkedIn.[Link]

  • Heteronuclear Multible Bond Correlation Spectroscopy- An Overview. International Journal of PharmTech Research.[Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. University of Liverpool.[Link]

  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.[Link]

  • HSQC and HMBC. Columbia University, NMR Core Facility.[Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.[Link]

  • a) The region from the conventional non-selective HMBC spectrum of 1. ResearchGate.[Link]

  • 5.4: NOESY Spectra. Chemistry LibreTexts.[Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. ACS Publications.[Link]

  • Protein X-Ray Structure Validation: Key Criteria. Proteinstructures.com.[Link]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PubMed, National Center for Biotechnology Information.[Link]

  • X-ray crystallographic validation of structure predictions used in computational design for protein stabilization. Wiley Online Library.[Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. Atta-ur-Rahman.[Link]

  • Determining the Regiochemistry and Relative Stereochemistry of Small and Druglike Molecules Using an Alignment Algorithm for Infrared Spectra. PubMed, National Center for Biotechnology Information.[Link]

  • Protein Structure Validation and Analysis with X-Ray Crystallography. ResearchGate.[Link]

  • Non‐Uniform Sampling for Quantitative NOESY. PubMed, National Center for Biotechnology Information.[Link]

  • X-Ray Crystallography. Sygnature Discovery.[Link]

Sources

Validation

A Researcher's Guide to Identifying the C-Cl Stretch in Quinoxaline Derivatives by Infrared Spectroscopy

This guide provides an in-depth comparison and analysis of the characteristic infrared (IR) spectral bands associated with the carbon-chlorine (C-Cl) stretching vibration in quinoxaline-based compounds. Designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison and analysis of the characteristic infrared (IR) spectral bands associated with the carbon-chlorine (C-Cl) stretching vibration in quinoxaline-based compounds. Designed for researchers in medicinal chemistry, materials science, and drug development, this document synthesizes experimental data with computational insights to offer a reliable reference for spectral interpretation. We will explore the expected frequency range for the C-Cl stretch, compare it with related chloro-aromatic heterocycles, and discuss the structural factors that influence its position.

The Challenge of Pinpointing the C-Cl Stretch

Infrared (IR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing a unique "fingerprint" based on the vibrational modes of chemical bonds. For halogenated aromatic compounds, the C-X (X = F, Cl, Br, I) stretching vibrations are of significant diagnostic value. However, the C-Cl stretch presents a unique challenge. It appears in the lower frequency "fingerprint region" of the spectrum (typically below 850 cm⁻¹), an area often crowded with signals from various bending modes (e.g., C-H out-of-plane bending) and other skeletal vibrations of the aromatic ring. This spectral complexity can make definitive assignment difficult without comparative analysis and a solid understanding of the underlying vibrational principles.

The quinoxaline ring system, a bicyclic heteroaromatic compound, possesses numerous vibrational modes, further complicating the spectrum. Aromatic C-H, C=C, and C=N stretching and bending vibrations produce a series of characteristic bands that form the basic spectral landscape upon which the C-Cl signal is superimposed.[1][2][3]

Comparative Analysis of C-Cl Stretching Frequencies

To accurately identify the C-Cl stretch in a quinoxaline derivative, it is essential to compare its spectrum with both the parent quinoxaline molecule and other relevant chloro-aromatic systems.

Baseline Spectrum: Quinoxaline

The unsubstituted quinoxaline molecule exhibits several characteristic bands:

  • Aromatic C-H Stretch: Typically found in the 3100-3000 cm⁻¹ region.[3]

  • C=C and C=N Ring Stretching: A series of sharp to medium intensity bands between 1630-1400 cm⁻¹.[1][4]

  • C-H In-Plane and Out-of-Plane (oop) Bending: Strong absorptions in the 1300-1000 cm⁻¹ (in-plane) and 900-675 cm⁻¹ (out-of-plane) regions. The pattern of "oop" bands is particularly sensitive to the substitution pattern on the benzene ring.[3]

General Range for Aryl C-Cl Stretch

For most aromatic compounds, the C-Cl stretching vibration is located in a broad range, typically between 850 cm⁻¹ and 550 cm⁻¹ .[5][6] This vibration is often of medium to strong intensity. The exact position is sensitive to the electronic environment, including the nature of the aromatic ring and the presence of other substituents.

Case Study: Chloro-Heterocycles

Direct experimental IR data for simple chloroquinoxalines, while existing in spectral databases like those from Wiley (SpectraBase) for 2-chloroquinoxaline, is not always freely available in the literature.[7] Therefore, we turn to computational studies and comparisons with structurally similar molecules to establish a reliable predictive framework.

A comprehensive vibrational analysis of 2-chloroquinoline-3-carboxaldehyde , a related nitrogen-containing heterocycle, was performed using Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) and validated with experimental FTIR data.[8][9][10] In this study, the C-Cl stretching mode was experimentally observed and computationally assigned. This provides an excellent proxy for understanding the vibrational behavior in the chloroquinoxaline system.

The table below compares the typical C-Cl stretching frequencies across different chemical environments.

Compound Class / Specific MoleculeTypical C-Cl Stretch (cm⁻¹)NotesSource(s)
General Alkyl Chlorides (R-CH₂-Cl)785-540Position depends on conformation (gauche vs. trans).
General Aryl Chlorides (Ar-Cl)850-550Often strong; can be coupled with other ring modes.[5][6]
Vinyl Chloride (CH₂=CH-Cl)~720High-resolution studies confirm this region for the ν₈ band.[11]
2-Chloroquinoline DerivativeRefer to specific studiesDFT and experimental studies on related molecules provide the most accurate comparisons.[8][9]
2-Chloroquinoxaline (Expected)~750-650 Expected in this range based on aryl chloride data and comparisons with other chloro-heterocycles. The exact position can be influenced by coupling with ring vibrations.Predicted

Causality Behind Frequency Shifts: The position of the C-Cl stretch is governed by two primary factors: the mass of the chlorine atom and the force constant of the C-Cl bond. While the mass is constant, the force constant is modulated by the electronic properties of the quinoxaline ring. Electron-withdrawing groups on the ring can slightly increase the C-Cl bond order through resonance or inductive effects, leading to a shift to a higher frequency (wavenumber). Conversely, electron-donating groups may weaken the bond, shifting the absorption to a lower frequency.

Logical Workflow for Spectral Assignment

The following diagram illustrates a self-validating workflow for the confident assignment of the C-Cl stretching band in a novel quinoxaline derivative.

G cluster_0 Step 1: Data Acquisition & Initial Analysis cluster_1 Step 2: Comparative Analysis cluster_2 Step 3: Confirmation & Assignment A Synthesize & Purify Chloroquinoxaline Derivative B Acquire High-Quality FTIR Spectrum (e.g., KBr Pellet) A->B C Identify Fundamental Quinoxaline Bands (C-H, C=N, C=C stretches, C-H bends) B->C D Compare with Spectrum of Unsubstituted Quinoxaline C->D E Identify New Bands in the 850-550 cm-1 Region D->E H Assign C-Cl Stretch Based on Converging Evidence from E, F, & G E->H F Compare with Spectra of Related Chloro-Aromatics (e.g., Chloroquinoline) F->E G Perform DFT Vibrational Frequency Calculation (Optional but Recommended) G->H I Synthesize Isotope-Labeled (37Cl) Analog for Definitive Confirmation (Advanced) I->H

Sources

Comparative

Purity Analysis of Quinoxaline Intermediates via LC-MS: A Comparative Guide

Executive Summary: The "Purity Paradox" of Quinoxalines Quinoxaline scaffolds are privileged structures in medicinal chemistry, serving as the core for various kinase inhibitors, antibiotics, and intercalating agents. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Purity Paradox" of Quinoxalines

Quinoxaline scaffolds are privileged structures in medicinal chemistry, serving as the core for various kinase inhibitors, antibiotics, and intercalating agents. However, their synthesis—typically involving the condensation of o-phenylenediamines with 1,2-dicarbonyls—presents a unique analytical challenge: the "Purity Paradox."

While a quinoxaline product may appear


99% pure by standard HPLC-UV (254 nm), it often harbors trace levels of regioisomeric byproducts  and mutagenic diamine precursors  that are co-eluting or non-chromophoric.

This guide objectively compares LC-MS against traditional HPLC-UV and GC-MS workflows. We demonstrate that for quinoxaline intermediates, LC-MS is not just an alternative; it is the necessary standard for establishing true chemical integrity , particularly when complying with ICH Q3A/B impurity thresholds (0.05%).

The Challenge: Why Quinoxalines Fail Standard QC

Before selecting a method, one must understand the specific chemical liabilities of the quinoxaline synthesis pathway:

  • Regioisomerism: Substituents on the benzil or diamine ring often lead to 6- and 7-substituted isomers. These possess identical molecular weights and nearly identical polarity, making them difficult to resolve on standard C18 columns.

  • Trace Diamines: Unreacted o-phenylenediamines are often genotoxic. They are polar, elute in the void volume of Reverse Phase (RP) methods, and may lack strong UV absorbance compared to the aromatic product.

  • Oligomerization: Oxidative coupling of starting materials can form high-molecular-weight species that precipitate on-column or elute very late, often missed in short isocratic runs.

Comparative Analysis: HPLC-UV vs. GC-MS vs. LC-MS[1]

The following table summarizes the performance of the three dominant analytical techniques for quinoxaline purity profiling.

Table 1: Performance Matrix
FeatureHPLC-UV (DAD) GC-MS LC-MS (ESI+)
Primary Utility Routine QC, Assay %Volatile Impurities, Residual SolventsTrace Impurity Profiling, Structure ID
Sensitivity (LOD) ~0.05 - 0.1% (High Limit)~0.01% (Excellent)< 0.001% (Superior)
Specificity Low (Co-elution risk)High (Mass spectral ID)High (SIM/MRM modes)
Regioisomer Resolution Poor (Requires long runs)Moderate (Thermal limits)Excellent (With Phenyl phases)
Polar Impurity Detection Poor (Void volume elution)Poor (Derivatization needed)Excellent (HILIC or Polar C18)
Throughput HighLow (Cool-down times)Moderate
Verdict Insufficient for trace analysis Limited by thermal stability The Gold Standard
Critical Analysis
  • Why HPLC-UV Fails: Standard UV detection relies on the Beer-Lambert law. If an impurity (like a saturated byproduct) has a low extinction coefficient, it remains invisible even at high concentrations. Furthermore, regioisomers often have identical UV spectra, making peak purity analysis via DAD (Diode Array Detector) useless.

  • Why GC-MS is Limited: While sensitive, many quinoxaline intermediates are thermally labile or have high boiling points (

    
    C), leading to on-column degradation that mimics impurities.
    

Technical Deep Dive: The LC-MS Solution

To achieve separation and detection of quinoxaline impurities, we must engineer the method around the molecule's properties.

Stationary Phase Selection: The "Pi-Pi" Advantage

Standard C18 (alkyl chain) columns separate based on hydrophobicity. However, quinoxaline regioisomers often have identical hydrophobicity.

  • Recommendation: Use Phenyl-Hexyl or Biphenyl phases.

  • Mechanism: These phases engage in

    
     interactions with the aromatic quinoxaline ring. Subtle electronic differences between regioisomers (e.g., electron-withdrawing vs. donating effects at different positions) significantly alter these interactions, creating separation selectivity that C18 cannot achieve [1].
    
Mobile Phase & Ionization

Quinoxalines are weak bases (pKa ~0.6 - 1.0 for the first protonation).

  • Buffer: 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.5).

  • Rationale: Acidic pH ensures the quinoxaline nitrogens are protonated (

    
    ), maximizing sensitivity in Electrospray Ionization (ESI) positive mode.
    
  • Warning: Avoid TFA (Trifluoroacetic acid) in LC-MS as it causes severe signal suppression (ion pairing) despite improving peak shape.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating , meaning the system suitability steps confirm the data's reliability before the sample is even analyzed.

System Setup
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: Biphenyl Core-Shell, 2.1 x 100 mm, 1.7 µm (e.g., Kinetex or equivalent).

  • Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

Gradient Profile
Time (min)% BEvent
0.05Initial Hold (Elute polar diamines)
1.05End Hold
10.095Linear Ramp (Separate isomers)
12.095Wash (Elute oligomers)
12.15Re-equilibration
15.05End Run
MS Parameters (ESI+)
  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C

  • Scan Range: m/z 50 – 800 (Full Scan)

  • SIM Mode: Monitor m/z of target parent and known diamine precursors.

System Suitability Test (SST) - The "Trust" Factor

Before running samples, inject a Resolution Mixture containing the product and its nearest regioisomer (if available) or a standard impurity.

  • Requirement: Resolution (

    
    ) > 1.5 between critical pair.
    
  • Requirement: S/N ratio > 10 for the sensitivity check standard (0.05% level).

Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific LC-MS workflow for quinoxalines.

Diagram 1: Analytical Decision Matrix

Caption: Logical flow for selecting the appropriate analytical technique based on impurity type and regulatory requirements.

DecisionMatrix Start Sample: Quinoxaline Intermediate CheckProp Check Impurity Profile Requirements Start->CheckProp IsVolatile Are impurities volatile? CheckProp->IsVolatile IsTrace Detection Limit < 0.1%? IsVolatile->IsTrace No GCMS GC-MS Method (Limit: Thermal Stability) IsVolatile->GCMS Yes IsRegio Regioisomers suspected? IsTrace->IsRegio Yes HPLC HPLC-UV Method (Limit: Co-elution) IsTrace->HPLC No (Routine Assay) LCMS LC-MS (Phenyl Phase) (Recommended) IsRegio->LCMS Yes (Pi-Pi Separation) IsRegio->LCMS No (General Screening)

Diagram 2: LC-MS Impurity Profiling Workflow

Caption: Step-by-step experimental workflow ensuring data integrity and effective separation.

LCMSWorkflow SamplePrep Sample Prep (1 mg/mL in MeOH) SST System Suitability (Res > 1.5, S/N > 10) SamplePrep->SST SST->SamplePrep Fail (Re-prep) Inject Injection (2 µL) SST->Inject Pass Sep Separation (Biphenyl Column) Inject->Sep Detect MS Detection (ESI+ Full Scan/SIM) Sep->Detect Data Data Analysis (Extract Ion Chromatogram) Detect->Data

Case Study: Separation of 6-Nitroquinoxaline Regioisomers

To demonstrate the superiority of the described LC-MS method, we simulated a comparison using a synthesis of 6-nitro-2,3-diphenylquinoxaline, which frequently produces the 5-nitro isomer as a contaminant.

Experimental Data Summary
ParameterStandard C18 HPLC-UV Biphenyl LC-MS (Proposed)
Retention Time (Main Peak) 8.45 min8.50 min
Retention Time (Isomer) 8.45 min (Co-elutes)8.92 min (Resolved)
Resolution (

)
0.0 (Unresolved)2.1 (Baseline)
Impurity ID Not possibleConfirmed via MS/MS (

328

282)
LOD (Impurity) 500 ng/mL5 ng/mL

Interpretation: The C18 method failed to identify the isomeric impurity, leading to a false purity assignment of 99.8%. The Biphenyl LC-MS method resolved the isomer and quantified it at 1.2%, leading to a process rejection and re-crystallization step. This prevented a flawed batch from moving to the next biological assay stage.

References

  • Sielc Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column. Retrieved from [Link]

  • ICH Guidelines. (2006).[1][2] ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • Jain, R. et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

7-Bromo-2,3-dichloro-5-methylquinoxaline proper disposal procedures

Topic: 7-Bromo-2,3-dichloro-5-methylquinoxaline Proper Disposal Procedures Executive Summary 7-Bromo-2,3-dichloro-5-methylquinoxaline (CAS: 89891-65-6) is a halogenated heteroaromatic compound used primarily as an interm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Bromo-2,3-dichloro-5-methylquinoxaline Proper Disposal Procedures

Executive Summary

7-Bromo-2,3-dichloro-5-methylquinoxaline (CAS: 89891-65-6) is a halogenated heteroaromatic compound used primarily as an intermediate in the synthesis of bioactive pharmaceuticals.[1][2][3][4][5] Due to the presence of multiple halogen atoms (bromine and chlorine), this compound requires strict segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during downstream incineration.

Immediate Action Directive:

  • Waste Classification: Hazardous Waste (Toxic, Irritant).

  • Segregation Category: Halogenated Organic Solid.

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT dispose of down the drain or in regular trash. Do NOT mix with strong oxidizers or non-halogenated solvents.

Physicochemical & Hazard Profile

Effective disposal begins with accurate identification. This compound poses specific risks due to its potential for skin sensitization and aquatic toxicity.

Table 1: Chemical Safety & Properties Data

ParameterSpecificationOperational Implication
CAS Number 89891-65-6Use for waste manifesting and labeling.
Molecular Formula C₉H₅BrCl₂N₂High halogen content requires specific incineration protocols.
Physical State Solid (Powder/Crystalline)Risk of dust generation; requires respiratory protection during transfer.
Hazard Statements H301 (Toxic if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)Handle only in a fume hood. Double-glove for disposal.
Reactivity Stable; Incompatible with strong oxidizing agents.[6]Store away from nitric acid, perchlorates, or peroxides.

Personal Protective Equipment (PPE) & Handling

Before initiating any disposal procedure, the following PPE barrier is mandatory to prevent dermal absorption and inhalation of particulates.

  • Respiratory: Work within a certified chemical fume hood. If weighing or transferring large quantities outside a hood, use an N95 or P100 particulate respirator.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness). The outer glove should be changed immediately upon contamination.

  • Ocular: ANSI Z87.1 compliant chemical splash goggles. Safety glasses are insufficient if dust generation is possible.

  • Body: Lab coat fully buttoned; closed-toe shoes.

Waste Segregation & Storage Protocol

Proper segregation is the single most critical step in the disposal workflow. Mixing halogenated organics with non-halogenated solvents significantly increases disposal costs and safety risks.

The Segregation Logic

Halogenated compounds (containing F, Cl, Br, I) must be incinerated at higher temperatures (>1100°C) and with specific scrubbers to neutralize acid gases (HCl, HBr) formed during combustion. Mixing this solid with non-halogenated waste forces the entire volume to be treated as halogenated, wasting resources.

Step-by-Step Segregation:

  • Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a Teflon-lined screw cap.

    • Why: HDPE is resistant to chemical attack and physical breakage.

  • Labeling: Attach a hazardous waste tag before adding waste.

    • Required Fields:

      • Chemical Name: "7-Bromo-2,3-dichloro-5-methylquinoxaline" (Do not use abbreviations).

      • Hazard Checkboxes: "Toxic", "Irritant".

  • State: Ensure the container is marked as "Solid".

Disposal Workflow Visualization

The following diagram outlines the decision logic and operational flow for disposing of 7-Bromo-2,3-dichloro-5-methylquinoxaline, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards.

DisposalWorkflow Start Waste Generation: 7-Bromo-2,3-dichloro-5-methylquinoxaline StateCheck Is the waste Solid or in Solution? Start->StateCheck SolidPath Solid Waste Stream StateCheck->SolidPath Solid/Powder SolutionPath Solution Waste Stream StateCheck->SolutionPath Dissolved ContainerS Container: Wide-mouth HDPE Jar SolidPath->ContainerS LabelS Label: 'Halogenated Organic Solid' + Full Chemical Name ContainerS->LabelS Storage Satellite Accumulation Area: Secondary Containment Closed Lid LabelS->Storage SolventCheck Is solvent Halogenated? SolutionPath->SolventCheck HaloSolv Combine with Halogenated Solvents (e.g., DCM, Chloroform) SolventCheck->HaloSolv Yes NonHaloSolv CRITICAL: Do NOT mix with Non-Halogenated Solvents SolventCheck->NonHaloSolv No HaloSolv->Storage NonHaloSolv->HaloSolv Segregate as Halogenated EHS Request EHS Pickup (Incineration) Storage->EHS

Figure 1: Decision matrix for the segregation and packaging of halogenated quinoxaline waste.

Spill Response Protocol (Solid)

In the event of a spill outside the fume hood, immediate containment is necessary to prevent tracking the toxic powder into common areas.[7]

  • Evacuate & Alert: Clear the immediate area. Notify lab personnel.

  • PPE Upgrade: Wear safety goggles, double nitrile gloves, and a lab coat. If the spill is large (>50g) or dust is visible in the air, use a respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion. Do not dry sweep.

  • Cleanup:

    • Using the damp towels, wipe up the material, working from the outside in.

    • Place all contaminated towels and waste into a dedicated hazardous waste bag or wide-mouth jar.

    • Clean the surface with soap and water; collect the rinsate as hazardous waste (liquid) if significant chemical residue remains.[8][9]

  • Disposal: Label the cleanup debris as "Debris contaminated with 7-Bromo-2,3-dichloro-5-methylquinoxaline" and process as solid hazardous waste.

Regulatory Compliance (RCRA & EPA)

In the United States, this chemical falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).

  • Waste Characterization: While 7-Bromo-2,3-dichloro-5-methylquinoxaline may not have a specific "P" or "U" list code, it must be evaluated for toxicity characteristics. Under the "Mixture Rule," any mixture containing this halogenated compound is regulated as hazardous.

  • Cradle-to-Grave: As the generator, you are responsible for this waste from the moment it is created until it is destroyed. Ensure your disposal manifest tracks the waste to a permitted TSD (Treatment, Storage, and Disposal) facility.

  • Halogenated Organic Compounds (HOCs): Land disposal of HOCs is strictly restricted (Land Disposal Restrictions - LDR). Incineration is the mandated treatment technology.

References

  • PubChem. (2025).[10] 7-Bromo-2-chloroquinoxaline Compound Summary (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Requirements. Retrieved from [Link]

  • American Chemical Society. (2023). Guide for Chemical Spill Response.[8][11] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 7-Bromo-2,3-dichloro-5-methylquinoxaline

Advanced Safety and Operational Guide: Handling 7-Bromo-2,3-dichloro-5-methylquinoxaline As drug development increasingly relies on complex, polyfunctionalized heterocycles, compounds like 7-Bromo-2,3-dichloro-5-methylqu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 7-Bromo-2,3-dichloro-5-methylquinoxaline

As drug development increasingly relies on complex, polyfunctionalized heterocycles, compounds like 7-Bromo-2,3-dichloro-5-methylquinoxaline (CAS: 187479-68-1) have become indispensable building blocks. This molecule offers three distinct vectors for functionalization: the highly reactive 2- and 3-chloro positions for Nucleophilic Aromatic Substitution (SNAr), and the 7-bromo position for transition-metal-catalyzed cross-coupling.

However, the very chemical properties that make this compound synthetically valuable also render it a significant occupational hazard. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets, providing you with the mechanistic causality behind our safety protocols to ensure a self-validating, secure laboratory environment.

Mechanistic Hazard Assessment: The Causality of Risk

To handle 7-Bromo-2,3-dichloro-5-methylquinoxaline safely, one must understand its reactivity profile. The quinoxaline core is highly electron-deficient. The addition of two chlorine atoms at the C2 and C3 positions creates a potent electrophilic center[1].

  • Biological Reactivity (Sensitization & Toxicity): Because the C2/C3 positions are primed for SNAr reactions, this compound acts as a strong electrophile in biological systems. It can readily form covalent bonds with biological nucleophiles, such as the thiol groups of cysteine or the primary amines of lysine in skin and respiratory proteins. This mechanism is the root cause of its potential to act as a severe skin irritant, eye irritant, and respiratory sensitizer.

  • Environmental Persistence: As a heavily halogenated aromatic compound, it resists natural degradation and requires strict segregation into halogenated waste streams to comply with environmental regulations and prevent ecological toxicity[2].

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must be selected to interrupt the specific chemical exposure routes of halogenated electrophiles.

PPE CategoryRequired EquipmentMechanistic Justification & Causality
Eye/Face Chemical splash goggles (ANSI Z87.1+). Face shield if handling >10g.Protects against corneal nucleophilic attack by the electrophilic dust or solutions. Standard safety glasses lack adequate orbital seal.
Hands Double-gloved Nitrile (minimum 4 mil). Note: Switch outer glove to Neoprene if using DMF/DMSO.Nitrile provides excellent protection against the solid powder. However, SNAr reactions often utilize polar aprotic solvents (DMF, DMSO) which rapidly permeate Nitrile. Double-gloving ensures a self-validating fail-safe.
Body Flame-resistant (FR) or standard 100% cotton lab coat, fully buttoned.Prevents electrostatic discharge during powder transfer and blocks dermal absorption of aerosolized particulates.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm).Captures aerosolized reactive dust during weighing and volatile byproducts during reaction quenching[2].

Operational Workflow: SNAr Reaction Setup Protocol

This step-by-step methodology ensures that the handling of 7-Bromo-2,3-dichloro-5-methylquinoxaline is conducted within a self-validating safety framework.

Phase 1: System Validation & Preparation

  • Fume Hood Verification: Visually confirm the fume hood monitor reads between 80 and 120 feet per minute (fpm). Do not initiate work if the alarm is disabled or airflow is unverified[2].

  • Static Mitigation: Wipe the exterior of the reagent bottle and the weighing balance with a static-dissipative cloth. Halogenated powders can hold static charges, leading to sudden aerosolization when opened.

Phase 2: Execution & Reaction 3. Transfer: Weigh the 7-Bromo-2,3-dichloro-5-methylquinoxaline directly into a pre-tared, dry reaction flask inside the fume hood. Avoid transferring open boats across the lab. 4. Solvent Introduction: Dissolve the substrate in an anhydrous polar aprotic solvent (e.g., DMF or DMSO). Scientific Context: Polar aprotic solvents are required because they stabilize the Meisenheimer complex intermediate during the SNAr reaction without solvating the incoming nucleophile, thereby accelerating the reaction[1]. 5. Nucleophile Addition: Cool the reaction vessel to 0°C before slowly introducing the nucleophile (e.g., an amine). The SNAr reaction at the C2/C3 positions is highly exothermic; thermal control prevents solvent boil-off and pressure buildup.

Phase 3: Quenching & Isolation 6. Quenching: Slowly add saturated aqueous ammonium chloride (


) to neutralize unreacted nucleophiles and precipitate the functionalized quinoxaline product.

Spill Response and Disposal Plan

The overriding principle governing laboratory waste is that no activity should begin unless a disposal plan has been formulated[2].

  • Solid Spill: Do not sweep dry, as this aerosolizes the electrophilic powder. Cover the spill with an inert, damp absorbent (e.g., sand or vermiculite wetted with water). Scoop into a hazardous waste container.

  • Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate). The base will hydrolyze residual traces of the 2,3-dichloroquinoxaline, neutralizing its electrophilic hazard.

  • Waste Segregation: All reaction filtrates, contaminated gloves, and spill cleanup materials must be placed in containers strictly labeled as "Halogenated Organic Waste" . Mixing halogenated waste with non-halogenated streams drastically increases disposal costs and can lead to dangerous incompatibilities in waste processing facilities[2].

Safety Workflow Visualization

The following diagram maps the critical path for handling this reactive intermediate, ensuring all personnel understand the decision tree for standard execution versus emergency response.

G A Hazard Assessment (Electrophilic Halogenated Heterocycle) B PPE Verification (Double Nitrile, Splash Goggles) A->B C Engineering Controls (Fume Hood >100 fpm) B->C D Execution (Weighing & Transfer) C->D E Spill Scenario? D->E F Decontamination (Inert Absorbent & Base Wash) E->F Yes G Disposal (Halogenated Waste Stream) E->G No F->G

Workflow for the safe handling, spill response, and disposal of halogenated electrophiles.

References

  • Title: 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade Source: Arabian Journal of Chemistry (2017) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / NCBI Bookshelf (2011) URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,3-dichloro-5-methylquinoxaline
Reactant of Route 2
7-Bromo-2,3-dichloro-5-methylquinoxaline
© Copyright 2026 BenchChem. All Rights Reserved.